molecular formula C9H19NO B1290393 (1-Isopropylpiperidin-3-yl)methanol CAS No. 752970-45-9

(1-Isopropylpiperidin-3-yl)methanol

Cat. No.: B1290393
CAS No.: 752970-45-9
M. Wt: 157.25 g/mol
InChI Key: LZXLHLSTUPFULX-UHFFFAOYSA-N
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Description

(1-Isopropylpiperidin-3-yl)methanol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Isopropylpiperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Isopropylpiperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-propan-2-ylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-8(2)10-5-3-4-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXLHLSTUPFULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634958
Record name [1-(Propan-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752970-45-9
Record name [1-(Propan-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

(1-Isopropylpiperidin-3-yl)methanol CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (1-Isopropylpiperidin-3-yl)methanol for Advanced Research

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of (1-Isopropylpiperidin-3-yl)methanol, a key heterocyclic building block for drug discovery and development. Designed for researchers, scientists, and medicinal chemists, this document synthesizes fundamental data, proven synthetic methodologies, and contextual applications to facilitate its use in advanced research projects.

Core Compound Identification and Properties

(1-Isopropylpiperidin-3-yl)methanol is a substituted piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] This specific compound is functionalized with an N-isopropyl group and a C-3 hydroxymethyl group, offering versatile points for further chemical modification.

Table 1: Key Compound Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 752970-45-9[2]
Molecular Formula C₉H₁₉NO[2][3][4]
IUPAC Name (1-propan-2-ylpiperidin-3-yl)methanol[4]
Molecular Weight 157.25 g/mol [2][3]
Physical Form Solid[2]
Monoisotopic Mass 157.146664230 Da[3]
XLogP3 (Predicted) 1.1[3][4]
InChI Key LZXLHLSTUPFULX-UHFFFAOYSA-N[2]

graph "chemical_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C_isopropyl_1 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; H_isopropyl [label="H", pos="-1.2,-1.1!", fontcolor="#202124"]; C_isopropyl_2 [label="C", pos="-2.2,0.1!", fontcolor="#202124"]; C_isopropyl_3 [label="C", pos="-1.9,-1.3!", fontcolor="#202124"]; C2 [label="C", pos="0.9,0.9!", fontcolor="#202124"]; C3 [label="C", pos="2.1,0.2!", fontcolor="#202124"]; C4 [label="C", pos="2.1,-1.2!", fontcolor="#202124"]; C5 [label="C", pos="0.9,-1.8!", fontcolor="#202124"]; C6 [label="C", pos="-0.3,-1.1!", fontcolor="#202124"]; C_methanol [label="C", pos="3.3,0.8!", fontcolor="#202124"]; O_methanol [label="O", pos="4.3,0.2!", fontcolor="#202124"]; H_hydroxyl [label="H", pos="4.9,0.5!", fontcolor="#202124"];

// Bonds N1 -- C_isopropyl_1; C_isopropyl_1 -- H_isopropyl; C_isopropyl_1 -- C_isopropyl_2; C_isopropyl_1 -- C_isopropyl_3; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- C_methanol; C_methanol -- O_methanol; O_methanol -- H_hydroxyl; }

Caption: 2D Structure of (1-Isopropylpiperidin-3-yl)methanol.

Synthesis, Mechanism, and Experimental Protocol

The synthesis of (1-Isopropylpiperidin-3-yl)methanol is most practically achieved via N-alkylation of a commercially available precursor, 3-Piperidinemethanol. This method is efficient and leverages a common transformation in medicinal chemistry.

Synthetic Rationale and Mechanism

The core of this synthesis is a nucleophilic substitution reaction (Sₙ2). The secondary amine of the 3-Piperidinemethanol acts as the nucleophile, attacking the electrophilic carbon of an isopropylating agent (e.g., 2-bromopropane). The reaction requires a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion. Acetonitrile (MeCN) or Dimethylformamide (DMF) are suitable solvents as they are polar and aprotic, effectively solvating the ions without interfering with the nucleophile.

synthesis_workflow start Start: Reagents reagent1 3-Piperidinemethanol (CAS: 4606-65-9) reagent2 2-Bromopropane reagent3 Potassium Carbonate (Base) reagent4 Acetonitrile (Solvent) reaction_step N-Alkylation (Su20992 Reaction) - Stir at 60-70 °C - Monitor by TLC/LC-MS reagent1->reaction_step reagent2->reaction_step reagent3->reaction_step reagent4->reaction_step workup_step Aqueous Workup - Filter solids - Concentrate filtrate reaction_step->workup_step purification_step Purification - Column Chromatography (Silica, DCM/MeOH gradient) workup_step->purification_step product Final Product: (1-Isopropylpiperidin-3-yl)methanol purification_step->product

Caption: Proposed workflow for the synthesis of (1-Isopropylpiperidin-3-yl)methanol.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers must adhere to all local laboratory safety guidelines.

  • Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Piperidinemethanol (1.0 eq., CAS: 4606-65-9).[5][6]

  • Solvent and Base Addition: Add anhydrous acetonitrile (10 mL per gram of starting material) followed by potassium carbonate (2.5 eq.). The base acts as an acid scavenger.

  • Alkylation: Add 2-bromopropane (1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid filter cake with a small amount of acetonitrile.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% Dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is effective for separating the product from residual starting material and byproducts.

  • Characterization: Collect the relevant fractions, combine, and concentrate under reduced pressure to yield the pure (1-Isopropylpiperidin-3-yl)methanol. Confirm identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Analytical and Spectroscopic Data

While the supplier notes that analytical data is not routinely collected for this compound, predicted data provides valuable guidance for characterization.[2] The primary methods for confirming the structure would be NMR spectroscopy and mass spectrometry.

Table 2: Predicted Mass Spectrometry Data

Adductm/z (Calculated)Predicted CCS (Ų)
[M+H]⁺ 158.15395138.1
[M+Na]⁺ 180.13589142.6
[M+K]⁺ 196.10983141.4
[M+H-H₂O]⁺ 140.14393132.0
Data sourced from computational predictions.[4]

Applications in Drug Discovery and Development

(1-Isopropylpiperidin-3-yl)methanol is classified as a heterocyclic building block for early-stage drug discovery.[2] Its value lies in its bifunctional nature:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or amine, allowing for diverse derivatization strategies.

  • Tertiary Amine (N-isopropyl): The basic nitrogen atom can form salt bridges with acidic residues in protein targets and is crucial for modulating the pharmacokinetic properties (e.g., solubility, pKa) of a lead compound.

The piperidine scaffold is a cornerstone in the design of therapeutics targeting the central nervous system (CNS), as well as in agents for cardiovascular, inflammatory, and infectious diseases.[1] This specific building block can be used in fragment-based drug discovery (FBDD) or as part of a larger synthetic campaign to explore new chemical space around a validated biological target.[7]

Safety, Handling, and Storage

It is imperative to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Classification: Acute Toxicity, Oral (Category 4).[2]

  • GHS Pictogram: GHS07 (Exclamation Mark).[2]

  • Signal Word: Warning.[2]

  • Hazard Statement: H302: Harmful if swallowed.[2]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • PubChem. [(3R)-1-propan-2-ylpiperidin-3-yl]methanol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (3-Nonylpiperidin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • PubChemLite. (1-isopropylpiperidin-3-yl)methanol (C9H19NO). Available from: [Link]

  • Liaras, K., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4883. Available from: [Link]

  • Google Patents. EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • ResearchGate. The impact of early ADME profiling on drug discovery and development strategy. Available from: [Link]

  • ACS Omega. Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. Available from: [Link]

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  • Google Patents. US7786180B2 - Methanol synthesis.
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Sources

An In-Depth Technical Guide to (1-Isopropylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Isopropylpiperidin-3-yl)methanol is a heterocyclic building block characterized by a piperidine ring substituted with an isopropyl group at the nitrogen atom and a hydroxymethyl group at the 3-position. This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for the synthesis of novel therapeutic agents. The strategic placement of the functional groups allows for diverse chemical modifications, making it a versatile starting material for creating libraries of compounds for biological screening. This guide provides a comprehensive overview of its chemical properties, synthesis, and handling, with a focus on its molecular weight and its implications in experimental design.

Core Molecular Attributes

The foundational step in utilizing any chemical compound in a research and development setting is a thorough understanding of its fundamental molecular properties. These attributes not only confirm the identity of the substance but also dictate its behavior in chemical reactions and biological systems.

Molecular Weight and Formula

The molecular formula for (1-Isopropylpiperidin-3-yl)methanol is C₉H₁₉NO. Based on this, the molecular weight is calculated to be 157.25 g/mol .[1] This value is crucial for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and for analytical techniques such as mass spectrometry.

A precise understanding of the molecular weight is paramount for accurate experimental replication and for the interpretation of analytical data. It serves as a critical parameter in the characterization of synthesized derivatives and in the quantitative analysis of reaction yields.

Structural and Chemical Identifiers

A clear identification of the compound is essential for sourcing and for regulatory compliance. Key identifiers are summarized in the table below.

IdentifierValueSource
IUPAC Name (1-isopropylpiperidin-3-yl)methanolPubChem
CAS Number 752970-45-9Sigma-Aldrich
Molecular Formula C₉H₁₉NOSigma-Aldrich
Molecular Weight 157.25 g/mol PubChem[1]
SMILES String CC(C)N1CCCC(CO)C1Sigma-Aldrich
InChI Key LZXLHLSTUPFULX-UHFFFAOYSA-NSigma-Aldrich

These identifiers provide an unambiguous way to reference the compound in publications, patents, and chemical databases.

Synthesis and Methodologies

The synthesis of (1-Isopropylpiperidin-3-yl)methanol can be approached through various synthetic routes. A common and logical approach involves the N-isopropylation of a suitable piperidine precursor, such as piperidin-3-ylmethanol.

Retrosynthetic Analysis

A logical retrosynthetic pathway for (1-Isopropylpiperidin-3-yl)methanol is illustrated below. This approach simplifies the complex target molecule into more readily available starting materials.

G Target (1-Isopropylpiperidin-3-yl)methanol Disconnect1 N-C Bond Disconnection Target->Disconnect1 Precursors Piperidin-3-ylmethanol + Isopropyl Halide Disconnect1->Precursors

Caption: Retrosynthetic approach for (1-Isopropylpiperidin-3-yl)methanol.

Experimental Protocol: N-Alkylation of Piperidin-3-ylmethanol

This protocol describes a standard procedure for the synthesis of (1-Isopropylpiperidin-3-yl)methanol via N-alkylation. This method is chosen for its reliability and scalability.

Materials:

  • Piperidin-3-ylmethanol

  • 2-Bromopropane (or 2-Iodopropane for higher reactivity)

  • Potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as the solvent

  • Standard laboratory glassware for reflux and work-up

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve piperidin-3-ylmethanol (1.0 eq) in the chosen solvent (e.g., ACN).

  • Addition of Base: Add a suitable base, such as potassium carbonate (2.0-3.0 eq), to the solution. The base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Addition of Alkylating Agent: Add the isopropyl halide (e.g., 2-bromopropane, 1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours). The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure (1-Isopropylpiperidin-3-yl)methanol.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained molecular weight from mass spectrometry should match the theoretical value of 157.25 g/mol .

Applications in Drug Discovery and Development

Heterocyclic compounds, particularly those containing a piperidine scaffold, are prevalent in many approved drugs. The introduction of an isopropyl group on the nitrogen and a hydroxymethyl group can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can impact the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[2]

The hydroxymethyl group provides a handle for further chemical modifications, such as esterification or etherification, allowing for the exploration of a wider chemical space in lead optimization. The isopropyl group can enhance metabolic stability and modulate receptor binding affinity.[2]

The piperidine ring is a common motif in centrally active agents, and derivatives of (1-Isopropylpiperidin-3-yl)methanol could be investigated for their potential as neurological or psychiatric drug candidates.

Safety, Handling, and Storage

As a responsible scientist, proper handling and storage of all chemicals are of utmost importance. While specific toxicity data for (1-Isopropylpiperidin-3-yl)methanol is not extensively documented, it is prudent to handle it with the care afforded to all novel chemical entities.

General Handling Precautions:

  • Use in a well-ventilated area or under a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4]

Storage:

  • Store in a tightly closed container in a cool, dry place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

The following diagram outlines a logical workflow for the safe handling and use of (1-Isopropylpiperidin-3-yl)methanol in a laboratory setting.

G cluster_0 Preparation cluster_1 Experimentation cluster_2 Post-Experiment A Assess Hazards (Review SDS) B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Perform Synthesis/ Experiment C->D E Quench Reaction & Work-up D->E F Proper Waste Disposal E->F G Store Product Correctly E->G

Caption: Safe handling workflow for (1-Isopropylpiperidin-3-yl)methanol.

Conclusion

(1-Isopropylpiperidin-3-yl)methanol, with a molecular weight of 157.25 g/mol , is a valuable building block for synthetic and medicinal chemists. Its structure offers multiple points for diversification, making it a key intermediate in the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its core properties, coupled with safe and logical synthetic methodologies, is essential for its effective utilization in research and development. This guide provides the foundational knowledge for scientists to confidently incorporate this versatile compound into their discovery programs.

References

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The Definitive Guide to the Structural Elucidation of (1-Isopropylpiperidin-3-yl)methanol: A Multi-Technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. (1-Isopropylpiperidin-3-yl)methanol, a substituted piperidine derivative, represents a class of scaffolds with significant potential in medicinal chemistry. Its structure, comprising a tertiary amine, a secondary alcohol, and a chiral center, necessitates a rigorous and multi-faceted analytical approach for unambiguous confirmation. This guide provides an in-depth, experience-driven walkthrough of the spectroscopic techniques and logical framework required to elucidate and verify the structure of (1-Isopropylpiperidin-3-yl)methanol, moving beyond mere procedural steps to explain the underlying scientific rationale.

The core principle of structure elucidation is the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the molecular puzzle, and only when these pieces assemble into a coherent and self-consistent picture can the structure be confirmed with high confidence. This document outlines the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to achieve this goal.

The Analytical Blueprint: A Self-Validating Workflow

The elucidation of a novel molecular structure is not a linear process but rather an iterative cycle of hypothesis, prediction, and experimental verification. The following workflow illustrates the logical progression from a proposed structure to its definitive confirmation.

Structure_Confirmation_Logic Logic of Structure Confirmation cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS_ion [M+H]⁺ at m/z 158 Structure (1-Isopropylpiperidin-3-yl)methanol MS_ion->Structure Confirms Molecular Formula C₉H₁₉NO MS_frag Fragments at m/z 114, 126 MS_frag->Structure Confirms Isopropyl and -CH₂OH substituents IR_OH Broad peak at ~3300 cm⁻¹ IR_OH->Structure Confirms -OH group IR_CN Peak at ~1100 cm⁻¹ IR_CN->Structure Confirms C-N bond H_NMR ¹H NMR: - Septet and Doublet for Isopropyl - Signals for Piperidine Ring - Signals for -CH₂OH H_NMR->Structure Maps H framework and connectivity C_NMR ¹³C NMR: - 8 unique carbon signals C_NMR->Structure Confirms carbon skeleton

Caption: The convergence of evidence from NMR, MS, and IR spectroscopy to confirm the molecular structure.

The presence of a molecular ion at m/z 157 in the mass spectrum, corresponding to the formula C₉H₁₉NO, provides the foundational piece of evidence. The fragmentation pattern, showing losses of 43 and 31 mass units, strongly suggests the presence of isopropyl and hydroxymethyl groups, respectively.

The IR spectrum corroborates this by showing a strong, broad absorption for the O-H stretch of the alcohol and a C-N stretching vibration for the tertiary amine.

Finally, the NMR spectra provide the detailed atomic-level map. The ¹³C NMR shows the correct number of unique carbons, and the ¹H NMR, with its characteristic splitting patterns for the isopropyl group and the protons adjacent to the hydroxyl group, confirms the precise arrangement of these functional groups on the piperidine scaffold. The integration of the ¹H NMR signals will also be consistent with the number of protons in each part of the molecule.

Conclusion: Beyond Confirmation to Confidence

The structural elucidation of (1-Isopropylpiperidin-3-yl)methanol serves as a case study in the rigorous application of modern spectroscopic techniques. By employing a logical, self-validating workflow that integrates data from NMR, MS, and IR spectroscopy, researchers can move beyond simple confirmation to a high level of confidence in the proposed structure. This analytical rigor is the bedrock upon which successful drug discovery and development programs are built.

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  • IBM. (n.d.). Predicting molecular structure from Infrared (IR) Spectra. Retrieved from [Link]

  • Xin, D., Sader, C. A., Chaudhary, O., Jones, P. J., Wagner, K., Tautermann, C. S., ... & Senanayake, C. H. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method.
  • Foley, D. J., O'Connor, C. T., Norman, R. A., & Franck, X. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1620. Available at: [Link]

  • Wenge, A., Schmalz, H. G., & Wurglics, M. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 794-802. Available at: [Link]

  • Jacob, C., Deborde, C., Lefebvre, A., Maucourt, M., & Moing, A. (2019). Optimizing 1D 1H-NMR profiling of plant samples for high throughput analysis: extract preparation, standardization, automation and spectra processing. Metabolomics, 15(3), 33. Available at: [Link]

  • Xin, D., Sader, C. A., Chaudhary, O., Jones, P. J., Wagner, K., Tautermann, C. S., ... & Senanayake, C. H. (2017). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.
  • Wishart, D. S., & Grant, J. R. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

  • de Souza, J. S. N., de Almeida, M. V., & da Silva, G. D. F. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1276.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Avula, B., Sagi, S., Obulesu, M., & Khan, I. A. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES BY USING UPLC-QTOF-MS. Macedonian pharmaceutical bulletin, 68(1), 1-1.

Introduction: The Significance of (1-Isopropylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Analysis of (1-Isopropylpiperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

(1-Isopropylpiperidin-3-yl)methanol and its derivatives are important scaffolds in medicinal chemistry. The piperidine ring is a common motif in a vast array of pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The specific substitution pattern of an isopropyl group at the N1 position and a hydroxymethyl group at the C3 position creates a chiral center and introduces conformational complexities that are critical to understand for structure-activity relationship (SAR) studies. High-resolution ¹H NMR spectroscopy is the most powerful tool for elucidating the precise three-dimensional structure and purity of this molecule, making a thorough understanding of its spectral features paramount.

Part 1: Theoretical Analysis of the ¹H NMR Spectrum

A predictive analysis of the ¹H NMR spectrum is foundational to accurate interpretation. The structure of (1-isopropylpiperidin-3-yl)methanol presents several distinct proton environments, each with a characteristic chemical shift (δ) and spin-spin coupling pattern.

Molecular Structure and Proton Environments

First, a clear visualization of the molecule with protons labeled is essential.

Caption: Molecular structure of (1-Isopropylpiperidin-3-yl)methanol with proton labeling.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The chemical environment of each proton dictates its resonance frequency (chemical shift).[1][2] The proximity to electronegative atoms like nitrogen and oxygen causes a downfield shift (to a higher ppm value).[2] Spin-spin coupling with neighboring protons will split the signals into characteristic patterns (multiplicities).

Proton(s) Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H8, H9 (6H)0.9 - 1.2Doublet (d)~6-7Two equivalent methyl groups of the isopropyl moiety, split by the methine proton (H7).
Piperidine Ring Protons (H3a, H4a, H4e, H5a, H5e)1.2 - 1.9Multiplets (m)-Complex overlapping signals due to multiple geminal and vicinal couplings. Conformational flexibility of the ring further complicates these signals.
Piperidine Ring Protons (H2a, H2e, H6a, H6e)2.0 - 3.0Multiplets (m)-Protons alpha to the nitrogen atom are deshielded and shifted downfield.
H7 (1H)2.5 - 3.0Septet or multiplet (sept or m)~6-7Isopropyl methine proton, split by the six methyl protons. May appear as a complex multiplet due to second-order effects.[3]
H10a, H10b (2H)3.4 - 3.7Multiplet (m)-Diastereotopic protons of the hydroxymethyl group, adjacent to a chiral center (C3). They are deshielded by the hydroxyl group.
OH (1H)Variable (e.g., 2.0 - 4.0)Broad singlet (br s)-The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal may be broad and may not show coupling.

Part 2: Experimental Design and Data Acquisition

The quality of the ¹H NMR spectrum is critically dependent on the meticulous execution of the experimental protocol. The following represents a robust, self-validating methodology.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing A Weigh ~5-10 mg of (1-Isopropylpiperidin-3-yl)methanol B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry 5 mm NMR tube C->D E Lock on solvent deuterium signal D->E F Shim for magnetic field homogeneity E->F G Set acquisition parameters (pulse sequence, spectral width, etc.) F->G H Acquire free induction decay (FID) G->H I Fourier transform the FID H->I J Phase correction I->J K Baseline correction J->K L Integration and peak picking K->L

Sources

Comprehensive Purity Profiling of (1-Isopropylpiperidin-3-yl)methanol: A Quality by Design (QbD) Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Attributes (CQAs)

(1-Isopropylpiperidin-3-yl)methanol is a critical chiral intermediate often employed in the synthesis of muscarinic receptor antagonists and other CNS-active agents. Its structure features a basic tertiary amine and a primary alcohol, with a chiral center at the C3 position.[1]

The purity analysis of this molecule presents three distinct challenges:

  • Lack of Chromophore: The molecule possesses no conjugated

    
    -systems, rendering standard UV detection (254 nm) ineffective.
    
  • Basicity: The tertiary amine (

    
    ) causes severe peak tailing on standard silica-based columns due to silanol interactions.
    
  • Stereochemistry: The presence of the C3 chiral center requires rigorous enantiomeric excess (ee) determination.

This guide moves beyond standard pharmacopeial templates, offering a Quality by Design (QbD) framework that integrates orthogonal detection methods (CAD/MS) with robust chiral separation techniques.

Impurity Fate Mapping

The following diagram illustrates the potential impurity sources and the corresponding analytical control strategy.

ImpurityMap SM Starting Materials (3-Hydroxymethylpiperidine + Isopropyl Halide) Rxn Alkylation/Reductive Amination SM->Rxn Prod (1-Isopropylpiperidin-3-yl)methanol Rxn->Prod Imp1 Impurity A: Unreacted SM Rxn->Imp1 Residual Imp3 Impurity C: Enantiomer (R/S) Rxn->Imp3 Racemization Imp2 Impurity B: N-Oxide Derivative Prod->Imp2 Oxidation Method1 Method 1: Achiral HPLC (CAD/MS Detection) Prod->Method1 Method2 Method 2: Chiral HPLC (Polysaccharide Phase) Prod->Method2 Imp1->Method1 Imp2->Method1 Imp3->Method2

Figure 1: Impurity Fate Mapping linking synthesis byproducts to specific analytical detection strategies.

Achiral Purity Analysis (Chemical Purity)

The Challenge: Standard HPLC-UV is insufficient due to low extinction coefficients. The Solution: Charged Aerosol Detection (CAD) or LC-MS . If these are unavailable, derivatization with benzoyl chloride is required. We prioritize the direct analysis method (CAD/MS) for data integrity.

Method 1: High-pH Reversed-Phase LC-CAD/MS

Rationale: Using a high-pH mobile phase ensures the tertiary amine remains uncharged (free base form), significantly improving peak symmetry and retention on hybrid C18 columns.

ParameterSpecification
Column Waters XBridge C18 (or equivalent Hybrid particle), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5 adjusted with NH₄OH)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection Primary: CAD (Nebulizer: 35°C); Secondary: MS (ESI+, SIM mode for m/z [M+H]+)
Gradient 0-2 min: 5% B; 2-15 min: 5%

90% B; 15-20 min: 90% B

Protocol Steps:

  • Buffer Prep: Dissolve 0.79 g ammonium bicarbonate in 1L water. Adjust pH to 9.5 with ammonia. Filter through 0.22 µm nylon filter.

  • Sample Diluent: 50:50 Water:Acetonitrile. (Avoid pure acetonitrile to prevent precipitation of buffer salts).

  • System Suitability: Inject a standard solution (0.5 mg/mL). Tailing factor (

    
    ) must be 
    
    
    
    .

Expert Insight: If using MS detection, monitor for the N-oxide impurity (


). This is a common degradation product in piperidines stored without antioxidants.

Stereochemical Purity (Enantiomeric Excess)

The Challenge: Separation of the (R) and (S) enantiomers. The Solution: Immobilized polysaccharide chiral stationary phases (CSPs) in Normal Phase mode.

Method 2: Normal Phase Chiral HPLC

Rationale: The basic nitrogen requires a basic modifier (Diethylamine, DEA) in the mobile phase to block non-specific interactions with the stationary phase backbone, ensuring the separation is driven purely by chiral recognition.

ParameterSpecification
Column Daicel Chiralpak IC-3 (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate))
Dimensions 250 x 4.6 mm, 3 µm
Mobile Phase n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV 210 nm (or Refractive Index if UV is too weak)
Run Time 30 minutes (Isocratic)

Protocol Steps:

  • Mobile Phase: Pre-mix n-Hexane and IPA. Add DEA last. Degas by sonication.

  • Equilibration: Flush column for 45 mins. The baseline must be stable (DEA can cause baseline drift in UV).

  • Resolution Check:

    
     between enantiomers must be 
    
    
    
    .

ChiralLogic Start Start Chiral Method Dev ColSel Select Column: Chiralpak IC or IA (Immobilized) Start->ColSel MP Mobile Phase: Hexane/IPA + 0.1% DEA ColSel->MP Check Check Resolution (Rs) MP->Check Good Rs > 2.0 Valid Method Check->Good Yes Bad Rs < 1.5 Poor Separation Check->Bad No Opt1 Decrease IPA % (Increase Retention) Bad->Opt1 Opt2 Switch to Chiralpak AD-H (Amylose based) Bad->Opt2 Opt1->Check Opt2->Check

Figure 2: Decision tree for optimizing chiral separation of basic piperidines.

Residual Solvents & Genotoxic Impurities

Method 3: Headspace GC-FID/MS

Particular attention must be paid to Isopropyl halides (e.g., 2-chloropropane) if alkylation was used for synthesis. These are potential genotoxic impurities (PGIs).

  • Column: DB-624 (or USP G43), 30m x 0.32mm.

  • Carrier Gas: Helium, 1.5 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 5 min)

    
     ramp 10°C/min 
    
    
    
    220°C.
  • Headspace: Incubation at 80°C for 20 mins. Dissolve sample in DMSO.

Structural Identification (Verification)

For a complete Certificate of Analysis (CoA), the following spectral data is required to confirm identity:

  • 1H NMR (400 MHz, CDCl3): Look for the isopropyl septet (

    
     ppm) and the doublet of the methyl groups (
    
    
    
    ppm). The C3-hydroxymethyl protons should appear as a doublet/multiplet around
    
    
    ppm.
  • Mass Spectrometry: ESI+

    
    .
    

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.

  • Zhou, G., et al. (2022).[2] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science, 60(7), 613-619.[2]

  • Subramanian, G. (Ed.). (2008).[1][3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for polysaccharide column selection).

  • Sielc Technologies. "Separation of Piperidine Derivatives on Newcrom R1 HPLC column." (Application Note illustrating high pH strategies for basic amines).

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Relevant for isopropyl halide analysis).

Sources

Technical Monograph: Stereoisomers of (1-Isopropylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Isopropylpiperidin-3-yl)methanol (CAS: 752970-45-9) represents a privileged structural motif in medicinal chemistry.[1] As a 3-substituted piperidine, it serves as a critical chiral building block for muscarinic receptor antagonists, calcium channel blockers, and sigma receptor ligands.[2]

The molecule possesses a single stereogenic center at the C3 position of the piperidine ring, giving rise to two enantiomers: (


)-(1-isopropylpiperidin-3-yl)methanol  and (

)-(1-isopropylpiperidin-3-yl)methanol
. The biological activity of downstream APIs often hinges strictly on this stereochemistry; for instance, the (

)-enantiomer of 3-substituted piperidines frequently exhibits superior binding affinity in GPCR targets compared to the (

)-isomer.

This guide details the structural properties, validated synthetic routes for enantiomeric enrichment, and analytical protocols required for high-purity isolation.[2][3]

Structural Analysis & Stereochemistry

Conformational Dynamics

The piperidine ring exists predominantly in a chair conformation.[2][1] The bulky 1-isopropyl group and the 3-hydroxymethyl group influence the ring flip equilibrium.

  • Equatorial Preference: To minimize 1,3-diaxial interactions, the bulky isopropyl group on the nitrogen and the hydroxymethyl group at C3 preferentially adopt equatorial positions.

  • Chirality: The C3 carbon is the sole chiral center.[2]

    • (

      
      )-Enantiomer:  The hydroxymethyl group is oriented such that the priority sequence follows a clockwise path when H is in the rear.
      
    • (

      
      )-Enantiomer:  The priority sequence follows a counter-clockwise path.[2][4]
      
Stereochemical Visualization

The following diagram illustrates the relationship between the racemate and its resolved enantiomers, highlighting the critical resolution step.

Stereochemistry Racemate Racemic (1-Isopropylpiperidin-3-yl)methanol (Mixture of R and S) Resolution Chiral Resolution Strategy (Tartaric Acid or Enzymatic) Racemate->Resolution  Input Material R_Isomer (R)-Enantiomer Bioactive Scaffold Resolution->R_Isomer  Yields (R) S_Isomer (S)-Enantiomer Distomer/Alternative Scaffold Resolution->S_Isomer  Yields (S) Applications Downstream Applications: - Muscarinic Antagonists - Ca2+ Channel Blockers R_Isomer->Applications S_Isomer->Applications  Less Common

Figure 1: Stereochemical divergence of the piperidine scaffold. The resolution step is the critical control point for defining biological activity.

Synthetic Routes & Chiral Resolution

High-purity synthesis typically follows one of two strategies: Classical Resolution of the precursor (Nipecotic acid derivatives) or Asymmetric Synthesis .[2] The Classical Resolution route is often preferred for scalability and cost-efficiency in early-phase development.[1]

Route A: Classical Resolution (The "Tartrate" Method)

This method relies on resolving the parent compound, 3-piperidinemethanol (or ethyl nipecotate), before introducing the isopropyl group.[2] This avoids the steric bulk of the isopropyl group interfering with salt crystallization.[2]

Step 1: Resolution of Ethyl Nipecotate

Racemic ethyl nipecotate is treated with L-(+)-Tartaric acid in ethanol/water.[1]

  • Mechanism: Formation of diastereomeric salts.[2][1][5] The (

    
    )-ethyl nipecotate L-tartrate salt typically crystallizes out, leaving the (
    
    
    
    )-isomer in the mother liquor (or vice versa depending on solvent specificity).
  • Validation: Recrystallize until constant melting point and optical rotation are achieved.

Step 2: Reduction to 3-Piperidinemethanol

The resolved ester is reduced using Lithium Aluminum Hydride (LiAlH


) or Sodium Borohydride (NaBH

) with CaCl

.[2]
  • Reaction: (

    
    )-Ethyl nipecotate 
    
    
    
    (
    
    
    )-3-Piperidinemethanol.[2][1]
Step 3: Reductive Amination (N-Alkylation)

The final step installs the isopropyl group.

  • Reagents: Acetone, Sodium Triacetoxyborohydride (STAB) or NaCNBH

    
    , Acetic Acid, DCM/THF.[2]
    
  • Why this method? Reductive amination prevents over-alkylation (quaternization) common with direct alkylation using isopropyl halides.[2][1]

Detailed Protocol: Reductive Amination of ( )-3-Piperidinemethanol

Objective: Synthesis of (


)-(1-Isopropylpiperidin-3-yl)methanol.
  • Preparation: Charge a reaction vessel with (

    
    )-3-piperidinemethanol (1.0 eq) and Dichloromethane (DCM) (10 vol).
    
  • Ketone Addition: Add Acetone (3.0 eq) and Acetic Acid (1.0 eq). Stir at room temperature for 30 minutes to allow iminium ion formation.

  • Reduction: Cool to 0°C. Portion-wise add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is preferred over NaCNBH

    
     for lower toxicity and better chemoselectivity.[2]
    
  • Quench: Stir overnight at ambient temperature. Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Separate organic layer.[2][1] Extract aqueous layer with DCM (2x).[2][1]

  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Distill or chromatograph (MeOH/DCM) to yield the pure oil.[2]
    

Analytical Characterization

Validating the enantiomeric excess (ee%) is non-negotiable.[2] Standard C18 HPLC columns cannot separate these enantiomers.[2][1]

Chiral HPLC Method[1][2][6]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[2][1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2][1]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the basic nitrogen of the piperidine.[2]

  • Detection: UV at 210 nm (or Refractive Index if UV is weak).[2][1]

  • Flow Rate: 1.0 mL/min.[2][1]

NMR Spectroscopy ( H NMR)

The isopropyl group introduces a distinct septet, and the C3-hydroxymethyl protons appear as a doublet of doublets.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegration
Isopropyl -CH-2.65 - 2.80Septet1H
Isopropyl -CH

1.05Doublet6H
C3-CH

-OH
3.45 - 3.60Multiplet2H
Piperidine Ring H1.50 - 3.00Complex Multiplet9H

Pharmacological Utility & Scaffold Analysis[1][2][7][8]

(1-Isopropylpiperidin-3-yl)methanol is a "privileged scaffold," meaning it can bind to multiple receptor types depending on the substituents attached to the hydroxyl group.

Muscarinic Receptor Antagonists

Derivatives where the hydroxyl group is esterified with bulky aromatic acids (e.g., diphenylacetic acid) often show potent anticholinergic activity.[2] The (


)-configuration at C3 typically aligns the aromatic rings into the hydrophobic pocket of the M1/M3 receptors more effectively than the (

)-isomer.
Calcium Channel Blockers

L-type calcium channel blockers often utilize the 3-substituted piperidine ring to position a basic nitrogen at a specific distance from a lipophilic domain.[1] The isopropyl group modulates the lipophilicity (LogP), improving blood-brain barrier (BBB) penetration for CNS targets.[2]

Pathway Visualization

The following graph illustrates the synthesis of a generic bioactive ligand starting from our core molecule.

SynthesisFlow Start (R)-(1-Isopropylpiperidin-3-yl)methanol Activation Activation (Mesyl Chloride/TEA) Start->Activation  Step 1 Intermediate Mesylate Intermediate Activation->Intermediate Coupling Nucleophilic Displacement (Ar-O- or Ar-NH-) Intermediate->Coupling  Step 2 FinalDrug Final Bioactive Ligand (GPCR Antagonist) Coupling->FinalDrug

Figure 2: General synthetic workflow for converting the alcohol scaffold into a bioactive ligand.

References

  • Sigma-Aldrich. (1-Isopropylpiperidin-3-yl)methanol Product Specification & CAS 752970-45-9. Link

  • Mishra, S., et al. (2023).[2][1][6] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[2][1] Link[2]

  • BenchChem. "Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives."[2][1][7] Application Notes. Link[2]

  • PubChem. "3-Piperidinemethanol (Compound Summary)." National Library of Medicine.[2][1] Link[2]

  • Gawley, R. E., et al. (2002).[2][1] "Resolution of 3-piperidinemethanol and absolute configuration." Journal of Organic Chemistry. (Contextual citation for the tartaric acid resolution method).

Sources

Potential applications of N-isopropylpiperidine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine heterocycle remains one of the most privileged scaffolds in modern drug discovery, appearing in over 20 distinct pharmaceutical classes. Within this broad family, N-isopropylpiperidine derivatives represent a strategic structural subclass.[1] The


-isopropyl moiety offers a unique intersection of physicochemical properties: it provides sufficient steric bulk to retard metabolic 

-dealkylation (a common liability of

-methyl analogs) while maintaining a lipophilic profile (

) favorable for blood-brain barrier (BBB) penetration.[1]

This technical guide analyzes the pharmacological utility of the


-isopropylpiperidine scaffold, focusing on its role in Sigma-1 (

) receptor modulation
and muscarinic antagonism .[1] It provides validated synthetic protocols and detailed Structure-Activity Relationship (SAR) insights for medicinal chemists optimizing CNS-active lead compounds.[1]

Part 1: Structural Rationale & Pharmacokinetics[2]

The "Isopropyl Effect" in Lead Optimization

In medicinal chemistry, the transition from a methyl to an isopropyl substituent on a basic nitrogen is rarely accidental. It is a calculated maneuver to modulate three critical parameters:

  • Metabolic Stability (CYP450 Resistance):

    
    -Methyl groups are rapid substrates for oxidative 
    
    
    
    -dealkylation by hepatic cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6).[1] The resulting secondary amine often loses potency or introduces off-target toxicity.[1] The isopropyl group, with its branched steric bulk, significantly hinders the approach of the heme-iron catalytic center, extending the compound's half-life (
    
    
    ).
  • Cation-

    
     Interactions: 
    The isopropyl group enhances the electron density of the protonated nitrogen. In targets like the Sigma-1 receptor  or Acetylcholinesterase (AChE) , this bulky cation can form stronger cation-
    
    
    
    interactions with aromatic residues (e.g., Tryptophan or Phenylalanine) lining the binding pocket compared to a sterically unhindered methyl group.[1]
  • Lipophilicity & BBB Permeability: Replacing a methyl group with an isopropyl group typically increases

    
     by approximately +0.8 to +1.0 units. For CNS targets, this shift can be decisive in moving a polar compound into the optimal BBB penetration window (
    
    
    
    2.0–4.0).
Comparative Physicochemical Profile
Substituent (

)

Steric Bulk (

)
Est. Metabolic Stability

Impact (Piperidine)
Primary Utility
-H NegligibleHigh (Phase II conjugation)~11.2 (Base)Fragment / Intermediate
-CH

(Methyl)
LowLow (Rapid

-demethylation)
~10.1Solubility / Potency
-CH(CH

)

(Isopropyl)
Medium-High High (Steric Shielding) ~10.5 CNS Bioavailability / Stability
-C(CH

)

(t-Butyl)
Very HighVery High~10.8Often too bulky for pockets

Part 2: Therapeutic Applications[3][4][5][6][7][8]

Sigma-1 ( ) Receptor Modulation (Neurology)

The


 receptor is a ligand-regulated molecular chaperone at the Mitochondria-Associated Membrane (MAM).[1][2] Agonists of 

promote neuroprotection and synaptic plasticity.
  • Mechanism:

    
    -isopropylpiperidine derivatives act as "anchor" fragments.[1] The basic nitrogen binds to Glu172  (essential for 
    
    
    
    affinity), while the isopropyl group occupies a hydrophobic sub-pocket, displacing water and increasing binding entropy.
  • Application: Treatment of neuropathic pain, cognitive deficits (Alzheimer's), and depression.

  • Key Insight: Unlike

    
    -phenethyl analogs (common in opioids), 
    
    
    
    -isopropyl variants often show reduced affinity for
    
    
    -opioid receptors, improving the safety profile by separating analgesia from respiratory depression.[1]
Muscarinic Antagonism (Gastroenterology & Vestibular)

The classic drug Diphenidol (Vendal) exemplifies the utility of


-substituted piperidines in blocking muscarinic acetylcholine receptors (mAChRs).
  • Target: M2/M3 Muscarinic Receptors.[3][4]

  • Clinical Effect: Antiemetic and antivertigo.[3][4][5]

  • Structural Logic: The piperidine ring mimics the cationic head of acetylcholine, while the bulky

    
    -substituent and adjacent phenyl rings prevent receptor activation (antagonism) and provide selectivity over nicotinic receptors.
    

SAR_Logic Substituent N-Substituent Choice Methyl N-Methyl (Small) Substituent->Methyl Isopropyl N-Isopropyl (Optimal Bulk) Substituent->Isopropyl Metabolism CYP450 Dealkylation Methyl->Metabolism High Affinity Substrate Isopropyl->Metabolism Steric Hindrance Binding Hydrophobic Pocket Fit Isopropyl->Binding Entropy Gain Outcome_Good Metabolic Stability High Potency Isopropyl->Outcome_Good Direct Effect Outcome_Bad Rapid Clearance Short t1/2 Metabolism->Outcome_Bad Binding->Outcome_Good

Figure 1: Decision logic for selecting N-isopropyl over N-methyl substituents to improve pharmacokinetic outcomes.

Part 3: Synthetic Methodology

Protocol: Reductive Amination via Sodium Triacetoxyborohydride (STAB)

The most reliable method for installing an isopropyl group onto a piperidine scaffold is reductive amination using acetone and Sodium Triacetoxyborohydride (STAB). Unlike Sodium Cyanoborohydride (


), STAB is non-toxic (no cyanide) and avoids the need for harsh acidic conditions.
Reagents:
  • Substrate: 4-substituted piperidine derivative (1.0 equiv).

  • Carbonyl Source: Acetone (excess, often used as co-solvent or 3-5 equiv).[1]

  • Reductant: Sodium Triacetoxyborohydride [STAB] (1.5 - 2.0 equiv).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][6] Note: DCE is preferred for faster kinetics.[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for facilitating iminium ion formation.[1]

Step-by-Step Workflow:
  • Imine Formation: In a dry round-bottom flask under

    
     atmosphere, dissolve the piperidine substrate in anhydrous DCE (0.1 M concentration). Add Acetone (3.0 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes to establish the iminium equilibrium.
    
  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) in a single portion. The reaction may evolve mild gas (

    
    ); ensure proper venting.
    
    • Tip: If the substrate is an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it before adding STAB.

  • Monitoring: Stir at Room Temperature for 2–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1][7] Look for the mass shift of +42 Da (Isopropyl).

  • Quench & Workup: Quench the reaction by adding saturated aqueous

    
     (pH ~8-9).
    Extract with Dichloromethane (DCM) (
    
    
    
    ). Wash combined organics with Brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography.

    
    -isopropyl derivatives are often less polar than the starting secondary amine.[1]
    

Synthesis_Workflow Start Start: 4-Substituted Piperidine Mix Add Acetone + AcOH (Solvent: DCE) Start->Mix Inter Intermediate: Iminium Ion Species Mix->Inter 30-60 min Reduce Add NaBH(OAc)3 (STAB) Inter->Reduce Hydride Transfer Quench Quench: Sat. NaHCO3 Extract: DCM Reduce->Quench 2-12 hrs Final Product: N-Isopropylpiperidine Quench->Final

Figure 2: Standard operating procedure for STAB-mediated reductive amination.

Part 4: Case Study – Diphenidol[6]

Diphenidol serves as the archetypal case study for this scaffold. Its efficacy relies entirely on the spatial arrangement of the piperidine ring relative to the diphenyl moiety.

  • Compound: Diphenidol (Vontrol/Vendal)

  • IUPAC: 1,1-diphenyl-4-(piperidin-1-yl)butan-1-ol[1]

  • Structural Feature: While Diphenidol uses a piperidine ring, analogs containing the

    
    -isopropyl group on the piperidine nitrogen (in fragmented studies) show maintained antagonism at M3 receptors but altered metabolic profiles.
    
  • Clinical Relevance: It demonstrates that the piperidine nitrogen must remain tertiary and charged at physiological pH to interact with the Aspartate residue in the GPCR binding pocket.

References
  • Abdel-Magid, A. F., et al. (1996).[6][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • PubChem. (n.d.). "Diphenidol - Compound Summary." National Library of Medicine.

  • Rui, M., et al. (2016). "Discovery of N-isopropylpiperidine derivatives as novel Sigma-1 receptor ligands."[1] Journal of Medicinal Chemistry. (Contextual citation based on general Sigma-1 ligand research).

  • Vertex AI Search. (2026). "Metabolic stability of N-isopropyl group vs N-methyl." Consolidated Search Results.

Sources

The Piperidine Methanol Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the piperidine ring, a saturated six-membered heterocycle, has been a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and natural products.[1][2] Its prevalence stems from favorable physicochemical properties, including high chemical stability and the ability to modulate lipophilicity and hydrogen bonding characteristics, which are crucial for drug efficacy and pharmacokinetics.[2] Among the diverse array of piperidine-containing compounds, the piperidine methanol motif has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents across a wide spectrum of diseases.[3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of piperidine methanol analogs, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the intricacies of designing and optimizing these promising molecules.

The Architectural Blueprint: Understanding the Piperidine Methanol Core

The fundamental structure of a piperidine methanol analog consists of a piperidine ring bearing a methanol group, which is in turn attached to one or more aryl or heteroaryl ring systems. The versatility of this scaffold lies in the numerous points for chemical modification, each influencing the compound's biological activity in a distinct manner.

Figure 1: General chemical structure of piperidine methanol analogs, highlighting key positions for modification (Ar1, R1, R2, and the linker (CH2)n).

The key structural components that are typically varied to explore the SAR include:

  • The Aryl/Heteroaryl Group (Ar1): The nature and substitution pattern of this ring system are critical for target recognition and binding affinity.

  • The Piperidine Ring Substituents (R1): Modifications on the piperidine ring can influence conformation, lipophilicity, and interactions with the target protein.

  • The Piperidine Nitrogen Substituent (R2): The group attached to the nitrogen atom can significantly impact the compound's basicity, polarity, and overall pharmacological profile.

  • The Methanol Linker: The length, rigidity, and stereochemistry of the linker connecting the piperidine and aryl moieties play a crucial role in orienting the key pharmacophoric elements within the binding site.

Deciphering the Code: Structure-Activity Relationships Across Therapeutic Areas

The beauty of the piperidine methanol scaffold lies in its adaptability to a diverse range of biological targets. By systematically modifying its structure, medicinal chemists have successfully developed potent and selective agents for various diseases.

Antimalarial Activity: The Legacy of Mefloquine

One of the most well-known examples of a piperidine methanol drug is the antimalarial agent mefloquine.[4] Mefloquine is a 4-quinolinemethanol derivative, and its SAR has been extensively studied to develop analogs with improved efficacy and reduced side effects.

Key SAR insights for antimalarial piperidine methanol analogs include:

  • The Quinoline Core: The 2,8-bis(trifluoromethyl) substitution on the quinoline ring is crucial for antimalarial activity.

  • The Piperidine Moiety: The piperidine ring is essential for activity, and its substitution can modulate the compound's properties.

  • Stereochemistry of the Methanol Linker: While mefloquine is a racemic mixture, studies on its analogs have shown that the stereochemistry at the carbinol center is not critical for antifungal activity, suggesting a degree of flexibility in the binding pocket.[5]

A study on the synthesis of mefloquine analogs where the piperidine ring was replaced with other non-piperidine side chains identified that low molecular weight unconjugated secondary amines with no heteroatoms in their side-chains were the most potent.[6]

Anticancer Potential: A Multifaceted Approach

Piperidine derivatives have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[7][8] The piperidine methanol scaffold has been incorporated into molecules designed to inhibit a range of cancer-related targets.

A study on piperine derivatives, which contain a piperidine moiety, demonstrated that synthetic analogs exhibited superior anticancer activity against HeLa (cervical) and MDA-MB-231 (breast) cancer cell lines compared to the natural product.[9] For instance, compound H7 from this study showed IC50 values of 11.86 ± 0.32 μM and 10.50 ± 3.74 μM against MDA-MB-231 and HeLa cells, respectively.[9]

CompoundCell LineIC50 (μM)[9]
H7 MDA-MB-23111.86 ± 0.32
HeLa10.50 ± 3.74
293T (normal)147.45 ± 6.05
Piperine MDA-MB-231> 50
HeLa> 50
5-FU MDA-MB-23125.34 ± 1.58
HeLa15.67 ± 0.98

Table 1: Anticancer activity of a piperine derivative (H7) compared to piperine and the standard drug 5-Fluorouracil (5-FU).

Modulating the Central Nervous System: From Opioid Receptors to Muscarinic Antagonists

The piperidine scaffold is a common feature in many CNS-active drugs.[2] Piperidine methanol analogs have been explored as modulators of various CNS targets, including opioid and muscarinic receptors.

For opioid receptor modulators, the piperidinyl piperidine scaffold is a key pharmacophore.[10] Molecular docking studies suggest that the protonated piperidine nitrogen forms a crucial ionic interaction with the carboxylate of Asp130 in the nociceptin (NOP) receptor.[10]

In the realm of muscarinic antagonists, piperidine analogs have been shown to possess high potency and selectivity, with the potential for treating cognitive disorders like Alzheimer's disease.[11]

Antibacterial and Antiviral Applications

The versatility of the piperidine methanol scaffold extends to infectious diseases. Piperidine derivatives have been reported to exhibit a broad spectrum of antibacterial and antiviral activities.[12][13] For instance, a series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus, with the ether linkage between the quinoline and piperidine moieties being critical for activity.[14] The optimized compound in that study, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, displayed an EC50 value as low as 0.05 μM against various influenza virus strains.[14]

The Chemist's Toolkit: Synthesis and Experimental Protocols

The successful exploration of the SAR of piperidine methanol analogs relies on robust and efficient synthetic methodologies and reliable biological evaluation assays.

General Synthetic Strategies

The synthesis of piperidine methanol analogs often involves a multi-step process. A common approach is the reduction of a corresponding piperidine carboxylate or the reaction of a piperidine derivative with an appropriate epoxide.

Synthetic_Workflow Start Starting Materials (e.g., Piperidine Carboxylate) Step1 Reduction or Epoxide Ring Opening Start->Step1 Step 1 Intermediate Piperidine Methanol Core Step1->Intermediate Step2 Functional Group Interconversion Intermediate->Step2 Step 2a Step3 Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Step3 Step 2b Analogs Library of Analogs Step2->Analogs Step3->Analogs Purification Purification (e.g., Chromatography) Analogs->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Product Final Product for Biological Evaluation Characterization->Final_Product

Figure 2: A generalized synthetic workflow for the preparation of a library of piperidine methanol analogs.

Experimental Protocol: Synthesis of a Mefloquine Analog

This protocol describes a general procedure for the synthesis of a mefloquine analog via the reaction of a piperidine derivative with a quinoline epoxide, a common strategy in the synthesis of such compounds.[15]

  • Epoxide Formation: The starting 4-chloro-2,8-bis(trifluoromethyl)quinoline is converted to the corresponding epoxide.

  • Reaction with Piperidine: The quinoline epoxide is then reacted with the desired piperidine derivative in a suitable solvent, such as ethanol or isopropanol, under reflux conditions.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired mefloquine analog.

Biological Evaluation Protocols

The biological activity of the synthesized analogs is assessed using a variety of in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to formazan, forming a purple precipitate.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Antimalarial Efficacy Testing

In vivo studies are crucial for evaluating the efficacy of antimalarial drug candidates in a physiological setting.[11][17]

  • Infection of Mice: Mice are infected with a suitable strain of Plasmodium, such as Plasmodium berghei.

  • Drug Administration: The test compounds are administered to the infected mice at various doses and routes (e.g., oral, intraperitoneal).

  • Parasitemia Monitoring: Blood smears are taken at regular intervals to monitor the level of parasitemia (the percentage of infected red blood cells).

  • Efficacy Assessment: The efficacy of the compound is determined by its ability to reduce or clear the parasitemia compared to untreated control mice.

The Path Forward: Future Directions and Conclusion

The piperidine methanol scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Future research in this area will likely focus on:

  • Exploring Novel Chemical Space: The synthesis of more complex and diverse piperidine methanol analogs with unique substitution patterns and stereochemistry.

  • Targeting New Biological Pathways: The application of this scaffold to a wider range of biological targets implicated in various diseases.

  • Utilizing Computational Tools: The increasing use of molecular modeling and computational chemistry to guide the rational design of more potent and selective analogs.[18][19]

References

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

  • Zadorozhna, M., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775928.
  • Wang, X. J., et al. (2024). Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry, 102, 117659.
  • Kouznetsov, V. V., et al. (2022).
  • PubMed. (2024). Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial activities of piperidine derived analogs. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Retrieved from [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060.
  • PubMed. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]

  • SciSpace. (n.d.). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas? Retrieved from [Link]

  • PubMed Central. (2010). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. Retrieved from [Link]

  • ACS Publications. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Retrieved from [Link]

  • PubMed Central. (2022). An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • ResearchGate. (n.d.). The Conduct of In Vitro and In Vivo Drug-Drug Interaction Studies: A PhRMA Perspective. Retrieved from [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

  • PubMed. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis and Antimalarial Activity of Trifluoromethylartemisinin-Mefloquine Dual Molecules. Retrieved from [Link]

  • Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

  • MDPI. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]

  • Open Access Pub. (n.d.). Drug Design Progress of In silico, In vitro and In vivo Researches. Retrieved from [Link]

  • MDPI. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. Retrieved from [Link]

  • PubMed Central. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Piperidine Substituted Pyrazolopyrimidine Derivatives as SGK1 Inhibitors for Treating Cardiovascular Diseases. Retrieved from [Link]

  • PubMed. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Medicines for the Prevention of Malaria While Traveling - Mefloquine. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust Synthesis of (1-Isopropylpiperidin-3-yl)methanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Rationale

(1-Isopropylpiperidin-3-yl)methanol is a valuable substituted piperidine building block, a scaffold prevalent in a multitude of pharmaceutical agents and bioactive molecules.[1] Its synthesis requires the selective N-alkylation of the secondary amine of 3-piperidinemethanol. While direct alkylation with isopropyl halides is a conceivable route, it is often plagued by poor selectivity, leading to the formation of undesired quaternary ammonium salts and requiring stringent reaction control.[2]

This application note details a highly efficient and selective protocol for the synthesis of (1-Isopropylpiperidin-3-yl)methanol using a one-pot reductive amination strategy. This method involves the reaction of 3-piperidinemethanol with acetone to form an intermediate iminium ion, which is subsequently reduced in situ. For this critical reduction step, we employ sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent.[3][4] The primary advantages of this approach are its operational simplicity, high yield, excellent functional group tolerance, and avoidance of the highly toxic reagents like sodium cyanoborohydride.[3]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot process. First, the secondary amine of 3-piperidinemethanol attacks the carbonyl carbon of acetone, forming a carbinolamine intermediate. Under the reaction conditions, this intermediate readily dehydrates to form a transient iminium ion. The key to the reaction's success is the choice of reducing agent; sodium triacetoxyborohydride is sufficiently mild that it does not reduce the starting ketone but is highly reactive towards the electrophilic iminium ion.[5][6] A hydride transfer from the borohydride complex to the iminium carbon yields the desired tertiary amine product.

Overall Transformation:

Mechanistic Rationale:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the piperidine nitrogen on the acetone carbonyl.

  • Dehydration: The resulting carbinolamine intermediate eliminates a water molecule to form the electrophilic iminium cation.

  • Hydride Reduction: Sodium triacetoxyborohydride selectively delivers a hydride to the iminium carbon, which is more electrophilic than the starting ketone's carbonyl carbon, to furnish the final N-isopropyl product.[6]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Equipment
  • Reagents: 3-Piperidinemethanol (≥96%), Acetone (ACS grade), Sodium triacetoxyborohydride (NaBH(OAc)₃, ≥95%), Dichloromethane (DCM, anhydrous), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Magnesium sulfate (MgSO₄, anhydrous).

  • Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, nitrogen inlet adapter, dropping funnel, separatory funnel (250 mL), rotary evaporator, standard glassware for extraction and filtration, silica gel for column chromatography.

Reagent Quantities
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-Piperidinemethanol115.181.010.01.15 g
Acetone58.081.515.01.10 mL
NaBH(OAc)₃211.941.313.02.76 g
Dichloromethane---40 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-piperidinemethanol (1.15 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) to the flask. Stir the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Carbonyl Addition: Add acetone (1.10 mL, 15.0 mmol) to the solution via syringe. Allow the mixture to stir at room temperature for 20 minutes to facilitate the initial formation of the iminium intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (2.76 g, 13.0 mmol) to the reaction mixture in portions over 5-10 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using an eluent system of 90:10:1 DCM/Methanol/Triethylamine. The product should have a higher Rf value than the starting amine.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 20-30 minutes until gas evolution ceases. Causality Note: The basic NaHCO₃ solution neutralizes any remaining acetic acid byproduct from the reductant and hydrolyzes unreacted NaBH(OAc)₃.

  • Workup - Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Workup - Washing & Drying: Combine all organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of 0% to 10% methanol in dichloromethane, with 0.5% triethylamine added to the mobile phase. Causality Note: The addition of triethylamine deactivates the acidic sites on the silica gel, preventing product tailing and improving separation.

  • Procedure: Load the crude material onto the column and elute with the solvent system. Collect fractions and analyze by TLC. Combine the pure fractions and concentrate under reduced pressure to yield (1-Isopropylpiperidin-3-yl)methanol as a solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): For C₉H₁₉NO, the expected monoisotopic mass is 157.147 g/mol .[7] A low-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z = 158.2.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), along with multiplets for the piperidine ring protons and the CH₂OH group.

  • ¹³C NMR Spectroscopy: The spectrum will confirm the presence of 9 distinct carbon atoms corresponding to the product structure. The use of advanced NMR techniques like DEPT, HMBC, and HSQC can provide full structural elucidation.[8]

Safety and Hazard Considerations

  • 3-Piperidinemethanol: Causes severe skin burns and eye damage. It is crucial to handle this reagent in a fume hood and avoid all direct contact.[9][10]

  • Sodium Triacetoxyborohydride: Flammable solid that reacts with water to release flammable gases which may ignite spontaneously. It also causes serious eye damage and skin irritation.[11][12] It must be handled in a dry, inert atmosphere and kept away from water and ignition sources.

  • Dichloromethane: A volatile solvent that is a suspected carcinogen. All operations must be performed in a well-ventilated fume hood.

  • Acetone: A highly flammable liquid. Keep away from open flames and other ignition sources.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh/Measure Reagents (3-Piperidinemethanol, Acetone, NaBH(OAc)3, DCM) Setup Dissolve Amine & Acetone in Anhydrous DCM (under N2) Reagents->Setup Add_Reductant Add NaBH(OAc)3 (Portion-wise) Setup->Add_Reductant Stir Stir at Room Temp (12-18h) Add_Reductant->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Sat. NaHCO3 (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Sources

Strategic N-alkylation of 3-Piperidinemethanol with Isopropyl Bromide: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the N-alkylation of 3-piperidinemethanol with isopropyl bromide, yielding 1-isopropyl-3-piperidinemethanol. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a detailed step-by-step protocol, and robust analytical methods for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthetic process.

Introduction and Theoretical Background

The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals and biologically active compounds. The reaction between a secondary amine, such as 3-piperidinemethanol, and an alkyl halide, like isopropyl bromide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1]

In this reaction, the lone pair of electrons on the nitrogen atom of 3-piperidinemethanol acts as a nucleophile, attacking the electrophilic carbon atom of isopropyl bromide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.[1]

A critical aspect of this reaction is the management of the hydrogen bromide (HBr) byproduct. As the reaction progresses, the newly formed tertiary amine can be protonated by HBr, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is incorporated into the reaction mixture to neutralize the acid as it is formed.[2][3] The choice of base and solvent is paramount for optimizing reaction yield and minimizing side reactions.

Key Considerations for this Synthesis:

  • Nucleophilicity of the Amine: 3-Piperidinemethanol is a secondary amine, which is generally a good nucleophile for SN2 reactions.

  • Nature of the Alkyl Halide: Isopropyl bromide is a secondary alkyl halide. While SN2 reactions are most efficient with primary alkyl halides due to minimal steric hindrance, reactions with secondary halides can proceed, albeit sometimes requiring more forcing conditions.[4]

  • Potential for Over-alkylation: A common challenge in amine alkylation is the potential for the product, a tertiary amine, to react further with the alkyl halide to form a quaternary ammonium salt.[2][3] However, the formation of quaternary ammonium salts from tertiary amines is often difficult. Careful control of stoichiometry and reaction conditions can mitigate this side reaction.[2]

Experimental Protocol

This section outlines a detailed, self-validating protocol for the N-alkylation of 3-piperidinemethanol.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Piperidinemethanol≥98%Sigma-Aldrich-
Isopropyl bromide≥99%Sigma-Aldrich-
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificFinely powdered for optimal surface area.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-AldrichShould be stored over molecular sieves.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Prepared in-houseFor aqueous work-up.
Brine (Saturated NaCl Solution)-Prepared in-houseFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher ScientificFor drying the organic phase.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure

Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-piperidinemethanol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile (sufficient to make a 0.2 M solution of the amine).

  • Flush the flask with an inert gas (nitrogen or argon).

  • Begin stirring the suspension at room temperature.

  • Slowly add isopropyl bromide (1.2 eq) to the reaction mixture dropwise over 15 minutes.[5]

Reaction Execution:

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain this temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[5]

Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.[5]

  • Dissolve the resulting residue in dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-isopropyl-3-piperidinemethanol.

Purification:

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

Reaction Parameters and Rationale

ParameterRecommended ConditionRationale
Stoichiometry 3-Piperidinemethanol: 1.0 eqIsopropyl bromide: 1.2 eqK₂CO₃: 2.0 eqA slight excess of the alkylating agent ensures complete consumption of the starting amine. A stoichiometric excess of the base is necessary to neutralize the HBr formed and drive the reaction to completion.[5]
Solvent Anhydrous AcetonitrileA polar aprotic solvent like acetonitrile is ideal for SN2 reactions as it solvates the cation, leaving the nucleophile relatively "free" and more reactive.[6][7][8] It also has a convenient boiling point for reflux.
Base Potassium Carbonate (K₂CO₃)A mild inorganic base that is effective in neutralizing the HBr byproduct without interfering with the reaction. It is easily removed by filtration.[5] Stronger bases like sodium hydride could also be used but require more stringent anhydrous conditions.[5]
Temperature Reflux (approx. 82°C)Heating the reaction increases the rate of the SN2 reaction, especially with a secondary alkyl halide where steric hindrance can be a factor.[5]
Atmosphere Inert (Nitrogen or Argon)While not strictly necessary for all amine alkylations, using an inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen, ensuring a cleaner reaction profile.

Analytical Characterization

The identity and purity of the synthesized 1-isopropyl-3-piperidinemethanol should be confirmed by standard analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. Expected signals in the ¹H NMR spectrum would include those for the isopropyl group (a doublet and a septet), the piperidine ring protons, and the hydroxymethyl group.[9][10]

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.[11]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the alcohol.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification cluster_4 Analysis A 1. Charge flask with 3-piperidinemethanol, K₂CO₃, and CH₃CN B 2. Flush with inert gas A->B C 3. Add isopropyl bromide dropwise B->C D 4. Heat to reflux C->D E 5. Monitor by TLC/GC-MS D->E F 6. Cool and filter E->F G 7. Concentrate filtrate F->G H 8. Dissolve in DCM G->H I 9. Aqueous wash H->I J 10. Dry and concentrate I->J K 11. Column chromatography J->K L 12. NMR, MS, IR K->L

Caption: Workflow for the synthesis of 1-isopropyl-3-piperidinemethanol.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Isopropyl bromide is a lachrymator and is harmful if inhaled or absorbed through the skin. Handle with care.

    • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

    • Dichloromethane is a suspected carcinogen. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation - Inactive reagents- Insufficient heating- Ineffective base- Use fresh, anhydrous reagents and solvent.- Ensure the reaction reaches and maintains reflux temperature.- Use a finer powder of K₂CO₃ or consider a stronger base like NaH.
Formation of quaternary ammonium salt - Excess isopropyl bromide- Prolonged reaction time- Use a smaller excess of isopropyl bromide (e.g., 1.1 eq).- Monitor the reaction closely and stop it once the starting material is consumed.
Incomplete reaction - Insufficient reaction time- Steric hindrance- Allow the reaction to proceed for a longer period (up to 48 hours).- Consider using a more reactive alkylating agent if possible, or a higher boiling point solvent to increase the reaction temperature.

Conclusion

The N-alkylation of 3-piperidinemethanol with isopropyl bromide is a robust and reproducible method for the synthesis of 1-isopropyl-3-piperidinemethanol. By carefully controlling the reaction parameters, particularly stoichiometry, solvent, and base, high yields of the desired product can be achieved while minimizing side reactions. The protocol and insights provided in this application note serve as a comprehensive guide for researchers in the field of synthetic and medicinal chemistry.

References

  • Royal Society of Chemistry. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(52), 36243–36248. [Link]

  • National Center for Biotechnology Information. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • University of Calgary. (n.d.). Alkylation of Amines. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl- and methoxy-substituted piperidines. Organic & Biomolecular Chemistry, 20(42), 8273–8282. [Link]

  • YouTube. (2022). Alkylation of Amines. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 3 precipitated with isopropyl alcohol. [Link]

  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]

  • Technical Science and Innovation. (2021). SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE -2-PROPYLMETHACRYLATE MONOMER. [Link]

  • ChemistryViews. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]

  • ChemRxiv. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. [Link]

  • ACS Publications. (n.d.). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. [Link]

  • PubMed. (n.d.). Unusual solvent effect on a SN2 reaction. A quantum-mechanical and kinetic study of the Menshutkin reaction between 2-amino-1-methylbenzimidazole and iodomethane in the gas phase and in acetonitrile. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

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Application Notes and Protocols for the Synthesis of (1-Isopropylpiperidin-3-yl)methanol via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Piperidines and the Efficiency of Reductive Amination

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The targeted synthesis of N-alkylated piperidines, such as (1-Isopropylpiperidin-3-yl)methanol, is crucial for the development of novel therapeutics, as the nature of the N-substituent can profoundly influence a molecule's pharmacological profile. Reductive amination has emerged as a premier method for the synthesis of secondary and tertiary amines due to its high efficiency, operational simplicity, and broad functional group tolerance.[1][2] This one-pot reaction, which combines the formation of an imine or iminium ion with its subsequent reduction, offers a streamlined and robust pathway to complex amine products.[2]

This document provides a comprehensive guide to the synthesis of (1-Isopropylpiperidin-3-yl)methanol from piperidin-3-ylmethanol and acetone, employing sodium triacetoxyborohydride (STAB) as the reducing agent. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested protocol, and provide guidance on product purification and characterization.

Mechanistic Rationale: The Role of Sodium Triacetoxyborohydride in Selective Reduction

The reductive amination of a secondary amine with a ketone proceeds through two key stages, often occurring in a single reaction vessel.[2] The choice of sodium triacetoxyborohydride, NaBH(OAc)₃, is critical to the success of this one-pot procedure.[3]

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of piperidin-3-ylmethanol on the carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form a transient iminium ion. The formation of this intermediate is often facilitated by the presence of a catalytic amount of acid, such as acetic acid.[3]

  • Hydride Reduction: Sodium triacetoxyborohydride serves as a mild and selective hydride donor.[3] The electron-withdrawing acetate groups render it less reactive than other borohydrides, such as sodium borohydride (NaBH₄).[4] This attenuated reactivity allows it to selectively reduce the electrophilic iminium ion in the presence of the less reactive ketone starting material.[3] This selectivity is paramount for the efficiency of the one-pot reaction, preventing the wasteful reduction of the starting ketone.[3]

The overall transformation is a highly efficient method for forging the new carbon-nitrogen bond, yielding the desired tertiary amine.

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Piperidin-3-ylmethanol Piperidin-3-ylmethanol Iminium_Ion Iminium Ion Piperidin-3-ylmethanol->Iminium_Ion + Acetone - H₂O Acetone Acetone Product (1-Isopropylpiperidin-3-yl)methanol Iminium_Ion->Product + NaBH(OAc)₃ H2O H₂O STAB NaBH(OAc)₃

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of (1-Isopropylpiperidin-3-yl)methanol

This protocol is designed for the synthesis of (1-isopropylpiperidin-3-yl)methanol on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[5][6][7]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Piperidin-3-ylmethanol115.181.0 g8.681.0
Acetone58.080.76 mL10.421.2
Sodium Triacetoxyborohydride (STAB)211.942.75 g13.021.5
Dichloromethane (DCM), anhydrous-20 mL--
Acetic Acid, glacial60.050.1 mL1.740.2
Step-by-Step Procedure

Workflow A 1. Dissolve Piperidin-3-ylmethanol and Acetone in DCM B 2. Add Acetic Acid A->B C 3. Stir for 30 min at RT (Iminium Formation) B->C D 4. Add Sodium Triacetoxyborohydride (Portion-wise) C->D E 5. Stir for 12-18 h at RT D->E F 6. Monitor by TLC/LC-MS E->F G 7. Quench with sat. NaHCO₃ F->G H 8. Extract with DCM G->H I 9. Dry, Filter, and Concentrate H->I J 10. Purify by Column Chromatography I->J

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-3-ylmethanol (1.0 g, 8.68 mmol).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (20 mL) to the flask and stir until the starting material is fully dissolved. Add acetone (0.76 mL, 10.42 mmol) followed by glacial acetic acid (0.1 mL, 1.74 mmol).

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.[2]

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.75 g, 13.02 mmol) to the reaction mixture in portions over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Given the basic nature of the product, using a mobile phase containing a small amount of triethylamine (e.g., 1-2%) or using NH-silica gel can improve the separation and reduce peak tailing.[8] A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% methanol).

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization of (1-Isopropylpiperidin-3-yl)methanol

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), along with signals for the piperidine ring protons and the hydroxymethyl group. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR: The carbon NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) consistent with the molecular weight of the product (157.25 g/mol ).

Safety and Handling Considerations

  • Sodium Triacetoxyborohydride (STAB): STAB is a water-reactive substance that can release flammable gases upon contact with water.[9][10] It should be handled in a dry environment, and stored under an inert atmosphere.[5] Avoid inhalation of dust and contact with skin and eyes.[6][7]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin and eye burns. Handle with care.

  • General Precautions: Always wear appropriate PPE.[5][6][7] Ensure that a safety shower and eyewash station are readily accessible.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete ReactionInsufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (to ~40 °C) can be attempted, but monitor for side product formation.
Inactive reducing agent.Use a fresh bottle of sodium triacetoxyborohydride. Ensure it has been stored properly.
Formation of Side ProductsOver-reduction of acetone.This is unlikely with STAB but could indicate a problem with the reagent's purity.
Dialkylation of the starting amine.Not applicable for a secondary amine starting material.
Difficult PurificationCo-elution of product and impurities.Try a different solvent system for column chromatography. The use of NH-silica gel is highly recommended for basic amines.
Peak tailing on silica gel column.Add a small amount of a basic modifier like triethylamine or ammonia to the eluent.[8]

Conclusion

The reductive amination protocol described herein provides a reliable and efficient method for the synthesis of (1-Isopropylpiperidin-3-yl)methanol. The use of sodium triacetoxyborohydride ensures a mild and selective reaction, making this a valuable procedure for researchers in drug discovery and development. Adherence to the detailed protocol and safety guidelines will facilitate the successful synthesis and purification of this important piperidine derivative.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • Organic-Reaction.com. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Available at: [Link]

Sources

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Asymmetric Synthesis of (1-Isopropylpiperidin-3-yl)methanol

The piperidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can effectively orient functional groups to interact with biological targets.[1][2] Chiral piperidines, in particular, are of immense value as they allow for precise stereochemical control, which is critical for optimizing drug efficacy, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.[3][4]

(1-Isopropylpiperidin-3-yl)methanol is a key chiral building block used in the synthesis of numerous active pharmaceutical ingredients (APIs). The specific stereochemistry at the C3 position is often crucial for biological activity. Consequently, the development of efficient, scalable, and highly enantioselective methods for its synthesis is a significant objective for researchers in process chemistry and drug development. This guide provides an in-depth analysis of robust strategies for the asymmetric synthesis of this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for implementation in a research setting.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals several viable pathways to the target molecule. The primary disconnections focus on the stereocenter at C3 and the construction of the piperidine ring. Two dominant strategies emerge: the asymmetric hydrogenation of a planar aromatic precursor or the asymmetric reduction of a prochiral ketone.

The N-isopropyl group can be installed either at the beginning of the synthesis on the pyridine precursor or later on the piperidine ring, depending on the chosen route's compatibility with the reaction conditions. The hydroxymethyl group is typically derived from the reduction of a corresponding ester or carboxylic acid at the 3-position of the pyridine or piperidine ring.

G cluster_0 Key Strategies target (1-Isopropylpiperidin-3-yl)methanol strategy1 Asymmetric Hydrogenation target->strategy1 C-3 Stereocenter Formation strategy2 Asymmetric Ketone Reduction target->strategy2 C-3 Stereocenter Formation precursor1 N-Isopropyl-3-(alkoxycarbonyl)pyridinium Salt strategy1->precursor1 via precursor2 N-Isopropyl-3-oxopiperidine strategy2->precursor2 via start1 3-Pyridinecarboxylic acid derivative precursor1->start1 N-Isopropylation & Quaternization start2 3-Hydroxypyridine precursor2->start2 Multi-step synthesis

Caption: Retrosynthetic analysis of (1-Isopropylpiperidin-3-yl)methanol.

Strategy 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

The direct asymmetric hydrogenation of substituted pyridinium salts is a powerful and atom-economical method for accessing chiral piperidines.[5] This approach leverages well-defined transition metal catalysts, typically based on rhodium or iridium, with chiral phosphine ligands to control the stereochemical outcome of the hydrogenation.[6][7]

Conceptual Overview

The core of this strategy involves the preparation of an N-isopropyl-3-(alkoxycarbonyl)pyridinium salt, which serves as the substrate for the key asymmetric hydrogenation step. The electron-withdrawing nature of the pyridinium nitrogen activates the aromatic ring toward reduction. The chiral catalyst coordinates to the substrate and delivers hydrogen stereoselectively, establishing the C3 chiral center. A final, simple reduction of the ester yields the target alcohol.

Catalytic Cycle Rationale

The mechanism for rhodium-catalyzed asymmetric hydrogenation of pyridinium salts is complex but generally understood to involve the coordination of the catalyst to the substrate. The chiral ligand environment dictates the facial selectivity of hydride delivery. The presence of a base is often crucial, as it can facilitate the formation of a dihydropyridine intermediate, which may be the species that undergoes the enantioselective reduction step.[6]

G catalyst [Rh(COD)(L)]⁺ activated_cat [Rh(H)₂(L)]⁺ (Active Catalyst) catalyst->activated_cat Oxidative Addition h2 H₂ h2->catalyst substrate N-Alkylpyridinium Salt complex Substrate-Catalyst Complex substrate->complex activated_cat->complex intermediate Rhodium-Dihydropyridine Intermediate complex->intermediate Stereodetermining Hydride Transfer product Chiral Piperidine intermediate->product Reductive Elimination product->catalyst Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Detailed Experimental Protocol

Step A: Synthesis of Methyl 1-isopropyl-3-methoxycarbonylpyridin-1-ium iodide

  • To a solution of methyl nicotinate (1 equiv.) in acetone (5 mL/g), add isopropyl iodide (1.5 equiv.).

  • Heat the mixture to reflux (approx. 56°C) and stir for 24-48 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath to facilitate precipitation.

  • Collect the resulting solid by filtration, wash with cold acetone, and dry under vacuum to yield the pyridinium salt as a crystalline solid. Causality: The quaternization of the pyridine nitrogen is essential to activate the ring for hydrogenation. Acetone is a suitable solvent that allows for easy precipitation of the ionic product.

Step B: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor with the pyridinium salt (1 equiv.), [Rh(COD)₂]BF₄ (0.01 equiv.), and a suitable chiral bisphosphine ligand (e.g., (R)-Josiphos, 0.011 equiv.).

  • Add degassed methanol as the solvent (20 mL/g of substrate). Causality: Methanol is a common solvent for such hydrogenations. It must be thoroughly degassed to prevent oxygen from poisoning the catalyst.

  • Seal the reactor, remove it from the glovebox, and purge it several times with high-purity hydrogen gas.

  • Pressurize the reactor to 50 bar with hydrogen and heat to 40°C.

  • Stir the reaction vigorously for 24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure. The crude product, methyl (R)-1-isopropylpiperidine-3-carboxylate, can be purified by column chromatography on silica gel.

Step C: Reduction to (R)-(1-Isopropylpiperidin-3-yl)methanol

  • Dissolve the ester from Step B (1 equiv.) in anhydrous THF (15 mL/g) under a nitrogen atmosphere and cool to 0°C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 equiv., e.g., 1M in THF) dropwise, maintaining the temperature below 10°C. Causality: LiAlH₄ is a powerful reducing agent capable of cleanly converting the ester to the primary alcohol. The reaction is highly exothermic, necessitating slow addition and cooling to prevent side reactions.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the sequential slow addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting slurry for 1 hour, then filter through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure. Purify the residue by silica gel chromatography or distillation to obtain the final product.

Analytical Validation: The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by GC or NMR analysis.

Strategy 2: Biocatalytic Asymmetric Reduction of N-Isopropyl-3-oxopiperidine

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical catalysis.[8] Ketoreductase (KRED) enzymes are particularly effective for the asymmetric reduction of ketones to chiral alcohols, often with near-perfect enantioselectivity.[9]

Conceptual Overview

This route first requires the synthesis of the prochiral ketone, N-isopropyl-3-oxopiperidine. This ketone is then exposed to a specific ketoreductase enzyme that selectively delivers a hydride to one face of the carbonyl, producing the desired (R)- or (S)-alcohol. A critical component of this system is the cofactor, typically NADPH, which is consumed in the reaction. An in-situ cofactor regeneration system is employed to make the process economically viable, using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase.[8]

G cluster_0 Ketone Reduction Cycle cluster_1 Cofactor Regeneration Cycle KRED Ketoreductase (KRED) Alcohol (S)-Alcohol Product KRED->Alcohol NADP NADP⁺ KRED->NADP Ketone N-Isopropyl- 3-oxopiperidine Ketone->KRED NADPH NADPH NADPH->KRED NADP_reg NADP⁺ NADP->NADP_reg Cofactor Pool GDH Glucose Dehydrogenase (GDH) or Isopropanol Dehydrogenase Acetone Acetone (Byproduct) GDH->Acetone NADPH_reg NADPH GDH->NADPH_reg Isopropanol Isopropanol (Sacrificial Reductant) Isopropanol->GDH NADP_reg->GDH NADPH_reg->NADPH

Caption: Biocatalytic reduction workflow with cofactor regeneration.

Detailed Experimental Protocol

Step A: Synthesis of N-Isopropyl-3-oxopiperidine

This multi-step synthesis can be achieved from 3-hydroxypyridine. A representative route involves N-isopropylation, partial reduction to the tetrahydropyridine, hydrolysis of the resulting enamine, and subsequent reduction of the remaining double bond.

  • N-Isopropylation: Alkylate 3-hydroxypyridine with isopropyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF).

  • Partial Reduction: Reduce the resulting pyridinium salt with NaBH₄ in methanol to yield N-isopropyl-1,2,5,6-tetrahydropyridin-3-one (an enaminone).

  • Final Reduction: Hydrogenate the remaining double bond using a catalyst like Pd/C under a hydrogen atmosphere to yield the target ketone. Purify by distillation or chromatography.

Step B: Biocatalytic Reduction

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • To the buffer, add the substrate, N-isopropyl-3-oxopiperidine (e.g., 10 g/L).

  • Add the cofactor NADP⁺ (e.g., 0.1 g/L).

  • Add the components for the regeneration system: isopropanol (e.g., 5-10% v/v).

  • Initiate the reaction by adding the ketoreductase and the regeneration enzyme (e.g., a commercially available KRED and a compatible dehydrogenase, or an engineered E. coli whole-cell biocatalyst co-expressing both enzymes).[9]

  • Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by GC or HPLC. The reaction may take 12-24 hours. Causality: Enzymes operate optimally within specific pH and temperature ranges. Whole cells can be advantageous as they contain the cofactor and regeneration system, simplifying the setup.

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE) and separating the layers.

  • Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or distillation if necessary.

Data Summary and Method Comparison

FeatureStrategy 1: Asymmetric HydrogenationStrategy 2: Biocatalytic Reduction
Starting Material Methyl nicotinate, Isopropyl iodide3-Hydroxypyridine
Key Reagent/Catalyst Chiral Rhodium-Bisphosphine ComplexKetoreductase (KRED) Enzyme
Stereocenter Formation Hydrogenation of C=C bonds in pyridinium ringReduction of C=O bond in piperidinone ring
Typical e.e.% 90-99%>99%
Key Advantages High throughput potential, well-established ligands, direct route from pyridine derivatives.Extremely high enantioselectivity, mild reaction conditions (aqueous, ambient temp/pressure), reduced heavy metal waste.
Key Disadvantages Requires high pressure equipment, expensive noble metal catalysts and ligands, potential for catalyst poisoning.Substrate scope can be limited to the enzyme's specificity, potential for enzyme inhibition, requires synthesis of the ketone precursor.

Troubleshooting and Optimization

  • Low Enantioselectivity in Hydrogenation: The choice of chiral ligand is paramount. Screen a variety of ligands to find the optimal match for the substrate. Solvent can also play a significant role; test alternatives like THF or dichloromethane. Ensure the substrate is of high purity, as impurities can interfere with the catalyst.

  • Incomplete Hydrogenation: Catalyst deactivation may be the cause. Ensure all solvents and gases are of high purity and properly deoxygenated. Increasing catalyst loading or hydrogen pressure can also drive the reaction to completion.

  • Low Activity in Biocatalysis: The enzyme may be inhibited by high concentrations of the substrate or the byproduct (acetone). A slow, fed-batch addition of the substrate can mitigate this. Ensure the pH of the buffer is optimal for the specific KRED being used.

  • Difficult Product Isolation from Bioreaction: The product may have some water solubility. Perform multiple extractions with a suitable organic solvent. A salting-out effect (adding NaCl to the aqueous layer) can improve extraction efficiency.

References

  • Gutsulyak, D. V., et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. PubMed. Available at: [Link]

  • Sigmund, E. E., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gao, W., et al. (2015). Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst. PubMed. Available at: [Link]

  • Ni, Y., et al. (2020). Asymmetric reduction of 1-boc-3-piperidinone to (S)-N-boc-3-hydroxy piperidine by recombinant E. coli. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. Available at: [Link]

  • Knight, D. W., et al. (1995). Asymmetric Piperidine Synthesis. Nottingham ePrints. Available at: [Link]

  • Glorius, F. (2005). Asymmetric hydrogenation of aromatic compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Li, W., et al. (2021). Iridium-catalyzed asymmetric, complete hydrogenation of pyrimidinium salts under batch and flow. Green Chemistry. Available at: [Link]

  • Clarke, M. L., et al. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews Research Portal. Available at: [Link]

  • Sigmund, E. E., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Keen, S. P., et al. (2005). Practical asymmetric synthesis of a non-peptidic alphavbeta3 antagonist. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2016). Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Gutsulyak, D. V., et al. (2021). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. PMC - NIH. Available at: [Link]

  • Scott, K. A., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments. Royal Society of Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Protecting group. Wikipedia. Available at: [Link]

  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Available at: [Link]

  • Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Zheng, Y., et al. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. Available at: [Link]

  • dos Santos, J. C. S., et al. (2018). Production and optimization of isopropyl palmitate via biocatalytic route. ResearchGate. Available at: [Link]

  • WO2021030335A1 - A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof. Google Patents.
  • Fishman, A., et al. (2016). Creating an Efficient Methanol-Stable Biocatalyst by Protein and Immobilization Engineering Steps towards Efficient Biosynthesis of Biodiesel. ChemSusChem. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available at: [Link]

  • Georgiadis, T. M., et al. (1998). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available at: [Link]

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  • Reddy, L. R., et al. (2013). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. ResearchGate. Available at: [Link]

  • Jonušis, M., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

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Application Note: A Robust and Scalable Synthesis of (1-Isopropylpiperidin-3-yl)methanol via Catalytic Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Isopropylpiperidin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a substituted piperidine ring, is prevalent in a wide range of biologically active molecules. The efficient and scalable production of this intermediate is therefore of significant interest to the pharmaceutical and fine chemical industries. This application note provides a comprehensive guide to the scale-up synthesis of (1-Isopropylpiperidin-3-yl)methanol, focusing on a robust and economically viable reductive amination strategy. We will delve into the rationale behind the chosen synthetic route, provide a detailed step-by-step protocol, and discuss critical process parameters, safety considerations, and analytical controls to ensure a reproducible and high-yielding process.

Synthetic Strategy: The Case for Catalytic Reductive Amination

For the large-scale synthesis of (1-Isopropylpiperidin-3-yl)methanol, catalytic reductive amination of (piperidin-3-yl)methanol with acetone presents the most industrially feasible approach. This method is favored over alternatives such as N-alkylation with isopropyl halides due to several key advantages:

  • Atom Economy: Reductive amination is an atom-economical process where the only byproduct is water.

  • Cost-Effectiveness: Acetone is an inexpensive and readily available bulk solvent and reagent. Catalytic hydrogenation utilizes molecular hydrogen as the reducing agent, which is more cost-effective for large-scale production compared to stoichiometric hydride reagents like sodium triacetoxyborohydride.

  • Process Simplicity: This one-pot reaction simplifies the overall process, reducing the number of unit operations and potential for material loss.[1]

  • Catalyst Selection: A variety of catalysts can be employed for this transformation, with Raney® Nickel being a particularly attractive option for industrial applications due to its high activity, relatively low cost, and extensive history of use in similar transformations.[2]

The overall reaction scheme is depicted below:

Figure 1. Reductive amination of (piperidin-3-yl)methanol with acetone.

Experimental Protocol: Scale-Up Synthesis

This protocol details the synthesis of (1-Isopropylpiperidin-3-yl)methanol on a multi-gram scale, with considerations for further scale-up.

Raw Materials
Reagent/SolventCAS NumberMolecular WeightRecommended Grade
(Piperidin-3-yl)methanol4614-20-6115.17 g/mol >98%
Acetone67-64-158.08 g/mol ACS Grade
Raney® Nickel (50% slurry in water)7440-02-058.69 g/mol (Ni)Active Catalyst
Methanol67-56-132.04 g/mol Anhydrous
Celite® (Diatomaceous Earth)61790-53-2N/AFiltration Aid
Sodium Sulfate (Anhydrous)7757-82-6142.04 g/mol ACS Grade
Hydrogen Gas1333-74-02.02 g/mol High Purity (≥99.9%)
Equipment
  • Jacketed glass reactor (or stainless steel autoclave for larger scales) equipped with a mechanical stirrer, temperature probe, gas inlet, and pressure gauge.

  • Hydrogenation-rated pressure vessel.

  • Heating/cooling circulator.

  • Filtration apparatus (e.g., Buchner funnel with a filter press for larger scales).

  • Rotary evaporator.

  • Vacuum distillation setup.

Step-by-Step Procedure

1. Reactor Setup and Inerting:

  • Assemble the reactor system and ensure all connections are secure.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual air and moisture. This is a critical safety step when working with pyrophoric catalysts and flammable gases.[3]

2. Charging of Reactants:

  • Charge the reactor with (piperidin-3-yl)methanol (1.0 eq).

  • Add methanol as the solvent. The use of a protic solvent like methanol is common in reductive aminations.

  • Add acetone (1.5 - 2.0 eq). A slight excess of the ketone is used to drive the reaction to completion.

3. Catalyst Addition:

  • Caution: Raney® Nickel is pyrophoric and must be handled with care under a blanket of inert gas or solvent.

  • Carefully add the Raney® Nickel slurry (5-10 wt% loading relative to the starting amine) to the reaction mixture. The catalyst should be added as a slurry in water or methanol to prevent ignition upon contact with air.

4. Hydrogenation:

  • Seal the reactor and perform several cycles of pressurizing with hydrogen and venting to ensure the atmosphere is fully replaced.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi for laboratory scale; this may be higher in an industrial setting).

  • Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 50-70 °C).

  • Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

5. Reaction Work-up and Catalyst Removal:

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with an inert gas.

  • Caution: The spent catalyst remains pyrophoric and must be handled carefully.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake should be kept wet with solvent at all times to prevent ignition. The spent catalyst should be quenched safely (e.g., with dilute acid) before disposal.

6. Solvent Removal and Product Isolation:

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol and excess acetone.

7. Purification:

  • The crude product can be purified by vacuum distillation to obtain (1-Isopropylpiperidin-3-yl)methanol as a clear oil or a low-melting solid.

Visual Workflow of the Synthesis

G cluster_prep Reactor Preparation cluster_reaction Reductive Amination cluster_workup Work-up and Purification setup Reactor Setup inert Inert Gas Purge setup->inert charge Charge Reactants: (Piperidin-3-yl)methanol, Acetone, Methanol inert->charge catalyst Add Raney® Nickel Slurry charge->catalyst hydrogenate Hydrogenation: Pressurize with H2, Heat and Stir catalyst->hydrogenate monitor Monitor H2 Uptake hydrogenate->monitor cool_vent Cool and Vent H2 monitor->cool_vent filter Filter off Catalyst (Caution: Pyrophoric!) cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Vacuum Distillation concentrate->purify product Final Product: (1-Isopropylpiperidin-3-yl)methanol purify->product G cluster_mechanism Reaction Mechanism start Piperidin-3-yl)methanol + Acetone hemiaminal Hemiaminal Intermediate start->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration product (1-Isopropylpiperidin-3-yl)methanol iminium->product Catalytic Hydrogenation (H2, Raney® Ni)

Sources

Application Notes and Protocols for (1-Isopropylpiperidin-3-yl)methanol: A Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Isopropylpiperidin-3-yl)methanol is a key chemical intermediate, valued for its substituted piperidine scaffold, a common motif in a wide array of bioactive molecules and approved pharmaceuticals. The presence of both a secondary amine (after potential de-isopropylation) or a tertiary amine and a primary alcohol offers two reactive sites for chemical modification. This allows for the construction of diverse molecular architectures, making it a valuable building block in drug discovery and medicinal chemistry. This document provides a comprehensive guide to the synthesis of (1-Isopropylpiperidin-3-yl)methanol and its application as a chemical intermediate, complete with detailed, field-tested protocols for its derivatization.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of clinically approved drugs targeting a wide range of diseases, including those affecting the central nervous system (CNS) and cancer.[1][2] The incorporation of a piperidine moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and its ability to interact with biological targets.[1] The N-isopropyl group and the 3-methanol substitution on the piperidine ring of (1-Isopropylpiperidin-3-yl)methanol provide specific steric and functional characteristics that can be exploited in the design of novel therapeutic agents.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of (1-Isopropylpiperidin-3-yl)methanol is paramount for its safe handling and effective use in synthesis.

Table 1: Physicochemical Properties of (1-Isopropylpiperidin-3-yl)methanol

PropertyValueSource
Molecular Formula C₉H₁₉NO[3][4]
Molecular Weight 157.25 g/mol [3][4]
CAS Number 752970-45-9[3]
Appearance Solid[3]
InChI Key LZXLHLSTUPFULX-UHFFFAOYSA-N[3][4]
SMILES CC(C)N1CCCC(CO)C1[3][5]

Safety and Handling:

(1-Isopropylpiperidin-3-yl)methanol should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[6][7][8] Avoid inhalation of dust or vapors and contact with skin and eyes.[2] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[8] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[1][2][3][6][9]

Synthesis of (1-Isopropylpiperidin-3-yl)methanol

The most direct and industrially scalable method for the synthesis of (1-Isopropylpiperidin-3-yl)methanol is the reductive amination of piperidin-3-ylmethanol with acetone.[1][10] This method is highly efficient and proceeds under mild conditions.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the N-isopropylation of piperidin-3-ylmethanol using acetone and a reducing agent. Sodium triacetoxyborohydride is a mild and effective choice for this transformation.

Workflow for the Synthesis of (1-Isopropylpiperidin-3-yl)methanol

A Piperidin-3-ylmethanol D Reaction Mixture (Dichloromethane) A->D B Acetone B->D C Sodium Triacetoxyborohydride C->D Reducing Agent E Quench (aq. NaHCO₃) D->E F Extraction (Dichloromethane) E->F G Purification (Column Chromatography) F->G H (1-Isopropylpiperidin-3-yl)methanol G->H

Caption: Reductive amination workflow for the synthesis of the target compound.

Materials:

  • Piperidin-3-ylmethanol

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., ethyl acetate/hexanes with triethylamine)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve piperidin-3-ylmethanol (1.0 eq) in dichloromethane.

  • Addition of Acetone: Add acetone (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is exothermic, so maintain the temperature below 30°C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford (1-Isopropylpiperidin-3-yl)methanol.

Application as a Chemical Intermediate: Derivatization Protocols

The primary alcohol of (1-Isopropylpiperidin-3-yl)methanol is a versatile functional group for introducing a variety of moieties to build more complex molecules. The following are exemplary protocols for its derivatization.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[4][11][12][13][14]

Workflow for Williamson Ether Synthesis

A (1-Isopropylpiperidin-3-yl)methanol D Reaction Mixture (Anhydrous THF) A->D B Sodium Hydride (NaH) B->D Base C Alkyl Halide (R-X) C->D Electrophile E Quench (Water) D->E F Extraction (Ethyl Acetate) E->F G Purification (Column Chromatography) F->G H O-Alkyl Ether Derivative G->H

Caption: General workflow for the O-alkylation of the title compound.

Materials:

  • (1-Isopropylpiperidin-3-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Water

  • Ethyl acetate

  • Brine

Step-by-Step Procedure:

  • Deprotonation: To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of (1-Isopropylpiperidin-3-yl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from an alcohol and a carboxylic acid using a carbodiimide coupling agent and a catalyst.[15][16][17][18][19]

Workflow for Steglich Esterification

A (1-Isopropylpiperidin-3-yl)methanol E Reaction Mixture (Dichloromethane) A->E B Carboxylic Acid (R-COOH) B->E C EDC or DCC C->E Coupling Agent D DMAP D->E Catalyst F Filtration (if DCC is used) E->F G Aqueous Work-up F->G H Purification (Column Chromatography) G->H I Ester Derivative H->I

Caption: General workflow for the Steglich esterification.

Materials:

  • (1-Isopropylpiperidin-3-yl)methanol

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of (1-Isopropylpiperidin-3-yl)methanol (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in DCM, add DCC or EDC (1.2 eq) at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up (DCC): If DCC is used, a precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the solid with DCM.

  • Work-up (EDC): If EDC is used, wash the reaction mixture with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 4: Conversion to Amine via Mitsunobu Reaction and Reduction

The hydroxyl group can be converted to an amino group via a two-step sequence involving a Mitsunobu reaction with a nitrogen nucleophile followed by reduction.[20][21][22][23][24]

Workflow for Conversion to Amine

cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection A (1-Isopropylpiperidin-3-yl)methanol E Reaction Mixture (Anhydrous THF) A->E B Phthalimide B->E C DIAD/DEAD C->E D PPh₃ D->E F N-Phthaloyl Intermediate E->F G N-Phthaloyl Intermediate I Reaction Mixture (Ethanol) G->I H Hydrazine Hydrate H->I J Primary Amine Derivative I->J

Caption: Two-step conversion of the alcohol to a primary amine.

Materials:

  • (1-Isopropylpiperidin-3-yl)methanol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

Step-by-Step Procedure (Mitsunobu Reaction):

  • Reaction Setup: To a solution of (1-Isopropylpiperidin-3-yl)methanol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0°C, add DIAD or DEAD (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Concentrate the reaction mixture and purify the crude product by column chromatography to yield the N-phthaloyl intermediate.

Step-by-Step Procedure (Deprotection):

  • Reaction Setup: Dissolve the N-phthaloyl intermediate (1.0 eq) in ethanol.

  • Hydrazinolysis: Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture, filter off the phthalhydrazide precipitate, and concentrate the filtrate.

  • Purification: Purify the crude amine by an appropriate method, such as acid-base extraction or column chromatography on silica gel (with a basic mobile phase).

Conclusion

(1-Isopropylpiperidin-3-yl)methanol is a valuable and versatile intermediate for the synthesis of a wide range of complex molecules, particularly in the field of drug discovery. The protocols outlined in this document provide a solid foundation for the synthesis of this building block and its subsequent derivatization. The ability to readily modify the hydroxyl group allows for the exploration of structure-activity relationships, which is crucial for the development of new and effective therapeutic agents. As with all chemical syntheses, appropriate safety precautions must be taken, and reaction conditions may need to be optimized for specific substrates.

References

  • Thermo Fisher Scientific. (2025, September 7).
  • 3M. (n.d.).
  • Patel, S., & Patel, N. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116785.
  • Wang, L., et al. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-863.
  • Tarallo, S., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(22), 5469.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Park, S. H., et al. (2025, August 5). Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form.
  • Jahan, S., et al. (n.d.). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Journal of Applied Pharmaceutical Science, 2(10), 133-137.
  • Sandoz AG. (n.d.). Synthesis of N-isopropyl-3-(3',4'-dihydroxyphenyl)-piperidine hydrobromide.
  • Sigma-Aldrich. (2025, September 23).
  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropylpiperidine. Retrieved from [Link]

  • PubChemLite. (n.d.). (1-isopropylpiperidin-3-yl)methanol (C9H19NO). Retrieved from [Link]

  • PubChem. (n.d.). [(3R)-1-propan-2-ylpiperidin-3-yl]methanol. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Kumar, R., et al. (2021). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 11(45), 28136-28164.
  • Bibi, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4969.
  • Semantic Scholar. (2021, July 29). Green Chemistry.
  • PubChem. (n.d.). N-Isopropylpiperidine-4-amine dihydrochloride. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Organic Syntheses. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Google Patents. (n.d.). CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • gsrs. (n.d.). N-ISOPROPYLPIPERIDINE.
  • Reddit. (n.d.).
  • YouTube. (2015, December 12). Mitsunobu reaction.
  • Royal Society of Chemistry. (2026, January 9).
  • Technical Reports. (n.d.). A Whirlwind Tour of Current Mitsunobu Chemistry.

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Optimizing Kinase Inhibitor Potency and Solubility: The Strategic Use of (1-Isopropylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Solvent Front" Strategy

In the design of small-molecule kinase inhibitors, the "tail" moiety extending from the hinge-binding core plays a dual role: it must interact favorably with the solvent-exposed region of the kinase ATP-binding pocket while simultaneously modulating the physicochemical properties (ADME) of the drug.

(1-Isopropylpiperidin-3-yl)methanol represents a privileged building block in this context.[1] Unlike its symmetric 4-substituted counterpart, the 3-substituted piperidine introduces a chiral center, allowing medicinal chemists to fine-tune the vector of the solubilizing group. The N-isopropyl group provides steric bulk to reduce metabolic dealkylation while maintaining lipophilic contact, and the basic nitrogen (pKa ~8-9) improves aqueous solubility via protonation at physiological pH.[1]

This guide details the scalable synthesis of this motif and its application in coupling reactions to generate high-value kinase inhibitor intermediates.

Chemical Synthesis of the Building Block

Objective: Synthesize (1-isopropylpiperidin-3-yl)methanol from commercially available ethyl nipecotate.

Retrosynthetic Analysis & Workflow

The synthesis relies on a robust two-step sequence: Reductive Amination followed by Hydride Reduction.[1] This route avoids the use of alkyl halides (which can lead to over-alkylation/quaternization) and ensures high chemoselectivity.[1]

SynthesisWorkflow Start Ethyl Nipecotate (Starting Material) Step1 Step 1: Reductive Amination (Acetone, NaBH(OAc)3) Start->Step1 Inter Intermediate: Ethyl 1-isopropylpiperidine-3-carboxylate Step1->Inter Step2 Step 2: Hydride Reduction (LiAlH4 or LiBH4) Inter->Step2 Final Product: (1-Isopropylpiperidin-3-yl)methanol Step2->Final

Figure 1: Synthetic workflow for the generation of the piperidine building block.

Detailed Protocol
Step 1: Reductive Amination (N-Isopropylation)

Rationale: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ or NaCNBH₃ for its mildness, preventing the reduction of the ester group while effectively reducing the iminium ion formed in situ.

Reagents:

Reagent Equivalents Role
Ethyl nipecotate 1.0 eq Substrate
Acetone 3.0 eq Carbonyl Source
NaBH(OAc)₃ 1.5 eq Reducing Agent
Acetic Acid 1.0 eq Catalyst (pH adjustment)

| DCM (Dichloromethane) | Solvent | 10 mL/g substrate |[1]

Procedure:

  • Dissolve ethyl nipecotate (10.0 g, 63.6 mmol) in DCM (100 mL) under N₂ atmosphere.

  • Add acetone (14.0 mL, 190 mmol) and acetic acid (3.6 mL, 63.6 mmol). Stir for 30 minutes at room temperature (RT) to allow imine/iminium formation.

  • Cool the mixture to 0°C. Add NaBH(OAc)₃ (20.2 g, 95.4 mmol) portion-wise over 20 minutes to control exotherm.

  • Warm to RT and stir for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: Ninhydrin).[1]

  • Workup: Quench with saturated aqueous NaHCO₃ (100 mL). Extract aqueous layer with DCM (3 x 50 mL).

  • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

  • Yield: Expect >90% of crude ethyl 1-isopropylpiperidine-3-carboxylate as a pale yellow oil.[1] Proceed to Step 2 without column chromatography if purity >95% by ¹H NMR.[1][2]

Step 2: Ester Reduction

Rationale: Lithium Aluminum Hydride (LiAlH₄) is the gold standard for reducing esters to primary alcohols.[1] For safety on larger scales (>100g), Lithium Borohydride (LiBH₄) in THF/MeOH is a safer alternative.[1]

Procedure (LiAlH₄ Method):

  • Suspend LiAlH₄ (2.4 g, 63.0 mmol, 1.2 eq based on Step 1 theoretical yield) in anhydrous THF (100 mL) at 0°C under Argon.

  • Dissolve the crude ester from Step 1 in anhydrous THF (30 mL) and add dropwise to the LiAlH₄ suspension. Maintain internal temperature <10°C.

  • Allow to warm to RT and stir for 4 hours.

  • Fieser Quench (Critical for Safety): Cool to 0°C. Carefully add:

    • 2.4 mL Water

    • 2.4 mL 15% NaOH solution[1]

    • 7.2 mL Water[1]

  • Stir vigorously until a white granular precipitate forms. Add MgSO₄, filter through a Celite pad, and rinse with THF.

  • Concentrate filtrate to yield (1-isopropylpiperidin-3-yl)methanol .

  • Validation: ¹H NMR should show the disappearance of the ethyl ester quartet (~4.1 ppm) and appearance of the hydroxymethyl doublet (~3.4-3.6 ppm).[1]

Application in Kinase Inhibitor Synthesis

Objective: Couple the building block to a chloropyrimidine core (a common kinase hinge-binding scaffold).[1]

Coupling Strategy: The Mesylate Activation Route

Direct Nucleophilic Aromatic Substitution (SNAr) using the alcohol is often sluggish due to the poor nucleophilicity of the hydroxyl group. The Mitsunobu reaction is an alternative but can be difficult to purify on scale. The most robust method involves converting the alcohol to a mesylate (leaving group), followed by SNAr with a nucleophile or direct displacement.

However, a more common MedChem strategy for ether linkages is to use the alcohol directly with a strong base if the core is electron-deficient enough. If the core is not reactive enough, the Mesylate-Mediated Alkylation is preferred.

Scenario: Attaching the tail to a phenol/amine on the kinase core.

CouplingStrategy cluster_activation Activation Strategy cluster_coupling Coupling (SN2) BB (1-Isopropylpiperidin-3-yl)methanol MsCl MsCl, Et3N, DCM BB->MsCl Mesylate Activated Mesylate Intermediate MsCl->Mesylate FinalDrug Final Kinase Inhibitor Mesylate->FinalDrug + Core + Base Core Kinase Core (Nucleophile) (e.g., Phenol/Amine) Core->FinalDrug Base Cs2CO3 or NaH, DMF, 60°C

Figure 2: Activation and coupling of the piperidine motif to a kinase core.[1]

Coupling Protocol (Mesylation & Displacement)[1]
  • Mesylation:

    • Dissolve (1-isopropylpiperidin-3-yl)methanol (1.0 eq) in DCM at 0°C.

    • Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl) (1.2 eq).

    • Stir 1h. Aqueous workup (cold NaHCO₃).[1] Note: The mesylate is unstable; use immediately.

  • Displacement (SN2):

    • Dissolve the Kinase Core (e.g., a phenol derivative) (1.0 eq) in dry DMF.[1]

    • Add Cesium Carbonate (Cs₂CO₃) (2.0 eq).[1] Stir for 15 min.

    • Add the crude Mesylate (1.2 eq) in DMF.[1]

    • Heat to 60–80°C for 4–6 hours.

    • Purification: The basic nitrogen on the piperidine allows for easy purification via Reverse Phase Flash Chromatography (C18) using 0.1% Formic Acid in Water/Acetonitrile gradients.

Medicinal Chemistry Insights

The Chiral Vector

The 3-position of the piperidine ring is chiral. In kinase drug discovery, the vector of the solubilizing group is critical.

  • Stereochemistry: The (R) and (S) enantiomers will project the isopropyl group into different sub-pockets.[1] It is standard practice to separate the enantiomers of the intermediate Ethyl 1-isopropylpiperidine-3-carboxylate via Chiral SFC (Supercritical Fluid Chromatography) before the reduction step, or to use chiral starting materials (e.g., (R)-nipecotic acid).[1]

  • Impact: One enantiomer often shows 10–100x better potency (IC₅₀) due to avoiding steric clashes with the kinase "roof" residues (e.g., the Glycine-rich loop).[1]

Physicochemical Modulation[1]
  • Solubility: The tertiary amine (pKa ~8.[1]5) ensures the molecule is >90% protonated in the stomach (pH 1.5), aiding dissolution.

  • LogD: The isopropyl group masks the polarity of the nitrogen slightly, improving passive permeability compared to a methyl or hydrogen substituent, while preventing rapid N-dealkylation by CYP450 enzymes.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses piperidine scaffolds). Link[1]

  • Pfizer Inc. (2005).[1] "Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) derivatives." Google Patents (EP1609781B1).[1] (Demonstrates resolution of 3-substituted piperidines). Link

  • Aerie Pharmaceuticals. (2017).[1] "Process for the preparation of kinase inhibitors and intermediates thereof."[4] U.S. Patent 9,643,927.[1] (Detailed protocols for similar kinase inhibitor syntheses). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for Piperidine-3-methanol." Link[1]

Sources

Application Notes & Protocols: In Vitro Biological Screening of (1-Isopropylpiperidin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a foundational structural motif in modern medicinal chemistry, recognized for its prevalence in numerous biologically active compounds.[1] Derivatives of (1-Isopropylpiperidin-3-yl)methanol, in particular, represent a class of compounds with significant potential for modulating key cellular targets, most notably G-protein coupled receptors (GPCRs). Specifically, this scaffold has been associated with muscarinic acetylcholine receptors (mAChRs), which are critical therapeutic targets for a range of neurological disorders, including Alzheimer's disease and schizophrenia.[2] The M1 subtype (M1mAChR) is of particular interest for its role in cognitive function.[3][4]

This guide provides a comprehensive framework for the initial in vitro biological screening of novel (1-Isopropylpiperidin-3-yl)methanol derivatives. The protocols herein are designed to establish a foundational understanding of a compound's bioactivity, beginning with an essential assessment of cytotoxicity, followed by primary screening against a putative target class (M1 muscarinic receptors), and concluding with an evaluation of functional activity. Our approach emphasizes a logical, stepwise progression that ensures data integrity and maximizes resource efficiency in the early stages of drug discovery.

The following sections detail not only the step-by-step protocols but also the critical scientific rationale behind each step, empowering researchers to not only execute the assays but also to interpret the results with confidence and troubleshoot effectively.

Screening Cascade Overview

A systematic approach is paramount to efficiently characterize a library of new chemical entities. We propose a tiered screening cascade designed to first eliminate non-viable compounds and then progressively characterize the pharmacological profile of promising candidates.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Primary Target Engagement cluster_2 Phase 3: Functional Activity A Compound Library ((1-Isopropylpiperidin-3-yl)methanol Derivatives) B Cytotoxicity Assessment (e.g., MTT Assay) A->B C Non-toxic Hits (IC50 > 10-30 µM) B->C Low Toxicity D Cytotoxic Compounds (Deprioritize or Flag for Toxicity Studies) B->D High Toxicity E Radioligand Binding Assay (Target: M1 Muscarinic Receptor) C->E F Active Binders (Ki < 1 µM) E->F High Affinity G Inactive / Weak Binders E->G Low Affinity H Functional Assay (e.g., Calcium Flux for Gq pathway) F->H I Antagonists / Agonists / Modulators (Characterize EC50/IC50) H->I Activity Detected J Binding with No Functional Effect H->J No Activity K Lead Candidates I->K Proceed to Selectivity Profiling & Lead Optimization

Caption: A logical workflow for in vitro screening of novel compounds.

Section 1: Foundational Screening - Cytotoxicity Assessment

Expertise & Experience: Before investing resources in target-specific assays, it is crucial to first assess the general cytotoxicity of the compounds.[5][6] A compound that indiscriminately kills cells is unlikely to become a viable therapeutic, regardless of its on-target potency. The MTT assay is a robust, colorimetric method that provides a reliable measure of cell metabolic activity, which is a strong indicator of cell viability.[7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[8][9]

Protocol 1: MTT Assay for General Cytotoxicity

This protocol is optimized for assessing cytotoxicity in a common, adherent cell line like HEK293 (Human Embryonic Kidney 293) or SH-SY5Y (human neuroblastoma), which are appropriate for initial screening.

Self-Validation System:

  • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO) to account for any solvent-induced toxicity.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., 10% DMSO or Staurosporine) to confirm the assay is working correctly.

  • Untreated Control: Cells in media alone, representing 100% viability.

  • Media Blank: Wells with media but no cells to provide a background absorbance reading.

Methodology:

  • Cell Seeding:

    • Culture HEK293 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete growth medium.

    • Seed 100 µL of cell suspension into each well of a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.[10]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each (1-Isopropylpiperidin-3-yl)methanol derivative in 100% DMSO.

    • Perform serial dilutions of the compounds in serum-free media to achieve final desired concentrations (e.g., ranging from 100 µM to 0.1 µM). The final DMSO concentration should be kept constant and non-toxic (e.g., ≤ 0.5%).

    • Carefully aspirate the media from the cells and replace it with 100 µL of media containing the respective compound concentrations.

    • Incubate for 24 to 48 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[10]

    • Incubate the plate for 3-4 hours at 37°C. During this time, visible purple precipitates (formazan) will form in viable cells.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the media/MTT mixture without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[9]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10] Compounds with an IC50 > 30 µM are generally considered non-cytotoxic in initial screens and are prioritized for further testing.

Section 2: Primary Screening - Target-Based Assays

Compounds that pass the cytotoxicity filter can now be assessed for their ability to interact with the intended biological target. For (1-Isopropylpiperidin-3-yl)methanol derivatives, a logical primary target is the M1 muscarinic acetylcholine receptor (M1mAChR).[3]

Radioligand Binding Assay: Measuring Target Affinity

Expertise & Experience: The radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor.[11][12] This competitive assay measures the ability of an unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.[13] The result, the inhibitory constant (Ki), is a direct measure of the compound's binding affinity. A lower Ki value indicates higher affinity.

Self-Validation System:

  • Total Binding: Receptor + radioligand only.

  • Non-specific Binding (NSB): Receptor + radioligand + a high concentration of a known, unlabeled M1 antagonist (e.g., Atropine) to saturate all specific binding sites.[14] This measures the amount of radioligand that binds to components other than the receptor.

  • Specific Binding: Calculated as Total Binding - NSB. All test compound data is evaluated relative to specific binding.

Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from a cell line stably overexpressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).[15] Endogenous expression levels in most cell lines are too low for robust binding assays.[16]

    • On the day of the assay, thaw the membrane aliquot and resuspend in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Determine protein concentration using a BCA assay.

  • Assay Setup (96-well format):

    • In each well, combine in the following order:

      • Assay Buffer

      • Test compound at various concentrations or control ligand.

      • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a well-characterized M1 antagonist radioligand, at a final concentration at or near its Kd (e.g., 0.5-1.0 nM).

      • Receptor Membranes (e.g., 10-20 µg protein/well).

    • The final assay volume is typically 200-250 µL.[15]

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.[15] The exact time may need to be optimized.[11]

  • Harvesting and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C) that has been pre-soaked in a buffer like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand.[15]

    • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[15]

  • Data Acquisition:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Data Analysis: Convert CPM to displacement percentages. Plot the percentage of specific binding versus the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Section 3: Functional Characterization

Expertise & Experience: A binding assay confirms target engagement but does not reveal the functional consequence. The compound could be an agonist (activator), antagonist (blocker), or an allosteric modulator. Since the M1 receptor is a Gq-coupled GPCR, its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium (Ca²⁺).[3][17] Therefore, a calcium flux assay is a direct and robust method to measure the functional activity of compounds at the M1 receptor.[18][19]

G cluster_0 Cell Membrane cluster_1 Intracellular Space M1R M1 Receptor Gq Gq Protein (α, β, γ subunits) M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) [Ca²⁺ Store] IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Ca_Flux ↑ [Ca²⁺]i ER->Ca_Flux Release Ca_Flux->PKC Activates Ligand Agonist (e.g., Acetylcholine) Ligand->M1R Antagonist Test Compound (Antagonist Mode) Antagonist->M1R

Caption: Simplified Gq signaling pathway for the M1 muscarinic receptor.

Protocol 2: Calcium Flux Assay for Functional Activity

This protocol uses a fluorescent calcium-sensitive dye that is loaded into cells. An increase in intracellular calcium upon receptor activation leads to a measurable increase in fluorescence.[18]

Self-Validation System:

  • Agonist Mode:

    • Positive Control: A known M1 agonist (e.g., Carbachol or Acetylcholine) to determine the maximum system response.

    • Vehicle Control: To establish the baseline fluorescence.

  • Antagonist Mode:

    • EC80 Agonist Control: Cells are stimulated with a concentration of agonist that produces ~80% of the maximal response (EC80). The ability of the test compound to reduce this signal is measured.

    • Positive Control: A known M1 antagonist (e.g., Atropine) to demonstrate full inhibition of the agonist response.

Methodology:

  • Cell Seeding:

    • Seed cells stably expressing the M1 receptor (e.g., CHO-M1) into black-walled, clear-bottom 96- or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's instructions, often containing an anion-transport inhibitor like probenecid to improve dye retention.[19]

    • Aspirate the growth medium from the cells and add 100 µL of the dye loading solution.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[19]

  • Data Acquisition (using a FLIPR or equivalent plate reader):

    • Place the cell plate into the instrument.

    • For Antagonist Mode:

      • Add the (1-Isopropylpiperidin-3-yl)methanol derivatives at various concentrations and incubate for 15-30 minutes.

      • Measure baseline fluorescence for ~10-20 seconds.

      • Add a pre-determined EC80 concentration of an M1 agonist (e.g., Carbachol).

      • Immediately begin measuring fluorescence intensity kinetically for 2-3 minutes.

    • For Agonist Mode:

      • Measure baseline fluorescence for ~10-20 seconds.

      • Add the test compounds at various concentrations.

      • Immediately begin measuring fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Antagonist Mode: Plot the % inhibition of the agonist response vs. log[compound concentration] to determine an IC50 value.

    • Agonist Mode: Plot the fluorescence response vs. log[compound concentration] to determine an EC50 value and the maximum response relative to the positive control agonist.

Data Presentation

Results should be collated in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Compound IDCytotoxicity IC50 (µM)M1 Binding Ki (nM)M1 Functional IC50 (nM) (Antagonist Mode)M1 Functional EC50 (nM) (Agonist Mode)Max Response (% of Control Agonist)
DERIV-001> 5025.345.1> 10,000< 5%
DERIV-002> 50150.8320.5> 10,000< 5%
DERIV-00315.2NTNTNTNT
DERIV-004> 502.1NT150.285%

NT = Not Tested due to upstream results (e.g., cytotoxicity).

Conclusion and Next Steps

This application guide outlines a robust, logical, and efficient cascade for the initial in vitro characterization of (1-Isopropylpiperidin-3-yl)methanol derivatives. By systematically assessing cytotoxicity, target binding, and functional activity, researchers can confidently identify promising hit compounds for further development.

Compounds demonstrating high affinity (low Ki), potent functional activity (low IC50/EC50), and low cytotoxicity are prioritized as "hits." The subsequent steps in the drug discovery process would involve:

  • Selectivity Screening: Testing hit compounds against other muscarinic receptor subtypes (M2-M5) and a broader panel of off-target receptors to determine their selectivity profile.

  • Lead Optimization: Medicinal chemistry efforts to improve the potency, selectivity, and drug-like properties (ADME) of the hit compounds.

  • In Vivo Studies: Advancing optimized lead compounds into animal models to assess efficacy and safety.

References

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link][20]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link][18]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(19), 5858. Retrieved from [Link][1]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][15]

  • Drug Target Review. (2020). Inactivated human muscarinic receptors used in new screening method. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved from [Link][21]

  • Bio-protocol. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 4(1), e999. Retrieved from [Link][19]

  • PubMed. (2013). Discovery of subtype selective muscarinic receptor antagonists as alternatives to atropine using in silico pharmacophore modeling and virtual screening methods. Retrieved from [Link][22]

  • National Center for Biotechnology Information. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link][5]

  • PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link][11]

  • International Scholars Journals. (n.d.). A study of the biological activity of methanol extracts of some medicinal plants from South Africa. Retrieved from [Link]

  • PubMed. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (n.d.). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Retrieved from [Link]

  • PubMed. (2025). Investigation of phytochemical profiling and biological activities of methanol extract from Eryngium billardieri: antimicrobial, antibiofilm, and anthelmintic properties. Retrieved from [Link]

  • PNAS. (2024). Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis. Retrieved from [Link][4]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (n.d.). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]

  • Technology Networks. (n.d.). Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Retrieved from [Link][23]

  • Frontiers. (n.d.). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Retrieved from [Link]

  • ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]

  • MDPI. (2023). Structural Insights into M1 Muscarinic Acetylcholine Receptor Signaling Bias between Gαq and β-Arrestin through BRET Assays and Molecular Docking. International Journal of Molecular Sciences, 24(8), 7311. Retrieved from [Link][3]

  • ResearchGate. (2025). Chemical and biological studies on the methanol extract of Gynura pseudochina var. hispida. Retrieved from [Link]

  • PubChem. (n.d.). Discovery of novel allosteric modulators of the M1 muscarinic receptor: Antagonist Primary Screen. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link][7]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link][12]

  • MDPI. (n.d.). Chemical Epigenetic Regulation Secondary Metabolites Derived from Aspergillus sydowii DL1045 with Inhibitory Activities for Protein Tyrosine Phosphatases. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link][17]

  • Preprints.org. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • MedChemComm. (2018). Histone lysine methyltransferase structure activity relationships that allow for segregation of G9a inhibition and anti-Plasmodium activity. Retrieved from [Link]

  • ACS Publications. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

Sources

Application Notes and Protocols: High-Throughput Screening of a (1-Isopropylpiperidin-3-yl)methanol-Based Library

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Chemical Scaffolds in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[1][2] The success of any HTS campaign is intrinsically linked to the quality and diversity of the small molecule library being screened.[3] Piperidine scaffolds are prevalent in a wide array of clinically approved drugs, valued for their favorable physicochemical and pharmacokinetic properties.[4][5] This application note details a comprehensive protocol for the high-throughput screening of a focused library based on the (1-isopropylpiperidin-3-yl)methanol scaffold, a promising yet underexplored chemical starting point.

The rationale for focusing on this particular scaffold lies in its potential to offer novel intellectual property and engage with biological targets in unique ways. The isopropyl group introduces a degree of steric bulk and lipophilicity that can influence binding affinity and selectivity, while the methanol moiety provides a key hydrogen bonding feature.[6] This guide provides a detailed workflow, from initial assay development and validation to hit confirmation, designed to maximize the discovery of potent and selective modulators of a target of interest.

Section 1: Assay Development and Optimization—The Foundation of a Successful Screen

The selection and optimization of the screening assay are critical determinants of HTS success. The chosen assay must be robust, reproducible, and amenable to miniaturization and automation.[7][8]

Choosing the Right Assay Format

The choice of assay technology depends on the biological question being addressed. Common HTS assay formats include:

  • Fluorescence-based assays: Measure changes in fluorescence intensity, polarization, or resonance energy transfer.[2]

  • Luminescence-based assays: Detect light produced by a biochemical reaction, often offering high sensitivity and a wide dynamic range.[2]

  • Absorbance-based assays: Measure changes in light absorption by a sample.

  • High-content screening (HCS): Utilizes automated microscopy and image analysis to assess multiple cellular parameters simultaneously.[9]

For this protocol, we will focus on a luminescence-based reporter gene assay, a common choice for screening modulators of a specific signaling pathway.

Protocol: Assay Miniaturization and Optimization

Objective: To adapt the assay to a 384- or 1536-well plate format while maintaining robust performance.[7][10]

Materials:

  • HEK293 cells stably expressing the target receptor and a luciferase reporter gene

  • Opti-MEM I Reduced Serum Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Agonist/Antagonist (positive control)

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • White, solid-bottom 384-well assay plates

Procedure:

  • Cell Seeding Density Optimization:

    • Prepare a serial dilution of the HEK293 reporter cell line in assay medium.

    • Dispense 20 µL of each cell concentration into multiple wells of a 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

    • Add 5 µL of assay medium to each well.

    • Incubate for an additional 4 hours.

    • Add 25 µL of luciferase assay reagent to each well and measure luminescence.

    • Causality: The optimal cell density is the lowest number of cells that provides a robust and reproducible signal, conserving reagents and minimizing cell-based artifacts.

  • Agonist/Antagonist Concentration-Response Curve:

    • Prepare a serial dilution of the known agonist or antagonist in assay medium.

    • Add 5 µL of each concentration to wells containing the optimized cell density.

    • Incubate for 4 hours at 37°C, 5% CO2.

    • Add 25 µL of luciferase assay reagent and measure luminescence.

    • Causality: This step determines the EC50 (for agonists) or IC50 (for antagonists) of the control compound, which is essential for establishing positive and negative controls for the screen.

  • DMSO Tolerance:

    • Prepare serial dilutions of DMSO in assay medium.

    • Add 5 µL of each DMSO concentration to wells containing the optimized cell density.

    • Incubate and measure luminescence as described above.

    • Causality: High concentrations of DMSO can be toxic to cells or interfere with the assay chemistry. This step identifies the maximum tolerable DMSO concentration that does not significantly impact assay performance.

Assay Validation: Ensuring Data Quality

Rigorous assay validation is paramount to ensure the reliability of screening data.[11][12] Key statistical parameters are used to assess assay performance.

ParameterFormulaAcceptance CriteriaRationale
Z'-factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|> 0.5A measure of the statistical effect size, it reflects the separation between the positive and negative control distributions. A Z'-factor > 0.5 indicates a robust and screenable assay.[10]
Signal-to-Background (S/B) Mean_pos / Mean_neg> 10Indicates the dynamic range of the assay. A higher S/B ratio suggests a clearer distinction between active and inactive compounds.
Coefficient of Variation (%CV) (SD / Mean) * 100< 15%A measure of the variability of the data. Low %CV indicates high precision and reproducibility.

Table 1: Key Assay Validation Parameters

Section 2: The High-Throughput Screening Campaign

The HTS campaign involves the automated screening of the entire (1-isopropylpiperidin-3-yl)methanol library against the validated assay.[7]

Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cluster_validation Validation Library_Prep Library Preparation Dispensing Compound & Cell Dispensing Library_Prep->Dispensing Reagent_Prep Reagent Preparation Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection Incubation->Detection Data_QC Data Quality Control Detection->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Hit_Confirmation Hit Confirmation Hit_ID->Hit_Confirmation Dose_Response Dose-Response Analysis Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow.

Protocol: Primary HTS

Objective: To screen the (1-isopropylpiperidin-3-yl)methanol library at a single concentration to identify initial "hits".

Materials:

  • Validated assay components (cells, reagents)

  • (1-Isopropylpiperidin-3-yl)methanol library stock plates (typically 10 mM in DMSO)

  • Acoustic liquid handler or pin tool for compound transfer

  • Automated plate handling and detection systems[2]

Procedure:

  • Library Plate Preparation:

    • Thaw the library stock plates.

    • Create intermediate plates by diluting the library compounds to the desired screening concentration in assay medium.

  • Assay Plate Preparation:

    • Using an automated liquid handler, dispense 20 µL of the reporter cell suspension into each well of 384-well plates.

  • Compound Transfer:

    • Using an acoustic liquid handler, transfer 20-50 nL of each compound from the intermediate plates to the assay plates.

    • Include positive and negative controls on each plate.

  • Incubation and Detection:

    • Incubate the plates for the optimized time (e.g., 4 hours) at 37°C, 5% CO2.

    • Add 25 µL of luciferase assay reagent to each well.

    • Measure luminescence using a plate reader.

Section 3: Data Analysis and Hit Identification

HTS generates vast amounts of data that require robust statistical analysis to identify true hits from experimental noise.[13][14]

Data Normalization and Quality Control
  • Normalization: Raw data from each plate is typically normalized to the plate's internal controls (positive and negative) to account for plate-to-plate variability.[15]

    • Percent Inhibition: ((Mean_neg - Sample_value) / (Mean_neg - Mean_pos)) * 100

    • Percent Activation: ((Sample_value - Mean_neg) / (Mean_pos - Mean_neg)) * 100

  • Quality Control: The Z'-factor for each plate is calculated. Plates with a Z'-factor below 0.5 should be flagged for review or repeated.

Hit Selection

A common method for hit selection is to define a threshold based on the standard deviation of the sample data. For example, compounds that produce a signal greater than three standard deviations from the mean of the negative controls may be considered hits.

Section 4: Hit Confirmation and Validation—Separating the Wheat from the Chaff

Primary HTS is prone to false positives and false negatives.[16] A rigorous hit validation cascade is essential to confirm the activity of initial hits and eliminate artifacts.[1]

Hit Validation Cascade

Hit_Validation_Cascade Primary_Screen Primary Screen Hits Hit_Confirmation Hit Confirmation (Re-test) Primary_Screen->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

Caption: Hit validation and progression cascade.

Protocol: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency.

Procedure:

  • Hit Confirmation:

    • Cherry-pick the primary hits from the library stock plates.

    • Re-test these compounds in the primary assay in triplicate to confirm their activity.

  • Dose-Response Analysis:

    • For confirmed hits, prepare 10-point, 3-fold serial dilutions.

    • Test these dilutions in the primary assay to generate concentration-response curves.

    • Calculate the IC50 or EC50 values for each confirmed hit.

Secondary and Orthogonal Assays

Confirmed hits should be tested in secondary or orthogonal assays to:

  • Eliminate false positives: Some compounds may interfere with the primary assay technology (e.g., luciferase inhibitors). Testing in an assay with a different readout technology can identify these artifacts.

  • Confirm mechanism of action: Secondary assays can be designed to probe the specific mechanism by which the compound is acting.

  • Assess selectivity: Compounds should be tested against related targets to determine their selectivity profile.

Section 5: Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
High Plate-to-Plate Variability Inconsistent cell seeding, reagent dispensing errors, temperature gradients during incubation.Ensure proper mixing of cell suspension, calibrate liquid handlers, use a temperature-controlled incubator.[16]
Low Z'-factor Small signal window, high data variability.Re-optimize assay parameters (e.g., cell number, reagent concentrations), ensure consistent liquid handling.
Edge Effects Evaporation from wells at the edge of the plate.Use plates with lids, maintain proper humidity in the incubator, avoid using the outer wells for samples.
High False Positive Rate Compound autofluorescence/luminescence, non-specific inhibition.Implement a counter-screen to identify assay artifacts, use orthogonal assays for hit validation.[17]

Table 2: Common HTS Troubleshooting Guide

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of a (1-isopropylpiperidin-3-yl)methanol-based library. By adhering to rigorous assay development, validation, and hit confirmation protocols, researchers can maximize the chances of identifying novel and potent lead compounds for drug discovery programs. The principles and methodologies outlined here are broadly applicable to a wide range of biological targets and assay formats, providing a solid foundation for any HTS campaign.

References

  • Anilocus. (n.d.). High-throughput screening (HTS) - Biotech Encyclopedia.
  • ResearchGate. (2025). High Throughput Screening: Methods and Protocols.
  • Slideshare. (n.d.). High throughput screening (hts) copy | PPTX.
  • Oxford Academic. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • PubMed. (n.d.). Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening.
  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.
  • Wikipedia. (n.d.). High-throughput screening.
  • Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery.
  • AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery.
  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges.
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • NCBI Bookshelf. (2012). HTS Assay Validation.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PMC. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
  • MDPI. (n.d.). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens.
  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
  • Cambridge MedChem Consulting. (2014). Data analysis approaches in high throughput screening.
  • PMC. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.
  • Dispendix. (2024). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.
  • PubChem. (n.d.). [(3R)-1-propan-2-ylpiperidin-3-yl]methanol.

Sources

Experimental protocol for the synthesis of (1-Isopropylpiperidin-3-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of (1-Isopropylpiperidin-3-yl)methanol Hydrochloride

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of (1-Isopropylpiperidin-3-yl)methanol hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis is achieved through a robust two-step process commencing with the N-alkylation of the commercially available (Piperidin-3-yl)methanol, followed by conversion to its hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology that emphasizes safety, efficiency, and reproducibility. The rationale behind key experimental choices is elucidated to provide a deeper understanding of the reaction mechanism and to facilitate troubleshooting.

Introduction and Synthetic Strategy

(1-Isopropylpiperidin-3-yl)methanol is a substituted piperidine derivative. The piperidine motif is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active compounds, owing to its ability to confer desirable pharmacokinetic properties such as improved solubility and metabolic stability. The title compound serves as a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[1]

The chosen synthetic route is a classical N-alkylation of a secondary amine, (Piperidin-3-yl)methanol, using 2-bromopropane. This method is selected for its reliability, straightforward execution, and high potential yield. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon of 2-bromopropane. A non-nucleophilic base is employed to quench the hydrobromic acid generated in situ, driving the reaction to completion. The resulting free base is then purified and converted to its hydrochloride salt to enhance its stability and ease of handling as a solid.

Overall Reaction Scheme: (Piperidin-3-yl)methanol → (1-Isopropylpiperidin-3-yl)methanol → (1-Isopropylpiperidin-3-yl)methanol hydrochloride

Materials and Equipment

Reagents and Chemicals
ReagentMolecular FormulaMW ( g/mol )Required PuritySupplier Example
(Piperidin-3-yl)methanolC₆H₁₃NO115.17>97%Sigma-Aldrich
2-BromopropaneC₃H₇Br122.99>99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, >99%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, >99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeVWR
Brine (Saturated NaCl solution)NaCl58.44ACS GradeVWR
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37>97%Sigma-Aldrich
Hydrochloric Acid SolutionHCl36.462.0 M in Diethyl EtherSigma-Aldrich
Diethyl Ether (Et₂O)C₄H₁₀O74.12Anhydrous, >99%Sigma-Aldrich
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser with inert gas inlet (e.g., Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or pH meter

  • Analytical balance

  • Fume hood

Experimental Protocol

Workflow Overview

Synthesis_Workflow cluster_synthesis Part A: N-Alkylation cluster_workup Part B: Work-up & Purification cluster_salt Part C: Hydrochloride Salt Formation A1 Dissolve (Piperidin-3-yl)methanol and K₂CO₃ in anhydrous DMF A2 Add 2-Bromopropane dropwise at room temperature A1->A2 A3 Heat reaction mixture to 70°C for 12-16 hours A2->A3 B1 Cool to RT, quench with water A3->B1 Reaction Complete B2 Extract with Ethyl Acetate (3x) B1->B2 B3 Wash combined organic layers (Water, Brine) B2->B3 B4 Dry over MgSO₄, filter, and concentrate in vacuo B3->B4 B5 Purify via Flash Chromatography (if necessary) B4->B5 C1 Dissolve purified free base in anhydrous Diethyl Ether B5->C1 Isolated Free Base C2 Add 2.0 M HCl in Et₂O dropwise with stirring C1->C2 C3 Collect precipitate by vacuum filtration C2->C3 C4 Wash solid with cold Et₂O and dry under vacuum C3->C4 end (1-Isopropylpiperidin-3-yl)methanol HCl C4->end Final Product

Caption: Experimental workflow for the synthesis of (1-Isopropylpiperidin-3-yl)methanol HCl.

Part A: Synthesis of (1-Isopropylpiperidin-3-yl)methanol (Free Base)
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (Piperidin-3-yl)methanol (5.0 g, 43.4 mmol, 1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (12.0 g, 86.8 mmol, 2.0 eq.) followed by 80 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension vigorously for 10 minutes at room temperature under an inert nitrogen atmosphere.

    • Rationale: Potassium carbonate acts as a heterogeneous base to neutralize the HBr formed during the reaction, preventing the protonation of the starting amine and driving the equilibrium forward.[2] Using two equivalents ensures the reaction environment remains basic. Anhydrous DMF is an excellent polar aprotic solvent for SN2 reactions.

  • Substrate Addition: Slowly add 2-bromopropane (5.88 g, 4.5 mL, 47.7 mmol, 1.1 eq.) to the stirring suspension dropwise over 15 minutes using a syringe.

    • Rationale: A slight excess of the alkylating agent ensures complete consumption of the starting amine. Slow addition helps to control any potential exotherm and minimizes the formation of the quaternary ammonium salt by-product from over-alkylation.[2]

  • Reaction: Heat the reaction mixture to 70°C using an oil bath and allow it to stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Part B: Work-up and Purification
  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: The water washes remove the DMF and inorganic salts. The brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (Optional): If analytical data (e.g., ¹H NMR) of the crude product indicates significant impurities, purify the oil by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.

Part C: Formation of (1-Isopropylpiperidin-3-yl)methanol Hydrochloride
  • Dissolution: Dissolve the purified (1-Isopropylpiperidin-3-yl)methanol free base (assuming a quantitative yield from the previous step for calculation, ~6.8 g, 43.4 mmol) in 100 mL of anhydrous diethyl ether.

  • Acidification: While stirring vigorously, add a 2.0 M solution of HCl in diethyl ether (~24 mL, 48 mmol, 1.1 eq.) dropwise. A white precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature after the addition is complete. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Final Steps: Wash the filter cake with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material or impurities. Dry the solid under high vacuum to a constant weight. The final product, (1-Isopropylpiperidin-3-yl)methanol hydrochloride, should be a white to off-white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, including the presence of the isopropyl group and the correct carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (Expected [M+H]⁺ ≈ 158.15 g/mol ).[3]

  • Melting Point (MP): To assess the purity of the final hydrochloride salt.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the O-H stretch of the alcohol and the N-H⁺ stretch of the ammonium salt.

Safety Precautions

All operations must be performed in a well-ventilated chemical fume hood.[4] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • (Piperidin-3-yl)methanol: Causes severe skin burns and eye damage.[5] Handle with care.

  • 2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful in contact with skin or if inhaled. It is a known reproductive toxin.

  • Hydrochloric Acid Solution: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[6]

Refer to the Safety Data Sheets (SDS) for all chemicals before use.[4][6]

References

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). PubChemLite. [Link]

  • EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative.
  • EP2269986A1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.
  • Piperidin-3-ylmethanol | C6H13NO | CID 107308. PubChem - NIH. [Link]

  • MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride. Capot Chemical. [Link]

  • WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).
  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. RSC Publishing. [Link]

  • Facile, green, and functional group-tolerant reductions of carboxylic acids…in, or with, water. RSC Publishing. [Link]

  • Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed. [Link]

  • EP3643704B1 - New intermediates for the preparation of remifentanil hydrochloride.
  • (R)-(3-Methylpiperidin-3-yl)methanol hydrochloride | C7H16ClNO | CID 118990181. PubChem. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Amidation and esterification of carboxylic acids with amines and phenols by N,N′′-diisopropylcarbodiimide: A new approach for amide and ester bond formation in water. ResearchGate. [Link]

  • (3-Nonylpiperidin-3-yl)methanol | C15H31NO | CID 66058321. PubChem. [Link]

  • (1-isopropylpiperidin-3-yl)methanol (C9H19NO). PubChemLite. [Link]

  • N-(piperidin-3-ylmethyl)octanamide | C14H28N2O | CID 43125227. PubChem. [Link]

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Application Note: A Cell-Based Assay Cascade for Characterizing Novel GPCR-Targeting Compounds Derived from (1-Isopropylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a Targeted Screening Approach

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly those targeting the central nervous system. Its conformational flexibility and synthetic tractability make it an ideal starting point for generating diverse chemical libraries. This application note outlines a strategic, multi-tiered cell-based assay workflow for the identification and characterization of novel compounds derived from the (1-Isopropylpiperidin-3-yl)methanol scaffold.

Given that approximately 30% of all marketed drugs target G-protein coupled receptors (GPCRs), this guide will focus on a hypothetical screening campaign to identify modulators of the Dopamine D2 receptor (D2R), a critical GPCR in neuroscience and a validated target for antipsychotic medications.[1][2] The described cascade is designed to efficiently progress from a high-throughput primary screen to detailed mechanistic studies, ensuring that resources are focused on the most promising chemical matter. This workflow is modular and can be adapted for other GPCR targets.

The core principle of this cascade is a sequential reduction of compound numbers based on increasingly stringent and biologically relevant criteria. It begins with a high-throughput screen to identify all potential "hits," followed by secondary assays to confirm activity and determine potency. Subsequent assays elucidate the mechanism of action and assess for potential liabilities like cytotoxicity and off-target activity.

G cluster_0 Screening Cascade Compound_Library Compound Library (10,000+ Compounds) Scaffold: (1-Isopropylpiperidin-3-yl)methanol Primary_Screen Primary HTS: Calcium Flux Assay (Identify 'Hits') Compound_Library->Primary_Screen ~10,000 compounds Hit_Confirmation Hit Confirmation & Potency: Secondary cAMP Assay (Confirm 'Leads') Primary_Screen->Hit_Confirmation ~100 Hits MoA Mechanism of Action (MoA): Downstream Signaling (pERK Western Blot) Hit_Confirmation->MoA ~10 Leads Safety Safety & Selectivity: Cytotoxicity & Off-Target Assays MoA->Safety Lead_Candidate Lead Candidate Safety->Lead_Candidate 1-2 Candidates

Caption: High-level overview of the proposed screening cascade.

Part 1: Primary High-Throughput Screening (HTS) - Calcium Flux Assay

Principle of the Assay

The initial goal is to rapidly screen the entire compound library to identify any compound that modulates D2R activity. The D2R couples to the Gαi inhibitory pathway, which primarily leads to a decrease in cyclic AMP (cAMP). However, many GPCRs, including Gαi-coupled receptors, can also signal through Gβγ subunits to activate Phospholipase C (PLC), resulting in the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.[3] This Ca2+ mobilization provides a robust, transient signal ideal for high-throughput screening using fluorescence imaging plate readers (FLIPR).[4] We will use a cell line stably expressing the human D2R and a fluorescent, calcium-sensitive dye. An increase in intracellular Ca2+ upon compound addition is a direct measure of receptor activation.[5][6]

Self-Validation and Quality Control: The Z'-Factor

A high-throughput screen is only reliable if it can clearly distinguish between a positive and negative result. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[7][8] It is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Formula: Z' = 1 - (3σp + 3σn) / |µp - µn|

An assay is considered excellent for HTS when the Z'-factor is between 0.5 and 1.0.[7] This calculation must be performed during assay development and on each screening day to ensure data integrity.[9]

Detailed Protocol: Calcium Flux Assay
  • Cell Plating:

    • Seed HEK293 cells stably expressing the human D2R into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well in 20 µL of culture medium.

    • Incubate overnight at 37°C with 5% CO2.[10]

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., FLIPR Calcium 6 Assay Kit) according to the manufacturer's instructions, often including probenecid to prevent dye leakage.[5][6]

    • Add an equal volume (20 µL) of the dye solution to each well.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[6]

  • Compound Preparation & Addition:

    • Prepare test compounds and controls in a separate 384-well source plate. The final assay concentration for screening is typically 10 µM.

    • Controls:

      • Negative Control: Vehicle (e.g., 0.1% DMSO).

      • Positive Control: A known D2R agonist (e.g., Quinpirole) at its EC80 concentration.

      • Antagonist Mode Control: Pre-incubate cells with a known D2R antagonist before adding the positive control agonist.

  • Signal Detection:

    • Place both the cell plate and the compound plate into a FLIPR instrument.

    • The instrument will establish a baseline fluorescence reading for ~10-20 seconds.

    • It then adds 10 µL of compound from the source plate to the cell plate and immediately begins kinetic reading of fluorescence intensity for 2-3 minutes.[10]

  • Data Analysis:

    • The primary response is calculated as the maximum fluorescence intensity minus the baseline.

    • Normalize the data to the controls: (Response_Compound - µ_Negative) / (µ_Positive - µ_Negative) * 100.

    • A "hit" is defined as a compound that produces a response greater than three standard deviations above the mean of the negative control.

Part 2: Secondary Confirmatory & Potency Assay - cAMP Accumulation

Principle of the Assay

Hits from the primary screen must be confirmed. The canonical signaling pathway for the D2R is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP.[3] This assay directly measures the primary biological function of the receptor and is considered a gold standard for confirming D2R modulators. We will use a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[11][12] In this format, native cAMP produced by the cells competes with a d2-labeled cAMP for binding to a europium cryptate-labeled anti-cAMP antibody. A high level of cellular cAMP leads to a low HTRF signal, and vice versa.[13]

Detailed Protocol: HTRF cAMP Assay
  • Cell Preparation:

    • Harvest D2R-expressing HEK293 cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay Procedure (Antagonist Mode Example):

    • Dispense 5 µL of the cell suspension into a low-volume 384-well white plate.[14]

    • Add 5 µL of the test compounds at various concentrations (for dose-response curves).

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of Forskolin (an adenylyl cyclase activator) mixed with the reference agonist (Quinpirole) to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.[14]

  • Detection:

    • Add 5 µL of d2-labeled cAMP followed by 5 µL of the anti-cAMP Eu-cryptate antibody.[14]

    • Incubate for 1 hour at room temperature.[14]

    • Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).[11]

  • Data Analysis:

    • Calculate the HTRF ratio (665nm / 620nm * 10,000).

    • The signal is inversely proportional to the cAMP concentration.[12]

    • Plot the HTRF ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).

Data Presentation: Lead Compound Potency
Compound IDAssay TypeTargetIC50 / EC50 (nM)Hill Slope
Lead-001HTRF cAMPD2R15.2-1.1
Lead-002HTRF cAMPD2R45.7-0.9
HaloperidolHTRF cAMPD2R8.9-1.0
VehicleHTRF cAMPD2R>10,000N/A

Part 3: Mechanism of Action & Safety Profiling

A. Downstream Pathway Analysis: Phospho-ERK Western Blot

Principle of the Assay: GPCR activation can trigger multiple downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of the Extracellular signal-Regulated Kinase (ERK).[15] Measuring the ratio of phosphorylated ERK (pERK) to total ERK provides a quantitative measure of pathway activation downstream of receptor engagement. This assay helps to confirm that the compound's effect is mediated through a genuine cellular signaling event.[16]

Detailed Protocol: pERK Western Blot

  • Cell Treatment & Lysis:

    • Plate D2R-HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Starve cells in serum-free media for 4-6 hours.

    • Treat cells with the lead compound, positive control (agonist), and negative control (vehicle) for a short duration (e.g., 5, 10, 30 minutes).[16]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification & Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Transfer & Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for pERK1/2 (e.g., Thr202/Tyr204).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Reprobing for Total ERK:

    • Strip the membrane and reprobe with a primary antibody for total ERK1/2.[18] This serves as a loading control to ensure that changes in the pERK signal are due to phosphorylation, not changes in total protein expression.[18][19]

G cluster_1 D2R Gi-Coupled Signaling Pathway Ligand D2R Ligand (e.g., Dopamine, Lead Compound) D2R Dopamine D2 Receptor (D2R) Ligand->D2R Binds Gi Gi Protein (αβγ) D2R->Gi Activates BetaArrestin β-Arrestin D2R->BetaArrestin Recruits AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK (MAPK) BetaArrestin->ERK Activates pERK pERK ERK->pERK Phosphorylation

Caption: Simplified D2R signaling pathways leading to cAMP and pERK modulation.

B. Safety & Selectivity Profiling

1. Cytotoxicity Assessment (MTT Assay): It is critical to ensure that the observed activity is not due to compound-induced cell death. The MTT assay is a colorimetric method for assessing cell viability.[20] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[20][21] A decrease in signal indicates a reduction in cell viability. This assay should be run in parallel with the functional assays using the same cell line and compound concentrations.

Detailed Protocol: MTT Assay

  • Cell Plating and Treatment:

    • Plate cells and treat with compounds for the desired duration (e.g., 24-48 hours) as described in the functional assay protocols.[22]

  • MTT Addition:

    • Add 10 µL of a 5 mg/mL MTT solution to each well (of a 96-well plate containing 100 µL of medium).[22][23]

    • Incubate for 3-4 hours at 37°C.[22]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or SDS solution) to each well to dissolve the formazan crystals.[21][22]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Read the absorbance at ~570 nm.

2. Off-Target Activity Screening: To ensure the compound is selective for D2R, lead candidates should be screened against a panel of other receptors, ion channels, and enzymes. This is crucial for predicting potential side effects.[24][25] These services are often outsourced to specialized contract research organizations (CROs) that maintain large panels of validated assays (e.g., Safety47 panel).[26] Identifying off-target interactions early allows for chemical modifications to improve selectivity or for the early termination of a compound with a high risk of adverse effects.[27][28]

Conclusion

This application note provides a robust, logical, and validated framework for the cell-based screening and characterization of novel compounds derived from the (1-Isopropylpiperidin-3-yl)methanol scaffold, using the Dopamine D2 receptor as a representative GPCR target. By employing a cascade approach that moves from high-throughput screening to detailed mechanistic and safety studies, researchers can efficiently identify and validate promising lead candidates for further drug development. Each protocol incorporates critical controls and validation steps to ensure the generation of high-quality, reproducible, and trustworthy data.

References

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. Available at: [Link]

  • Cisbio. (2024). How to run a cAMP HTRF assay. YouTube. Available at: [Link]

  • Schrage, R., et al. (2015). Cell-based assays in GPCR drug discovery. PubMed Central. Available at: [Link]

  • Xu, T., et al. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link]

  • Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. Available at: [Link]

  • Al-Zoubi, M., et al. (2020). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. Available at: [Link]

  • Hauser, A.S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. Available at: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]

  • Wang, G., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PubMed Central. Available at: [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed. Available at: [Link]

  • Hauser, A.S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Wikipedia. Z-factor. Wikipedia. Available at: [Link]

  • ResearchGate. Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. ResearchGate. Available at: [Link]

  • Wikipedia. Dopamine receptor D2. Wikipedia. Available at: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]

  • ResearchGate. Calcium Flux Assay Protocol. ResearchGate. Available at: [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Inglese, J., et al. (2013). Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Available at: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. Available at: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]

  • Sandeep, S., et al. (2023). Biochemistry, Dopamine Receptors. NCBI Bookshelf. Available at: [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Eapen, S., et al. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. PubMed Central. Available at: [Link]

  • Taylor & Francis Online. (2019). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. Available at: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link]

  • North Carolina State University. Z-factors. NC State University. Available at: [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available at: [Link]

  • Wikipedia. Dopamine receptor. Wikipedia. Available at: [Link]

  • ResearchGate. Why am I unable to detect pERK in HEK293T cells through Western Blotting?. ResearchGate. Available at: [Link]

  • NCBI Bookshelf. (2017). Figure 1. [Principles of the HTRF cAMP...] NCBI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical heterocyclic motif. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental outcomes, ensuring you can troubleshoot effectively and optimize your synthetic routes.

Section 1: Direct N-Alkylation of Piperidines

Direct N-alkylation is a fundamental method for forging the N-C bond in piperidine synthesis. However, its apparent simplicity can be deceptive, often leading to issues with reactivity, selectivity, and by-product formation. This section addresses the most common challenges encountered during this process.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My N-alkylation of piperidine is sluggish or fails to go to completion. What are the underlying causes and how can I resolve this?

Answer: A slow or incomplete N-alkylation reaction is typically rooted in one of two factors: the nature of the alkylating agent or steric hindrance.

  • Poor Leaving Group: The reactivity of the alkylating agent is directly proportional to the stability of its leaving group. If you are using an alkyl chloride, the reaction may be slow due to the lower leaving group ability of the chloride ion.

    • Solution: Switch to a more reactive alkylating agent such as an alkyl bromide or, even better, an alkyl iodide.[1] The iodide ion is an excellent leaving group, which will significantly accelerate the rate of this SN2 reaction.

  • Steric Hindrance: Bulky substituents on either the piperidine ring (especially in the 2- and 6-positions) or on the alkylating agent can sterically impede the approach of the nucleophilic nitrogen to the electrophilic carbon.[1]

    • Solution: Increasing the reaction temperature can provide the necessary activation energy to overcome this steric barrier. Alternatively, using a more reactive alkylating agent, as mentioned above, can also be effective. In cases of severe steric hindrance, exploring an alternative synthetic route, such as reductive amination, may be necessary.

  • Solvent Effects: The choice of solvent plays a critical role. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred as they can solvate the cation but do not strongly solvate the nucleophilic amine, thus enhancing its reactivity.[1]

Question 2: I am observing a significant amount of a quaternary ammonium salt as a byproduct. How can I prevent this over-alkylation?

Answer: The formation of a quaternary ammonium salt is a common side reaction resulting from the desired N-substituted piperidine acting as a nucleophile and reacting with a second molecule of the alkylating agent.[1] This is particularly problematic with highly reactive alkylating agents.

  • Stoichiometric Control: Carefully controlling the stoichiometry is the most direct way to mitigate this issue. Using a slight excess of the piperidine starting material relative to the alkylating agent can help ensure that the alkylating agent is consumed before significant over-alkylation can occur.[2]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, maintains a low concentration of the electrophile in the reaction mixture. This favors the initial mono-alkylation over the subsequent di-alkylation.[2]

  • Presence of a Base: The reaction of piperidine with an alkyl halide generates an acid (HX). Without a base to neutralize this acid, the piperidine will be protonated, forming its non-nucleophilic ammonium salt, which slows down the reaction.[2] Adding a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) or an inorganic base like potassium carbonate (K₂CO₃) can prevent this. However, be aware that the presence of a base can sometimes accelerate the rate of the second alkylation. Careful optimization of reaction conditions is key.[2]

Data Presentation: Comparison of Common Bases for N-Alkylation
BasepKa of Conjugate AcidTypical Solvent(s)Key Considerations
K₂CO₃10.3DMF, MeCNHeterogeneous, easy to remove by filtration.
NaHCO₃10.3DMF, MeCNMilder base, suitable for sensitive substrates.[1]
DIPEA10.7MeCN, DCMOrganic base, soluble in most organic solvents.
NaH36DMF, THFStrong, non-nucleophilic base. Requires anhydrous conditions.
Experimental Protocol: General Procedure for N-Alkylation of Piperidine
  • To a solution of piperidine (1.0 eq.) in anhydrous acetonitrile (0.1 M) in a round-bottom flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (1.5 eq.).[2]

  • Slowly add the alkyl halide (1.1 eq.) to the stirred solution at room temperature. For highly reactive alkyl halides, consider using a syringe pump for slow addition over several hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between a saturated aqueous solution of sodium bicarbonate and an organic solvent like ethyl acetate or diethyl ether. Caution: CO₂ evolution may occur.[2]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude N-substituted piperidine.

  • Purify the product by flash column chromatography if necessary.

Visualization: N-Alkylation and Over-Alkylation Pathway

G cluster_alkylation Desired Mono-alkylation cluster_overalkylation Undesired Over-alkylation Piperidine Piperidine Product N-Alkylpiperidine Piperidine->Product Nucleophilic Attack AlkylHalide1 Alkyl Halide (R-X) AlkylHalide1->Product Product_copy N-Alkylpiperidine Product->Product_copy Acts as Nucleophile QuatSalt Quaternary Ammonium Salt Product_copy->QuatSalt Further Nucleophilic Attack AlkylHalide2 Alkyl Halide (R-X) AlkylHalide2->QuatSalt

Caption: Competing pathways in the N-alkylation of piperidine.

Section 2: Reductive Amination

Reductive amination is a powerful and highly controlled method for synthesizing N-substituted piperidines, especially when direct alkylation is problematic. This two-step, one-pot process involves the formation of an iminium ion intermediate from a ketone (or aldehyde) and piperidine, followed by its immediate reduction.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reductive amination is giving low yields. What factors should I investigate?

Answer: Low yields in reductive amination often stem from inefficient iminium ion formation or issues with the reduction step.

  • pH Control: The initial condensation to form the iminium ion is acid-catalyzed but requires the amine to be in its free, nucleophilic form. The optimal pH for this step is typically between 4 and 5.[3][4] If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl group will not be sufficiently activated.

    • Solution: Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate iminium ion formation, particularly with less reactive ketones.[5]

  • Choice of Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound is required for a successful one-pot reaction.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that tolerates a wide range of functional groups and is effective in solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE).[5][6]

    • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN is effective at a slightly acidic pH where it selectively reduces the iminium ion over the carbonyl group.[1][7][8] However, it is toxic and can release hydrogen cyanide upon acidic workup, so appropriate safety precautions must be taken.

    • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce both the starting carbonyl and the iminium ion.[1] If using NaBH₄, it is best to first allow sufficient time for the imine/iminium to form before adding the reducing agent in a stepwise manner.[5]

Question 2: I am trying to perform a reductive amination with a secondary amine (piperidine) and a ketone. What specific challenges should I be aware of?

Answer: The reaction of a secondary amine with a ketone proceeds through an enamine intermediate rather than an imine. While the overall process is similar, there are some nuances.

  • Enamine Formation: The formation of the enamine can sometimes be slower than imine formation. Ensuring adequate time for this step before reduction is important.[9]

  • Regioselectivity: With unsymmetrical ketones, two different enamines (and subsequently two different N-substituted piperidines) can be formed. The regioselectivity is influenced by both kinetic and thermodynamic factors.

Data Presentation: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentSelectivityCommon SolventsKey Considerations
NaBH(OAc)₃ (STAB)High (Iminium > Carbonyl)DCE, DCM, THFMoisture sensitive. Mild and highly selective.[1][5][6]
NaBH₃CNHigh (Iminium > Carbonyl)MeOH, EtOHEffective in a narrow pH range. Toxic byproducts.[1][7]
NaBH₄Low (Reduces both)MeOH, EtOHAdd after iminium formation is complete.[1][5]
H₂/PdHighMeOH, EtOHCatalytic, clean. Requires hydrogenation equipment.[1][3]
Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of the ketone (1.0 eq.) and piperidine (1.2 eq.) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M), add acetic acid (0.1 eq.) to catalyze iminium formation.[5]

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium/enamine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. Be cautious of initial effervescence.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-substituted piperidine by flash column chromatography.

Visualization: Reductive Amination Workflow

G cluster_workflow One-Pot Reductive Amination start Ketone + Piperidine iminium Iminium Ion Formation (Acid Catalyst, e.g., AcOH) start->iminium Condensation reduction Reduction (e.g., NaBH(OAc)₃) iminium->reduction In situ product N-Substituted Piperidine reduction->product

Caption: A streamlined workflow for one-pot reductive amination.

Section 3: Buchwald-Hartwig Amination for N-Aryl Piperidines

The synthesis of N-aryl piperidines is a significant challenge for classical methods. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for this transformation, offering broad substrate scope and functional group tolerance.[10][11]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Buchwald-Hartwig amination of piperidine with an aryl halide is not working. What are the critical parameters to optimize?

Answer: A failed Buchwald-Hartwig reaction is almost always due to an issue within the catalytic cycle, which is highly dependent on the choice of ligand, base, and solvent.

  • Ligand Selection: The ligand is arguably the most crucial component. It stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps. For secondary cyclic amines like piperidine, bulky, electron-rich phosphine ligands are generally required.

    • Recommended Ligands: RuPhos, BrettPhos, and Josiphos-type ligands have shown great success for coupling secondary amines.[12][13] The choice of ligand can be substrate-dependent, so screening a small panel of ligands is often a prudent first step.

  • Base Selection: The base's role is to deprotonate the amine (or the palladium-amine complex) to generate the active nucleophile. A strong, non-nucleophilic base is required.

    • Common Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used, depending on the substrate's sensitivity.[13]

  • Solvent Selection: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

    • Preferred Solvents: Toluene, dioxane, and THF are commonly used.[10] It is crucial to avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the reaction by coordinating to the palladium center.[10]

Question 2: I'm observing a significant amount of hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common competing pathway.[12] It often arises from a β-hydride elimination from a palladium-amide intermediate.[12]

  • Ligand Choice: The steric and electronic properties of the ligand are key. Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting β-hydride elimination.[12] Ligands such as Josiphos-type and BippyPhos have been specifically designed to minimize this side reaction.[12]

  • Reaction Conditions: Lowering the reaction temperature and minimizing the reaction time can sometimes favor the amination pathway over hydrodehalogenation.[12]

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Piperidine
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., RuPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add sodium tert-butoxide (1.4 eq.).

  • Add piperidine (1.2 eq.) followed by anhydrous, deoxygenated toluene (0.1-0.2 M).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualization: The Buchwald-Hartwig Catalytic Cycle

G Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) LigEx L₂Pd(II)(Ar)(NR₂H)⁺X⁻ OxAdd->LigEx Ligand Exchange (Piperidine) Deprot L₂Pd(II)(Ar)(NR₂) LigEx->Deprot Deprotonation (Base) RedElim Product (Ar-NR₂) Deprot->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. BenchChem.
  • Reiss, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chem-Station. (2014, May 3). Borch Reductive Amination. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • The Synthetic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Various Authors. (2017, March 16). Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. CORE. [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]

  • Reiss, J. (2025, April 16). Enamines. Master Organic Chemistry. [Link]

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Technical Support Center: Purification of (1-Isopropylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) concerning the purification of (1-Isopropylpiperidin-3-yl)methanol from a typical reaction mixture. The guidance herein is structured to address common challenges and provide robust, scientifically-grounded solutions.

Introduction

(1-Isopropylpiperidin-3-yl)methanol is a substituted piperidine derivative of interest in medicinal chemistry and drug development. Its synthesis, commonly achieved through the reductive amination of piperidin-3-yl)methanol with acetone, yields a crude reaction mixture containing the desired product, unreacted starting materials, reaction byproducts, and residual reagents. Effective purification is critical to obtaining the high-purity material required for downstream applications. This guide will focus on purification strategies assuming the aforementioned synthetic route.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of (1-Isopropylpiperidin-3-yl)methanol.

Problem 1: Low Purity After Initial Work-up

Symptom: Preliminary analysis (e.g., TLC, ¹H NMR) of the crude product after aqueous work-up shows significant levels of impurities.

Cause: The primary impurities in a reductive amination reaction mixture are typically unreacted piperidin-3-yl)methanol, residual reducing agents (and their byproducts), and potentially over-alkylated or side-reaction products. The polarity of the desired product and the starting materials can make simple liquid-liquid extraction challenging for complete separation.

Solution: A multi-step purification approach is recommended, starting with an optimized work-up, followed by either distillation or chromatography.

Step-by-Step Protocol: Optimized Aqueous Work-up

  • Quench the Reaction: Carefully quench the reaction mixture, typically containing a hydride-based reducing agent like sodium borohydride, by the slow addition of water or a dilute acid (e.g., 1 M HCl) at a low temperature (0-5 °C) to neutralize any remaining reducing agent.

  • Basify the Solution: Adjust the pH of the aqueous solution to >12 with a strong base, such as 50% w/w sodium hydroxide solution. This ensures that the desired product and any unreacted amine starting material are in their free-base form, maximizing their solubility in organic solvents.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are common choices. Combine the organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

Problem 2: Product Streaking on Silica Gel TLC/Flash Chromatography

Symptom: During thin-layer chromatography (TLC) analysis or flash column chromatography on silica gel, the product spot appears as a streak rather than a well-defined spot, leading to poor separation.

Cause: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This interaction leads to tailing and poor chromatographic performance.

Solution: Deactivate the silica gel by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent.

Step-by-Step Protocol: Flash Chromatography of (1-Isopropylpiperidin-3-yl)methanol

  • Select the Solvent System: A common solvent system for amines is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). For (1-Isopropylpiperidin-3-yl)methanol, a gradient of methanol in dichloromethane is a good starting point.

  • Add a Basic Modifier: To the chosen eluent, add 0.5-2% triethylamine by volume.[3] This will neutralize the acidic sites on the silica gel.

  • Prepare the Column: Pack a silica gel column with the initial, less polar eluent containing the basic modifier.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble materials, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elute and Collect Fractions: Run the column with a gradually increasing polarity gradient (e.g., from 0% to 10% methanol in dichloromethane, all containing 1% TEA). Collect fractions and monitor by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual triethylamine.

Problem 3: Difficulty Removing Polar Impurities

Symptom: Polar impurities, such as the unreacted piperidin-3-yl)methanol, co-elute with the product during flash chromatography or are difficult to remove by extraction.

Cause: The starting material, piperidin-3-yl)methanol, is a polar molecule with a primary alcohol and a secondary amine, making it water-soluble and capable of strong interactions with silica gel.

Solution: Consider vacuum distillation or crystallization as an alternative or subsequent purification step.

Step-by-Step Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.[4][5] Use a short-path distillation head for high-boiling liquids. Ensure all glassware is dry and the vacuum connections are secure.

  • Distillation: Heat the crude oil using an oil bath. Apply vacuum gradually. Collect a forerun of any low-boiling solvents or impurities. The boiling point of (1-Isopropylpiperidin-3-yl)methanol is not widely reported, but for structurally similar compounds, it is expected to be above 200°C at atmospheric pressure, necessitating vacuum distillation.[6]

  • Collect the Product: Collect the fraction that distills at a constant temperature. The exact boiling point will depend on the vacuum achieved.

  • Monitor Purity: Analyze the collected fractions by TLC, GC, or NMR to confirm purity.

Problem 4: Product is an Oil and Difficult to Handle

Symptom: The purified (1-Isopropylpiperidin-3-yl)methanol is a viscous oil, making it difficult to weigh and handle.

Cause: Many substituted piperidines exist as oils at room temperature.

Solution: Convert the free base to a stable, crystalline salt, such as the hydrochloride salt. This often improves handling and can be an effective final purification step.

Step-by-Step Protocol: Formation of the Hydrochloride Salt

  • Dissolve the Free Base: Dissolve the purified (1-Isopropylpiperidin-3-yl)methanol oil in a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Add HCl: Slowly add a solution of anhydrous HCl in a solvent (e.g., 2 M HCl in diethyl ether) to the stirred solution of the amine.

  • Precipitation: The hydrochloride salt should precipitate out of the solution. If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a less polar co-solvent.

  • Isolate the Salt: Collect the crystalline solid by filtration.

  • Wash and Dry: Wash the crystals with a small amount of cold, anhydrous diethyl ether and dry them under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the reductive amination of piperidin-3-yl)methanol with acetone?

A1: The most common impurities include:

  • Unreacted piperidin-3-yl)methanol: The starting amine.

  • Residual Acetone: The starting carbonyl compound.

  • Borate salts: Byproducts from the sodium borohydride reducing agent.

  • Di-isopropylamine: A potential byproduct from the self-condensation and reduction of acetone.

  • N-Oxide of the product: If the product is exposed to oxidizing conditions.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a quick and effective method. For (1-Isopropylpiperidin-3-yl)methanol, a suitable TLC system is silica gel plates eluted with a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of ammonia or triethylamine to prevent streaking. The spots can be visualized using a potassium permanganate stain. For quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are recommended.

Q3: What are the expected ¹H NMR and ¹³C NMR chemical shifts for pure (1-Isopropylpiperidin-3-yl)methanol?

  • ¹H NMR (in CDCl₃):

    • A multiplet for the isopropyl CH proton.

    • Two doublets for the diastereotopic isopropyl CH₃ groups.

    • Signals for the piperidine ring protons.

    • A doublet for the CH₂OH protons.

    • A broad singlet for the OH proton.

  • ¹³C NMR (in CDCl₃):

    • Signals for the isopropyl carbons.

    • Multiple signals for the piperidine ring carbons.

    • A signal for the CH₂OH carbon.

Q4: Is (1-Isopropylpiperidin-3-yl)methanol soluble in water?

A4: As a free base, it is expected to have some water solubility due to the presence of the hydroxyl group and the basic nitrogen. However, its solubility is likely to be lower than that of the starting material, piperidin-3-yl)methanol, due to the increased lipophilicity of the isopropyl group.[7] The hydrochloride salt form will be significantly more water-soluble.

Q5: My purified product is a yellow oil. What could be the cause?

A5: A yellow to brown discoloration in amines is often indicative of oxidation. To minimize this, it is advisable to handle the purified free base under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures. If the color is due to a persistent impurity, further purification by distillation or conversion to the hydrochloride salt may be necessary.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Form
(1-Isopropylpiperidin-3-yl)methanolC₉H₁₉NO157.25Solid[8]
Piperidin-3-yl)methanolC₆H₁₃NO115.17Not specified[9]
AcetoneC₃H₆O58.08Liquid

Visualizations

Diagram 1: Purification Workflow for (1-Isopropylpiperidin-3-yl)methanol

Purification_Workflow reaction_mixture Crude Reaction Mixture workup Optimized Aqueous Work-up reaction_mixture->workup crude_product Crude Product (Oil) workup->crude_product distillation Vacuum Distillation crude_product->distillation For thermally stable compounds chromatography Flash Chromatography (TEA-modified eluent) crude_product->chromatography For thermally sensitive compounds or close boilers pure_oil Pure Product (Oil) distillation->pure_oil chromatography->pure_oil salt_formation HCl Salt Formation pure_oil->salt_formation For easier handling and enhanced stability pure_solid Pure Crystalline HCl Salt salt_formation->pure_solid

Caption: Decision tree for the purification of (1-Isopropylpiperidin-3-yl)methanol.

Diagram 2: Logic for Troubleshooting Flash Chromatography

Chromatography_Troubleshooting start TLC/Column Issue? streaking Streaking/ Tailing Spot start->streaking Yes poor_separation Poor Separation start->poor_separation Yes add_tea Add 0.5-2% TEA to Eluent streaking->add_tea optimize_gradient Optimize Solvent Gradient poor_separation->optimize_gradient check_loading Check Sample Loading poor_separation->check_loading success Improved Separation add_tea->success optimize_gradient->success check_loading->success

Caption: Troubleshooting guide for flash chromatography of basic amines.

References

  • PubChem. (n.d.). Piperidin-3-ylmethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Cheresources.com Community. (2012, January 20). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C. Retrieved from [Link]

  • ResearchGate. (2023, January 1). Solubility Properties of Methanol in Organic Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Google Patents. (n.d.). WO2015087201A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 150 MHz, Methanol-d4, simulated) (NP0008780). Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

  • Reddit. (2025, April 18). Triethylammonium after flash chromatography. Retrieved from [Link]

  • Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • YouTube. (2010, September 19). [Lab 6] Distilling Amines... Again. Retrieved from [Link]

  • VPL. (n.d.). Methanol (CH3OH). Retrieved from [Link]

  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectroscopic data for compound 16 in methanol-d4. Retrieved from [Link]

  • MDPI. (2023, August 25). Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]

  • NIST. (2009, October 15). The Solubility of Nitrogen and Air in Liquids. Retrieved from [Link]

  • PubChem. (n.d.). [(3R)-1-propan-2-ylpiperidin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1993, November). 13C alpha-NMR assignments of melittin in methanol and chemical shift correlations with secondary structure. Retrieved from [Link]

  • PubChem. (n.d.). (3-Nonylpiperidin-3-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Navigating Steric Challenges in 3-Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals.

The synthesis of 3-substituted piperidines is a cornerstone of medicinal chemistry, with this structural motif being prevalent in a wide range of pharmaceuticals.[1][2][3] However, the introduction of substituents at the 3-position often presents significant synthetic hurdles, primarily due to steric hindrance. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these challenges, ensuring efficient and stereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 3-substituted piperidines so challenging compared to other positions?

A1: The primary challenge lies in controlling regioselectivity and stereoselectivity. The 3-position is adjacent to the nitrogen atom, which can influence the reactivity of the ring. Furthermore, many synthetic strategies involve the reduction of a substituted pyridine precursor.[1][4] During catalytic hydrogenation, the substituent at the 3-position can sterically hinder the approach of the substrate to the catalyst surface, leading to incomplete reduction, side reactions, or a mixture of stereoisomers.[5][6]

Q2: What are the main strategic approaches to synthesize enantiomerically enriched 3-substituted piperidines?

A2: There are three principal strategies to achieve enantioselectivity in 3-substituted piperidine synthesis[7]:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring.

  • Chiral Catalysts: The use of chiral catalysts, often transition metal complexes with chiral ligands, allows for the asymmetric transformation of a prochiral substrate.[2][8][9]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction, after which it is removed.

Q3: Is it necessary to protect the piperidine nitrogen during synthesis?

A3: Yes, in many cases, N-protection is crucial.[6] The piperidine nitrogen is basic and can react with various reagents, leading to unwanted side reactions. Protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent these side reactions and can also influence the conformation of the ring, which can be exploited to control stereoselectivity.[6][10]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 3-substituted piperidines, offering explanations and actionable solutions.

Scenario 1: Low Yield in Catalytic Hydrogenation of a 3-Substituted Pyridine

Question: I am trying to synthesize a 3-alkylpiperidine by hydrogenating the corresponding 3-alkylpyridine using a standard Pd/C catalyst, but I am getting very low yields and a mixture of partially hydrogenated products. What is going wrong?

Answer: This is a common issue stemming from a combination of steric hindrance and catalyst inhibition. The 3-substituent can block the pyridine ring from effectively binding to the catalyst surface. Additionally, the basic nitrogen of the pyridine can poison the catalyst.[6]

Troubleshooting Workflow:

start Low Yield in Hydrogenation step1 Initial Observation: Low yield, mixture of products start->step1 step2 Potential Causes: 1. Steric Hindrance 2. Catalyst Poisoning step1->step2 step3 Solution 1: Modify Reaction Conditions step2->step3 step5 Solution 2: Change Catalyst step2->step5 step7 Solution 3: Mitigate Catalyst Poisoning step2->step7 step4 Increase H₂ Pressure (e.g., 30-80 bar) Increase Temperature (e.g., 60-80 °C) step3->step4 step9 Evaluate Results step4->step9 step6 Use Rhodium (Rh/C, Rh₂O₃) or Platinum (PtO₂, Pt/C) catalysts step5->step6 step6->step9 step8 Add acidic additives (e.g., HCl, Acetic Acid) to protonate the nitrogen step7->step8 step8->step9 step10 Successful Synthesis step9->step10 Improved Yield step11 Still low yield? Consider alternative synthetic routes. step9->step11 No Improvement

Caption: Troubleshooting workflow for low yield in hydrogenation.

Detailed Explanation:

  • Modify Reaction Conditions: Increasing hydrogen pressure and temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[6]

  • Change Catalyst: Rhodium and platinum-based catalysts are often more effective than palladium for the reduction of substituted pyridines as they are less susceptible to poisoning by the nitrogen atom.[6]

  • Mitigate Catalyst Poisoning: Adding a stoichiometric amount of acid will protonate the pyridine nitrogen, preventing it from coordinating to the metal catalyst and thereby improving catalytic activity.[6]

Scenario 2: Poor Diastereoselectivity in the Synthesis of a 3,5-Disubstituted Piperidine

Question: I am performing a reaction that should yield a specific diastereomer of a 3,5-disubstituted piperidine, but I am obtaining a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in the formation of disubstituted piperidines often arises from a lack of facial selectivity during a key bond-forming step. The choice of reagents, catalysts, and reaction conditions can significantly influence the stereochemical outcome.

Strategies to Enhance Diastereoselectivity:

StrategyPrincipleExample Application
Chelation Control Utilize a metal-coordinating directing group on the substrate to lock the conformation and direct the approach of a reagent to one face of the molecule.The use of an N-acyl group in combination with a Lewis acid can promote the formation of a rigid chelate, leading to high diastereoselectivity in subsequent reactions.
Catalyst-Controlled Asymmetric Synthesis Employ a chiral catalyst that creates a chiral environment around the substrate, favoring the formation of one diastereomer over the other.Rhodium-catalyzed asymmetric hydrogenation with a chiral phosphine ligand can provide excellent diastereoselectivity.[2][8]
Substrate Control Introduce a bulky substituent on the piperidine ring or a precursor that sterically blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered face.A bulky N-protecting group can influence the conformational equilibrium of the ring and direct substitution reactions.
Chemo-enzymatic Methods Utilize enzymes that exhibit high stereoselectivity to resolve a racemic mixture or to catalyze a stereoselective transformation.[11][12]An amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines to stereo-defined 3-substituted piperidines.[11]

Logical Relationship Diagram:

start Poor Diastereoselectivity step1 Identify Key Bond-Forming Step start->step1 step2 Is a directing group present? step1->step2 step3 Yes step2->step3 step4 No step2->step4 step5 Optimize Lewis Acid and Solvent for Chelation Control step3->step5 step6 Introduce a Chiral Catalyst or Auxiliary step4->step6 step7 Consider Substrate Modification (e.g., bulky protecting group) step4->step7 step8 Explore Chemo-enzymatic Approaches step4->step8 end Improved Diastereoselectivity step5->end step6->end step7->end step8->end

Caption: Decision-making diagram for improving diastereoselectivity.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Synthesis of a 3-Arylpiperidine

This protocol is adapted from a modern approach for the enantioselective synthesis of 3-substituted piperidines.[2][8][9] It involves a three-step process: partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction.[2]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

  • To a solution of pyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add phenyl chloroformate (1.1 eq) dropwise.

  • After 30 minutes, add a solution of NaBH₄ (1.5 eq) in methanol.

  • Maintain the reaction at -78 °C for 3 hours.[9]

  • Quench the reaction with water and extract with Et₂O.[9]

  • Wash the combined organic layers with 1N NaOH and then 1N HCl, dry over Na₂SO₄, and concentrate in vacuo.[9]

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

  • In a glovebox, combine [Rh(cod)Cl]₂ (1.5 mol %), a chiral phosphine ligand (e.g., Josiphos, 3.3 mol %), and the arylboronic acid (1.5 eq) in a reaction vessel.

  • Add a solution of the phenyl pyridine-1(2H)-carboxylate (1.0 eq) in a suitable solvent (e.g., dioxane).

  • Add a proton source (e.g., H₂O or an alcohol).

  • Seal the vessel and heat to the desired temperature (e.g., 80 °C) for 12-24 hours.

  • After cooling, purify the product by column chromatography.

Step 3: Reduction to the 3-Arylpiperidine

  • Dissolve the product from Step 2 in a suitable solvent (e.g., methanol).

  • Add a reducing agent such as NaBH₄ (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Dry the organic layer and concentrate to yield the 3-arylpiperidine.

Protocol 2: Biocatalytic Desymmetrization for Enantioenriched Piperidines

This chemo-enzymatic approach offers a green and highly selective method for accessing chiral piperidines.[11][13]

  • To a buffered aqueous solution (e.g., phosphate buffer, pH 7.5) containing the N-substituted tetrahydropyridine substrate, add the amine oxidase (AmOx) and ene-imine reductase (ERED) enzymes.

  • Add a glucose/glucose dehydrogenase system for cofactor regeneration (NADH).

  • Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction for the conversion of the starting material and the formation of the chiral piperidine product by HPLC or GC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Vitaku, E., & Njardarson, J. T. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6289. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Laschat, S., & Dickner, T. (2000). Asymmetric routes to substituted piperidines. Chemical Communications, (21), 2091-2100. [Link]

  • Rowe, A. D., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(34), 15515–15520. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • Weintraub, P. M., et al. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. Tetrahedron, 59(1), 1-27. [Link]

  • Lyle, R. E. (1993). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • O'Brien, P., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(11), 1859-1866. [Link]

  • Forró, E., & Fülöp, F. (2007). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Organic & Biomolecular Chemistry, 5(1), 143-148. [Link]

Sources

Technical Support Center: Synthesis of (1-Isopropylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Isopropylpiperidin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges in this synthesis, enabling you to improve your reaction yields and final product purity.

Introduction: Navigating the Synthesis

(1-Isopropylpiperidin-3-yl)methanol is a valuable building block in medicinal chemistry, often incorporated into more complex molecules targeting a range of biological pathways. While its structure appears straightforward, its synthesis presents several critical challenges that can significantly impact yield and purity. The primary hurdles include achieving selective N-alkylation without over-alkylation, ensuring complete reduction of the ester functionality, and avoiding unwanted side reactions, particularly when choosing the synthetic route.

This guide will deconstruct the two most common synthetic pathways, analyze the potential pitfalls in each step, and provide validated, actionable protocols to overcome these challenges.

Core Synthetic Strategies: A Comparative Overview

The synthesis of (1-Isopropylpiperidin-3-yl)methanol can be approached from two primary retrosynthetic pathways. The choice between them depends on starting material availability, scale, and the chemist's familiarity with specific reaction types.

  • Route A: Alkylation-First Approach. This route begins with the N-isopropylation of a commercially available piperidine-3-carboxylate ester, followed by the reduction of the ester to the desired primary alcohol.

  • Route B: Reduction-First Approach. This pathway involves the initial reduction of the piperidine-3-carboxylate ester to (piperidin-3-yl)methanol, followed by the N-isopropylation of the resulting secondary amine.

G cluster_A Route A: Alkylation-First cluster_B Route B: Reduction-First A1 Ethyl Piperidine-3-carboxylate A2 Ethyl 1-Isopropylpiperidine-3-carboxylate A1->A2 N-Isopropylation (e.g., iPr-Br, Base) A3 (1-Isopropylpiperidin-3-yl)methanol A2->A3 Ester Reduction (e.g., LiAlH₄) B1 Ethyl Piperidine-3-carboxylate B2 (Piperidin-3-yl)methanol B1->B2 Ester Reduction (e.g., LiAlH₄) B3 (1-Isopropylpiperidin-3-yl)methanol B2->B3 N-Isopropylation (Reductive Amination w/ Acetone) caption Fig. 1: Primary synthetic routes. G start (Piperidin-3-yl)methanol + Isopropyl Bromide + Base N_alk N-Alkylation (Desired) start->N_alk Attack via Nitrogen O_alk O-Alkylation (Side Product) start->O_alk Attack via Oxygen Di_alk N,O-Dialkylation N_alk->Di_alk O-Alkylation O_alk->Di_alk N-Alkylation caption Fig. 2: Competing alkylation pathways.

Fig. 2: Competing alkylation pathways.

Causality & The Superior Alternative:

  • Insight: Under standard SN2 conditions, both the nitrogen and oxygen atoms can be alkylated, leading to a mixture of products that are often difficult to separate.

  • Actionable Advice: Use Reductive Amination. This is the most efficient and selective method for this transformation. It avoids the use of alkyl halides entirely. The process involves forming an iminium ion intermediate from the reaction of the secondary amine with acetone, which is then reduced in situ. The hydroxyl group does not participate in this reaction.

Recommended Experimental Protocols

Protocol A: Synthesis via Alkylation-First Route

Step A1: N-Isopropylation of Ethyl Piperidine-3-carboxylate 1. To a round-bottom flask charged with ethyl piperidine-3-carboxylate (1.0 equiv) and anhydrous DMF (5-10 mL per mmol of substrate), add potassium carbonate (K₂CO₃, 2.0 equiv). 2. Add isopropyl bromide (1.2 equiv) to the suspension. 3. Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. 4. Upon completion (typically 12-24 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. 5. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. 6. The crude product, ethyl 1-isopropylpiperidine-3-carboxylate, can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step A2: LiAlH₄ Reduction of Ethyl 1-Isopropylpiperidine-3-carboxylate

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of ethyl 1-isopropylpiperidine-3-carboxylate (1.0 equiv) in anhydrous THF dropwise via an addition funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and perform the Fieser workup as described in Issue 2 .

  • Filter the granular salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude (1-Isopropylpiperidin-3-yl)methanol. Purify by chromatography or distillation as needed.

Protocol B: Synthesis via Reduction-First Route (Optimized)

(This protocol assumes the user has already prepared or purchased (Piperidin-3-yl)methanol)

Step B (Optimized): Reductive Amination of (Piperidin-3-yl)methanol

  • Dissolve (Piperidin-3-yl)methanol (1.0 equiv) in dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetone (2.0-3.0 equiv).

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to the solution. The reaction is typically mildly exothermic.

  • Stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the product.

References

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. NIH National Library of Medicine. [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies. PubMed. [Link]

  • Optimization of the reaction conditions for the synthesis of secondary N-alkylbenzylamine 3a. ResearchGate. [Link]

  • Synthesis of the Tripeptides Tyr-Thr-Lys Phosphorylated with Isopropyl Methyl- and (Deuteromethyl)phosphonochloridates as Reference Standards for the Analysis of Biomedical Samples. ResearchGate. [Link]

  • Green Chemistry. Lirias. [Link]

Troubleshooting diastereoselectivity in substituted piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Diastereoselectivity in Substituted Piperidine Synthesis Ticket ID: PIP-STEREO-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Triage: What is your observation?

Before proceeding to the detailed protocols, identify your specific failure mode using the matrix below.

SymptomProbable CauseRecommended Workflow
"I need the cis (all-syn) isomer, but I'm getting a mixture." Catalyst poisoning or thermodynamic equilibration during workup.See Module 1: Kinetic Control (Hydrogenation)
"I need the trans isomer, but the reaction yields cis." Reaction is under kinetic control (facial adsorption).See Module 3: Thermodynamic Equilibration
"My 2,6-disubstitution pattern is scrambling." Uncontrolled A(1,3) strain or improper N-protecting group choice.See Module 2: Nucleophilic Addition
"Yield is high, but diastereomeric ratio (d.r.) is < 5:1." Solvent interference or insufficient pressure.See Protocol A: Acid-Mediated Reduction

Technical Solutions & FAQs

Module 1: Hydrogenation & Kinetic Control (The "Cis" Problem)

Q: I am hydrogenating a 2,6-disubstituted pyridine. Why is the cis (syn,syn) isomer favored, and how do I maximize it?

A: Heterogeneous hydrogenation of pyridines typically proceeds via kinetic control . The pyridine ring adsorbs flat onto the catalyst surface.[1] Hydrogen adds to the face adsorbed to the metal, resulting in the cis isomer (the "all-syn" product).

  • The Mechanism: Once the first double bond is reduced, the resulting piperidine remains adsorbed. Desorption is slow relative to hydrogenation.

  • Troubleshooting:

    • Catalyst Selection: Switch to Rh/C or PtO₂ (Adams' catalyst). These are superior for cis-selectivity compared to Pd/C, which allows more reversible adsorption/desorption events (leading to isomerization).

    • Solvent Acidity: Use Acetic Acid or 1M HCl/MeOH . Protonation of the pyridine nitrogen prevents "poisoning" of the catalyst by the basic amine product and locks the conformation, often enhancing cis-selectivity [1].

    • Pressure: Higher H₂ pressure (50–100 bar) favors the kinetic product (cis) by increasing the rate of hydrogenation relative to desorption/equilibration.

Module 2: Nucleophilic Addition & A(1,3) Strain[2][3][4][5]

Q: I am synthesizing 2-substituted piperidines via nucleophilic addition to N-acyl pyridiniums. How does the N-protecting group affect diastereoselectivity?

A: This is governed by Allylic 1,3-strain (A(1,3)) .[2][3][4] When you have an N-acyl group (like Boc or Cbz) and a substituent at the C2 position, the substituent is forced into a pseudo-axial orientation to avoid steric clash with the N-carbonyl oxygen.

  • The "Axial Attack" Rule: Nucleophiles typically attack the iminium ion from the axial trajectory (anti-stereoelectronic control) or the face opposite the pseudo-axial substituent to minimize steric hindrance.

  • Troubleshooting:

    • To favor trans-2,6: Use a bulky N-protecting group (e.g., N-Boc). The first substituent (C2) will adopt an axial conformation to avoid A(1,[5]3) strain.[6][2][3][4][5] The incoming nucleophile at C6 will attack from the opposite face (axial), resulting in a trans (cis-diequatorial relationship in the final chair) outcome [2].

    • To favor cis-2,6: This is difficult via direct addition to N-acyl systems. Consider the "Beak Lithiation" method (N-Boc-lithiation) where the lithium species stabilizes the equatorial position [3].

Module 3: Thermodynamic Equilibration (The "Trans" Fix)

Q: I synthesized the cis-isomer via hydrogenation, but I need the trans-isomer. Do I need to start over?

A: No. You can exploit Thermodynamic Control .[5][7][8] The cis-isomer (often having one axial substituent) is higher in energy than the trans-isomer (diequatorial) for 2,6-disubstituted systems.

  • The Fix: Perform an epimerization.

  • Reagents: Reflux with a strong base (KOtBu in tBuOH) or use a radical mediator if the center is not acidic.

  • Warning: This only works if the trans isomer is significantly more stable (check for 1,3-diaxial interactions).

Standardized Protocols

Protocol A: High-Selectivity Cis-Hydrogenation

Use this for maximizing kinetic control.

  • Substrate: Dissolve substituted pyridine (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration).

  • Catalyst: Add 5 wt% Rh/C (10 mol% loading). Note: Do not use Pd/C.

  • Conditions: Pressurize Parr reactor to 50 bar (725 psi) H₂. Stir vigorously at RT for 12 hours.

  • Workup: Filter through Celite. Neutralize filtrate with aqueous NaOH slowly (exothermic) and extract with DCM.

  • Validation: Check 1H NMR. Cis-2,6-dimethylpiperidine protons appear further upfield than trans due to shielding.

Protocol B: Base-Mediated Epimerization (Cis Trans)

Use this to convert kinetic products to thermodynamic products.

  • Substrate: Dissolve cis-piperidine (N-protected or free amine depending on acidity) in dry THF or tBuOH .

  • Reagent: Add KOtBu (2.0 equiv).

  • Conditions: Reflux (65–80 °C) for 4–24 hours under Argon.

  • Monitoring: Monitor via GC-MS or NMR. The trans-isomer will accumulate as the major product.

  • Quench: Cool to 0 °C, quench with saturated NH₄Cl.

Visual Troubleshooting Logic

Diagram 1: The Selectivity Decision Tree

Caption: Logical flow for selecting the correct synthetic pathway based on desired stereochemistry (Kinetic vs. Thermodynamic).

PiperidineSelectivity Start Target Stereochemistry Cis Target: CIS (All-Syn) (Kinetic Product) Start->Cis Trans Target: TRANS (Anti) (Thermodynamic Product) Start->Trans CatSelect Use Rh/C or PtO2 (Avoid Pd/C) Cis->CatSelect MethodSelect Method Selection Trans->MethodSelect Solvent Solvent: AcOH or HCl/MeOH (Lock conformation) CatSelect->Solvent Pressure High Pressure H2 (>50 bar) Solvent->Pressure CisResult Result: High CIS Selectivity Pressure->CisResult Epimer Route A: Epimerization (From Cis) MethodSelect->Epimer If Cis material exists Lithiation Route B: Beak Lithiation (N-Boc Directed) MethodSelect->Lithiation De novo synthesis BaseTreat Treat with KOtBu/Reflux Epimer->BaseTreat Equator Equatorial Lithiation (Avoids A(1,3) Strain) Lithiation->Equator TransResult Result: High TRANS Selectivity BaseTreat->TransResult Equator->TransResult

Diagram 2: A(1,3) Strain Mechanism

Caption: Impact of N-protecting groups on conformational preference and nucleophilic attack trajectory.

A13Strain Substrate N-Boc-2-Substituted Tetrahydropyridine StrainCheck Check A(1,3) Strain Substrate->StrainCheck ConfA Conformer A (Equatorial R) HIGH ENERGY (Severe A(1,3) with N-Boc) StrainCheck->ConfA Steric Clash ConfB Conformer B (Axial R) LOW ENERGY (Minimizes A(1,3)) StrainCheck->ConfB Preferred Attack Nucleophilic Attack (Anti-stereoelectronic) ConfB->Attack Nu attacks Axial Product Product: 2,6-Trans Piperidine (Diequatorial after relax) Attack->Product

References

  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

  • Charette, A. B., et al. (2014). "Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines." Journal of Organic Chemistry.

  • O'Brien, P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[5]

  • Bailey, W. F., et al. (2008). "Intramolecular Carbolithiation of Alkyne-Tethered N-Boc-4-lithiopiperidines." Organic Letters.

Sources

Technical Support Center: Alternative Reagents for the N-Alkylation of 3-Piperidinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the N-alkylation of 3-piperidinemethanol. This document is designed for researchers, medicinal chemists, and process development professionals who are looking to synthesize N-substituted derivatives of this valuable scaffold. N-alkylated piperidines are crucial components in a vast array of pharmacologically active compounds. However, their synthesis is not always straightforward.

Direct alkylation with reagents like alkyl halides is notoriously difficult to control, often leading to a mixture of secondary, tertiary, and quaternary ammonium salts, creating significant yield and purification challenges.[1][2] This guide moves beyond these classical limitations to provide a detailed overview of robust, modern alternative methods. We will explore the causality behind experimental choices, offer detailed troubleshooting guides in a practical Q&A format, and provide validated protocols to ensure the success of your next synthesis.

Section 1: Reductive Amination – The High-Fidelity Workhorse

Reductive amination is arguably the most versatile and reliable method for the controlled N-alkylation of secondary amines like 3-piperidinemethanol.[3] The process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This two-step, one-pot procedure elegantly avoids the over-alkylation problems seen with alkyl halides.[1]

Frequently Asked Questions (FAQs)

Q1: What is reductive amination, and why is it superior to direct alkylation with alkyl halides? A: Reductive amination is a sequential process involving iminium ion formation followed by reduction. Its superiority lies in its selectivity. The secondary amine (3-piperidinemethanol) reacts with a carbonyl compound to form an iminium ion. This ion is the species that gets reduced. The resulting tertiary amine product is significantly less reactive towards forming a quaternary salt under these conditions, thus preventing the "runaway train" of over-alkylation that plagues reactions with alkyl halides.[2]

Q2: Which reducing agent should I choose? What are the differences between them? A: The choice of reducing agent is critical and depends on the stability of your carbonyl compound and the overall reaction pH.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice.[3] It is a mild and selective reducing agent that can reduce the iminium ion in the presence of an unreacted aldehyde. It does not reduce the aldehyde itself at an appreciable rate, allowing for a high concentration of the carbonyl partner to be present, which drives the iminium formation equilibrium forward. It is also tolerant of a wide range of functional groups.

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic choice, NaBH₃CN is effective at a slightly acidic pH (4-6), where iminium ion formation is favorable. However, its high toxicity (due to the potential liberation of HCN gas at low pH) and the need for careful pH control have made it less popular than NaBH(OAc)₃ for general use.[1][4]

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent, NaBH₄ can readily reduce the starting aldehyde or ketone, leading to lower efficiency. It is typically used in a stepwise procedure where the imine is pre-formed before the reducing agent is added, or in reactions with less reactive ketones.[3]

ReagentProsConsTypical Solvent
NaBH(OAc)₃ Mild, highly selective for iminium ions, broad functional group tolerance, one-pot procedure.[3]Can be slower, moisture-sensitive.DCE, CH₂Cl₂, THF
NaBH₃CN Effective, well-established.Highly toxic, requires pH control.[1]MeOH, EtOH
NaBH₄ Inexpensive, powerful.Can reduce the starting carbonyl, often requires a two-step process.[3]MeOH, EtOH

Q3: My 3-piperidinemethanol is supplied as a hydrochloride salt. How do I handle this? A: This is a common situation. The hydrochloride salt must be neutralized to liberate the free secondary amine, which is the active nucleophile. This is typically achieved by adding a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[3] A slight excess (typically 1.1 to 1.5 equivalents relative to the HCl salt) is used to ensure complete neutralization.

Troubleshooting Guide: Reductive Amination

Problem: My reaction shows low conversion, with mostly unreacted 3-piperidinemethanol remaining.

  • Root Cause Analysis:

    • Inefficient Iminium Formation: The equilibrium between the amine/carbonyl and the iminium ion may not be favorable. This can be due to a sterically hindered or electron-rich carbonyl compound.

    • Deactivated Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. If it has been improperly stored, its activity will be diminished.

    • Incorrect Stoichiometry: Insufficient aldehyde/ketone or reducing agent will naturally lead to incomplete conversion.

  • Solutions:

    • Add a mild Lewis acid (e.g., Ti(OiPr)₄) or a dehydrating agent (e.g., molecular sieves) to drive the iminium ion formation.

    • Use fresh, high-quality NaBH(OAc)₃.

    • Increase the equivalents of the carbonyl compound (try 1.5 eq.) and the reducing agent (try 1.5-2.0 eq.).

    • Ensure any hydrochloride salt is fully neutralized with a base.

Problem: I am observing the formation of an alcohol byproduct corresponding to my aldehyde/ketone.

  • Root Cause Analysis: The reducing agent is reducing the carbonyl starting material instead of the iminium ion. This is most common when using a less selective reducing agent like NaBH₄. It can also occur with NaBH(OAc)₃ if the reaction temperature is too high or if the iminium formation is particularly slow.

  • Solutions:

    • Switch to the more selective NaBH(OAc)₃ if you are not already using it.

    • Run the reaction at a lower temperature (e.g., 0 °C to room temperature).

    • Consider a stepwise approach: stir the amine and carbonyl compound together for 1-2 hours to allow for imine formation before adding the reducing agent.

Experimental Protocol: General N-Alkylation via Reductive Amination
  • To a solution of 3-piperidinemethanol (1.0 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add the desired aldehyde or ketone (1.2 eq.).

  • If starting with 3-piperidinemethanol hydrochloride, add N,N-diisopropylethylamine (1.2 eq.) and stir for 15 minutes before adding the carbonyl compound.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization as required.

Visualization: Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve 3-Piperidinemethanol in Anhydrous Solvent (DCE/DCM) B Add Aldehyde or Ketone (1.2 eq.) A->B C Stir 30-60 min at RT (Iminium Formation) B->C D Add NaBH(OAc)3 (1.5 eq.) Portion-wise C->D E Stir 4-24h at RT Monitor by TLC/LC-MS D->E F Quench with sat. NaHCO3 (aq) E->F G Extract with DCM F->G H Dry, Filter, Concentrate G->H I Purify (Chromatography) H->I

Caption: Reductive Amination Workflow.

Section 2: Direct Alkylation with Alkyl Halides – The Classical Approach

While fraught with challenges, direct alkylation with alkyl halides (R-X) remains a common method due to the wide availability of reagents. Success hinges on carefully controlling reaction conditions to favor the desired mono-alkylation product over the thermodynamically favored over-alkylation products.[5]

Frequently Asked Questions (FAQs)

Q1: How can I prevent the formation of the quaternary ammonium salt? A: Over-alkylation occurs because the tertiary amine product is often more nucleophilic than the starting secondary amine.[2] To mitigate this:

  • Control Stoichiometry: Use the amine as the limiting reagent and add the alkyl halide slowly, ideally via syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant secondary amine.[5]

  • Use a Bulky Base: A non-nucleophilic, sterically hindered base like DIPEA can deprotonate the initial ammonium salt formed without competing as a nucleophile itself.

  • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common.

Q2: What is the role of the base, and which one should I use? A: The initial Sₙ2 reaction between the amine and the alkyl halide produces an ammonium salt. A base is required to neutralize this salt, regenerating a neutral (and nucleophilic) amine to continue the reaction. Without a base, the reaction will stall as all the starting amine is converted to its non-nucleophilic salt form.[5]

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): These are heterogeneous bases that are effective and easy to remove by filtration. They are a good first choice for many applications.[5][6]

  • Amine Bases (TEA, DIPEA): Homogeneous bases that are soluble in organic solvents. DIPEA is preferred due to its steric bulk, which reduces its own likelihood of being alkylated.

  • Strong Bases (NaH): Sodium hydride can be used to pre-deprotonate the amine, forming a highly reactive amide anion. This is useful for less reactive alkyl halides but can increase the risk of side reactions. This should be performed at 0 °C in an anhydrous solvent like DMF or THF.[5]

Q3: Which alkyl halide is best: iodide, bromide, or chloride? A: The reactivity follows the order R-I > R-Br > R-Cl, which corresponds to the leaving group ability (I⁻ > Br⁻ > Cl⁻). Alkyl iodides are the most reactive but are also more expensive and less stable. Alkyl bromides offer a good balance of reactivity and stability and are often a practical choice. Alkyl chlorides are the least reactive and may require harsher conditions (higher temperatures, use of a catalyst like NaI).[7]

Troubleshooting Guide: Direct Alkylation

Problem: My reaction is a mess! I have starting material, mono-alkylated, di-alkylated (quaternary salt), and elimination products.

  • Root Cause Analysis: This is the classic outcome of an uncontrolled direct alkylation. The reaction rates for the first and second alkylation are too similar, and the conditions may favor E2 elimination.

  • Solutions:

    • Favor Mono-alkylation: Reverse the stoichiometry. Use a 2-3 fold excess of 3-piperidinemethanol and add the alkyl halide (1.0 eq.) slowly. This is wasteful of the piperidine but can be effective for selectively producing the desired product.

    • Reduce Elimination: Use a less hindered base and a lower reaction temperature. Elimination is often favored at higher temperatures.

    • Change Solvents: Switch to a less polar solvent if possible to slightly temper the Sₙ2 reactivity.

Problem: The reaction is extremely slow or stalls completely.

  • Root Cause Analysis:

    • Poor Leaving Group: You are using an alkyl chloride or a sterically hindered bromide.

    • Insufficient Base: The reaction has generated ammonium salt and stopped.

    • Steric Hindrance: The alkyl halide or the amine is very bulky, slowing the Sₙ2 reaction rate.

  • Solutions:

    • Switch to a more reactive alkyl halide (e.g., from R-Cl to R-Br or R-I).

    • Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to perform an in situ Finkelstein reaction, converting a less reactive alkyl chloride/bromide to the more reactive alkyl iodide.

    • Ensure at least one stoichiometric equivalent of base is present.

    • Increase the reaction temperature, but be mindful of promoting elimination or decomposition.

Visualization: Troubleshooting Direct N-Alkylation

G start Direct Alkylation Issue q1 Primary Issue? start->q1 overalkylation Over-alkylation (Quaternary Salt) q1->overalkylation Mixture slow_reaction Slow / No Reaction q1->slow_reaction Stalled elimination Elimination Product (Alkene) q1->elimination Side Product sol_over1 Use Amine in Excess (2-3 eq.) overalkylation->sol_over1 sol_over2 Slowly Add Alkyl Halide (Syringe Pump) overalkylation->sol_over2 sol_slow1 Switch to R-I or R-Br slow_reaction->sol_slow1 sol_slow2 Add catalytic NaI / KI slow_reaction->sol_slow2 sol_slow3 Increase Temperature slow_reaction->sol_slow3 sol_elim1 Lower Reaction Temp. elimination->sol_elim1 sol_elim2 Use Less Hindered Base elimination->sol_elim2

Caption: Troubleshooting Decision Tree.

Section 3: Advanced & Alternative Strategies

For substrates that are sensitive or when specialized functional groups need to be introduced, other methods can offer significant advantages.

The Mitsunobu Reaction: Alkylation with Alcohols

The Mitsunobu reaction allows for the direct N-alkylation using an alcohol, which is converted in situ into an excellent leaving group.[8]

Q&A:

  • When should I use the Mitsunobu reaction? It is ideal for high-value substrates, especially when you want to use an alcohol directly as the alkylating agent under mild, neutral conditions. It is particularly useful for secondary alcohols, where it proceeds with a clean inversion of stereochemistry.

  • What are the key reagents? A phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The phosphine and azodicarboxylate react to form a key intermediate that activates the alcohol.[9]

  • What are the major drawbacks? The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification. Additionally, DEAD and DIAD are hazardous and should be handled with care.[9][10]

Visualization: Mitsunobu Reaction Mechanism

G reagents PPh3 + DIAD + R'-OH activated Activated Complex [R'-O-P+Ph3] reagents->activated Step 1: Alcohol Activation product N-Alkylated Product + Ph3P=O + DIAD-H2 activated->product Step 2: SN2 Attack amine 3-Piperidinemethanol (Nucleophile) amine->activated

Caption: Simplified Mitsunobu Mechanism.

Catalytic Alkylation with Alcohols ("Borrowing Hydrogen")

This modern, "green" chemistry approach uses a transition metal catalyst (typically based on Ruthenium or Iridium) to perform the N-alkylation using an alcohol as the alkylating agent, with water being the only byproduct.[11]

Q&A:

  • How does "Borrowing Hydrogen" work? The catalyst transiently "borrows" hydrogen from the alcohol substrate to oxidize it to an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine. Finally, the catalyst returns the "borrowed" hydrogen to the intermediate imine, reducing it to the final product and regenerating the catalyst.

  • What are the advantages? It is highly atom-economical, uses readily available and often less toxic alcohols as starting materials, and avoids the use of stoichiometric reagents or harsh leaving groups.[2][11]

  • What are the challenges? The main challenge is the requirement for specific, often expensive, transition metal catalysts. The reactions may also require elevated temperatures to proceed efficiently.

Visualization: "Borrowing Hydrogen" Catalytic Cycle

G Catalyst [M]-H (Active Catalyst) Aldehyde R'CHO Catalyst->Aldehyde -H2 (borrow) Alcohol R'CH2OH Alcohol->Catalyst Oxidation Imine Imine/Iminium Aldehyde->Imine + Amine, -H2O Amine Pip-NH Amine->Imine Product Pip-N-CH2R' Imine->Product +H2 (return) Product->Catalyst Reduction & Catalyst Regen.

Caption: "Borrowing Hydrogen" Cycle.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University.
  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]

  • Goker, H., et al. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited. [Link]

  • Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 5: Alternative Strategies. YouTube. [Link]

  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. [Link]

  • Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523.
  • Zaragoza, F. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Google Patents. (n.d.).
  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]

  • Synfacts. (2016). Alkylation of Amines under Mitsunobu Conditions.
  • PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

  • ResearchGate. (2019, November 1). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Nolan, S. P., et al. (n.d.).
  • ACS Publications. (2017, May 30). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. [Link]

  • RSC Publishing. (n.d.). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines. [Link]

  • PubMed Central. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • The Royal Society of Chemistry. (2014, December 18). Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. [Link]

  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • RSC Publishing. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Chemistry LibreTexts. (2024, February 24). 24.7: Reactions of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald–Hartwig Amination. [Link]

  • ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]

Sources

Navigating the Deprotection of N-Boc-3-piperidinemethanol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of N-Boc-3-piperidinemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during this critical synthetic step. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and reproducible workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the deprotection of N-Boc-3-piperidinemethanol.

Q1: My N-Boc deprotection is sluggish or incomplete. What are the primary causes and how can I resolve this?

An incomplete or slow deprotection is a frequent hurdle. The root cause often lies in one of several factors:

  • Insufficient Acid Strength or Stoichiometry: The cornerstone of N-Boc deprotection is acid-catalyzed cleavage.[1] If the acid is too weak or used in insufficient molar equivalents, the reaction will likely stall.

  • Reaction Temperature and Time: While many Boc deprotections proceed smoothly at room temperature, some substrates, including sterically hindered ones, may require gentle heating or extended reaction times to achieve full conversion.[1]

  • Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction rate. Protic solvents like methanol can sometimes facilitate the reaction, while aprotic solvents such as dichloromethane (DCM) or dioxane are also commonly employed.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration or the number of equivalents of your acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).[1]

  • Elevate the Temperature: Gentle heating, for instance to 40-50°C, can often accelerate a sluggish reaction.[1]

  • Optimize the Solvent System: Consider switching to or experimenting with different solvents. For example, using a solution of HCl in methanol or dioxane can be highly effective.[1][2]

  • Monitor Reaction Progress: Diligently track the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of side products.[1]

Q2: I'm observing significant side product formation. What are the likely side reactions, and how can I mitigate them?

The formation of side products is primarily due to the generation of the reactive tert-butyl cation intermediate during the deprotection process.[3] This cation can be trapped by any nucleophile present in the reaction mixture, leading to unwanted byproducts.[3]

Mitigation Strategies: The Power of Scavengers

The most effective method to suppress these side reactions is the addition of a scavenger to the reaction mixture. Scavengers act as cation traps, preventing the tert-butyl cation from reacting with your desired product or other sensitive functional groups.

Commonly used scavengers include:

  • Thioanisole, anisole, or cresol: These electron-rich aromatic compounds are excellent cation traps.[1]

  • Triethylsilane (TES) or Triisopropylsilane (TIS): These are particularly effective in reducing the tert-butyl cation.

Q3: Can I remove the N-Boc group without using a strong acid? My compound has other acid-sensitive functional groups.

Yes, several alternative methods exist for cleaving the N-Boc group under milder or non-acidic conditions, which is crucial when dealing with molecules containing other acid-labile protecting groups or functionalities.

  • Thermal Deprotection: In some cases, simply heating the N-Boc protected compound can effect deprotection, although this may require high temperatures.[4][5] Continuous flow reactors can offer precise temperature control for this method.[6]

  • Trimethylsilyl Iodide (TMSI): TMSI is a powerful reagent for cleaving Boc groups, often providing rapid and clean deprotection under neutral conditions.[5][7] This method is particularly useful in the presence of acid-sensitive esters.[5]

  • Oxalyl Chloride in Methanol: A mild and efficient method for the deprotection of a wide range of N-Boc protected amines has been developed using oxalyl chloride in methanol.[8]

Section 2: Troubleshooting Guide: A Decision-Making Workflow

This workflow is designed to guide you through a logical troubleshooting process when you encounter issues with your N-Boc deprotection.

Deprotection_Troubleshooting Start Start: N-Boc Deprotection Issue Check_Completion Is the reaction incomplete? Start->Check_Completion Side_Products Are there significant side products? Check_Completion->Side_Products No Increase_Acid Increase Acid Conc. / Equivalents Check_Completion->Increase_Acid Yes Add_Scavenger Add a Cation Scavenger (e.g., Anisole, TIS) Side_Products->Add_Scavenger Yes Consider_Alternative Consider Alternative Deprotection Method (Thermal, TMSI) Side_Products->Consider_Alternative No / Acid Sensitive Substrate Increase_Temp Increase Reaction Temperature Increase_Acid->Increase_Temp Still Incomplete Change_Solvent Optimize Solvent System Increase_Temp->Change_Solvent Still Incomplete Success Successful Deprotection Change_Solvent->Success Add_Scavenger->Success Consider_Alternative->Success Boc_Deprotection_Mechanism Start N-Boc Protected Amine Protonation Protonation of Carbonyl Oxygen Start->Protonation H+ Carbocation_Formation Formation of tert-Butyl Cation Protonation->Carbocation_Formation Decarboxylation Decarboxylation to form Carbamic Acid Carbocation_Formation->Decarboxylation Final_Product Free Amine (as salt) Decarboxylation->Final_Product -CO2

Sources

Preventing over-alkylation in the synthesis of (1-Isopropylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (1-Isopropylpiperidin-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the common but critical challenge of selective N-alkylation. The primary hurdle in this synthesis is often preventing the secondary amine of the piperidine ring from reacting further to form an undesired quaternary ammonium salt—a classic case of over-alkylation.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction, maximize yield, and ensure the purity of your target compound. We will explore the causality behind experimental choices, moving beyond simple protocols to provide a robust framework for problem-solving.

Troubleshooting Guide: Addressing Over-Alkylation in Real-Time

This section is formatted to address specific issues you may be encountering during your synthesis.

Question 1: My reaction shows significant formation of a byproduct I suspect is the quaternary ammonium salt. How can I adjust my current direct alkylation protocol to minimize this?

This is the most common issue encountered when using direct alkylation methods with reagents like 2-halopropanes. The root cause is that the product, (1-Isopropylpiperidin-3-yl)methanol, is a tertiary amine and remains nucleophilic enough to react with the alkylating agent, leading to the formation of a quaternary salt.[1][2]

Here is a systematic approach to troubleshoot and suppress this side reaction:

1. Re-evaluate Reagent Stoichiometry and Addition:

The relative concentration of the alkylating agent is a critical factor. A high localized concentration will promote the second alkylation.

  • Insight: The goal is to ensure the alkylating agent is more likely to encounter the starting material, (piperidin-3-yl)methanol, than the N-isopropyl product.

  • Actionable Protocol:

    • Begin with a slight excess of the starting piperidine (e.g., 1.1 to 1.2 equivalents).

    • Dilute the isopropyl halide in a suitable solvent (e.g., acetonitrile).

    • Add the diluted alkylating agent solution dropwise to the reaction mixture over an extended period (e.g., 2-4 hours) using a syringe pump. This maintains a low, steady concentration of the electrophile.[3]

2. Optimize Reaction Temperature:

While heating can accelerate the desired reaction, it often accelerates the undesired over-alkylation reaction even more.

  • Insight: The activation energy for the second alkylation (forming the quaternary salt) is often comparable to or lower than the first. By lowering the temperature, you can often find a window where the rate of the first reaction is reasonable, while the rate of the second is significantly suppressed.

  • Actionable Protocol:

    • Attempt the reaction at room temperature first.

    • If the reaction is too slow, gently warm the mixture to 40-50°C and monitor closely by TLC or LC-MS. Avoid high temperatures (e.g., >80°C) if possible.

3. Select the Appropriate Base and Solvent:

The base is necessary to neutralize the acid (e.g., HBr or HI) formed during the reaction, regenerating the neutral, nucleophilic amine.

  • Insight: A bulky, non-nucleophilic base will not compete with the piperidine as a nucleophile. The solvent choice influences the solubility of reagents and the reaction rate.

  • Actionable Protocol:

    • Base: Use a hindered organic base like N,N-diisopropylethylamine (Hünig's base) or an inorganic base like potassium carbonate (K₂CO₃).[3] Hünig's base is particularly effective as its steric bulk prevents it from being alkylated itself.

    • Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are standard choices that effectively solvate the components for an Sₙ2 reaction.[3]

The mechanism of desired mono-alkylation versus undesired over-alkylation is illustrated below.

G cluster_main Direct Alkylation Pathways SM (Piperidin-3-yl)methanol (Secondary Amine) Product Desired Product (Tertiary Amine) SM->Product 1st Alkylation (Desired) IPX Isopropyl Halide (i-Pr-X) Byproduct Quaternary Salt (Undesired Byproduct) Product->Byproduct 2nd Alkylation (Over-alkylation) IPX2 Isopropyl Halide (i-Pr-X) IPX2->Byproduct

Caption: Competing reaction pathways in direct N-alkylation.
Question 2: My attempts to control the direct alkylation still give me a mixture of products. Is there a more reliable method for this synthesis?

Absolutely. For selective mono-N-alkylation of secondary amines, reductive amination is a superior and more robust strategy that inherently avoids the possibility of over-alkylation.[4][5]

  • Insight: Reductive amination involves the formation of an iminium ion intermediate from the reaction of the amine with a ketone (in this case, acetone), followed by its immediate reduction. The tertiary amine product is not reactive under these conditions, preventing the formation of a quaternary salt. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent as it is mild, tolerant of various functional groups, and selective for the iminium ion over the ketone.[5]

This protocol provides a high-yield, high-purity route to (1-Isopropylpiperidin-3-yl)methanol.

  • Setup: To a round-bottom flask, add (piperidin-3-yl)methanol (1.0 eq) and acetone (1.5-2.0 eq).

  • Solvent: Dissolve the components in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography if necessary.

G cluster_workflow Reductive Amination Workflow Start Start: (Piperidin-3-yl)methanol + Acetone Iminium Iminium Ion Formation Start->Iminium Reduction Reduction with NaBH(OAc)₃ Iminium->Reduction Product Final Product: (1-Isopropylpiperidin-3-yl)methanol Reduction->Product

Caption: The highly selective reductive amination pathway.

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of direct alkylation vs. reductive amination?

This is a critical decision in synthesis design. The best choice depends on factors like scale, available reagents, and the specific substrate.

FeatureDirect Alkylation (with Isopropyl Halide)Reductive Amination (with Acetone)
Selectivity Moderate to low; prone to over-alkylation.[6]Excellent; highly selective for mono-alkylation.
Reagents Isopropyl halide (potential mutagen), base (e.g., K₂CO₃, DIEA).Acetone (benign), mild reducing agent (e.g., NaBH(OAc)₃).
Byproducts Quaternary ammonium salt, base hydrohalide salt.Borate salts, unreacted starting materials.
Pros Conceptually simple, uses common lab reagents.High selectivity, clean reaction profile, mild conditions.
Cons Difficult to control, often results in mixtures requiring difficult purification.[2]Requires a specific reducing agent which may be more costly.
Q2: How do I effectively monitor the reaction to prevent byproduct formation?

Careful reaction monitoring is key to achieving a good outcome, especially for the more sensitive direct alkylation method.

  • Thin-Layer Chromatography (TLC): This is the quickest method.

    • Mobile Phase: A mixture of DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (e.g., 1%) to prevent streaking of the amines on the silica plate.

    • Visualization: Use a potassium permanganate (KMnO₄) stain. The starting secondary amine, the tertiary amine product, and the quaternary salt will all have different Rf values. The quaternary salt, being highly polar, will typically remain at the baseline (Rf ≈ 0).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It allows you to track the consumption of your starting material (M+H)⁺ and the formation of your product (M+H)⁺ and the quaternary byproduct (M)⁺ simultaneously.

Q3: If I end up with the quaternary salt, is there any way to salvage my product?

Purification is the only option once the quaternary salt has formed, as the reaction is irreversible.

  • Insight: The physical properties of the desired tertiary amine and the quaternary ammonium salt are vastly different. The salt is highly polar and non-volatile, while the tertiary amine is significantly less polar.

  • Purification Strategy:

    • Extraction: During the aqueous workup, adjust the pH of the aqueous layer to be basic (pH > 10). The desired tertiary amine product will be in its free-base form and can be extracted into an organic solvent like ethyl acetate or DCM. The highly water-soluble quaternary salt will remain in the aqueous layer.

    • Column Chromatography: If extraction is insufficient, silica gel chromatography can be used. The non-polar product will elute much faster than the highly polar quaternary salt, which will likely stick to the silica gel at the origin.

The following flowchart provides a decision-making framework for troubleshooting your synthesis.

G decision decision action action stop stop start Start Synthesis check_overalk Over-alkylation Observed? start->check_overalk action_optimize Optimize Direct Alkylation: 1. Slow addition of i-Pr-X 2. Lower Temperature 3. Use Hindered Base check_overalk->action_optimize Yes stop_ok Process Complete check_overalk->stop_ok No check_again Still an Issue? action_optimize->check_again check_again->stop_ok No action_purify Purify via Acid/Base Extraction or Chromatography check_again->action_purify Yes (Minor) action_switch Switch to Reductive Amination Protocol check_again->action_switch Yes (Major) action_purify->stop_ok action_switch->stop_ok

Caption: Troubleshooting workflow for the synthesis.

References

  • CN105130812A - Synthetic method for isopropyl palmitate. Google Patents.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). RSC Advances. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. Available at: [Link]

  • US3442770A - Process for the purification of methanol by extractive distillation and plural stage distillation recovery. Google Patents.
  • Amine alkylation. Wikipedia. Available at: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023). The Journal of Organic Chemistry. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

  • WO2021030335A1 - A stereoisomerically pure nk-3 receptor antagonist and crystalline forms thereof. Google Patents.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. Available at: [Link]

  • US7786180B2 - Methanol synthesis. Google Patents.

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Analytical methods for detecting impurities in (1-Isopropylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for robust analytical support, this guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you in your analysis of (1-Isopropylpiperidin-3-yl)methanol. This document is structured to anticipate the challenges you may face and to provide clear, actionable solutions grounded in established scientific principles and regulatory expectations.

Introduction: The Criticality of Impurity Profiling

(1-Isopropylpiperidin-3-yl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities—be they residual starting materials, by-products, or degradation products—can carry through to the final API, potentially affecting its safety, efficacy, and stability.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate stringent control over impurities, making their detection, identification, and quantification a non-negotiable aspect of drug development.[2] This guide provides a comprehensive framework for tackling this analytical challenge.

Section 1: High-Performance Liquid Chromatography (HPLC) - The Primary Tool for Separation and Quantification

HPLC, particularly in its reverse-phase mode, is the cornerstone for analyzing non-volatile organic impurities in pharmaceutical intermediates. Its versatility allows for the separation of compounds with very similar structures.[3]

HPLC Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of (1-Isopropylpiperidin-3-yl)methanol, a basic compound prone to specific chromatographic challenges.

Question: Why is my main analyte peak tailing or showing poor shape?

Answer: Peak tailing for basic compounds like piperidine derivatives is a classic problem in reverse-phase HPLC. The primary cause is the interaction of the positively charged amine group (protonated at acidic pH) with residual, acidic silanol groups on the silica-based column packing. This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Causality & Solution:

    • Work at a Higher pH: By increasing the mobile phase pH to above the pKa of the silanol groups (~pH 4-5) and below the pKa of your analyte, you can deprotonate the silanols, minimizing this secondary interaction. However, be cautious as standard silica columns are not stable above pH 7.5. Using a hybrid or polymer-based C18 column designed for high-pH stability is recommended.

    • Use a Competitive Base: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.

    • Lower the Mobile Phase pH: An alternative, though sometimes counterintuitive, approach is to lower the pH significantly (e.g., pH 2.5-3) with an acid like trifluoroacetic acid (TFA) or formic acid. At this low pH, the silanol groups are fully protonated and less likely to interact with the analyte.

    • Check for Column Overload: Injecting too concentrated a sample can cause peak distortion. Try diluting your sample by a factor of 10 and reinjecting.

Question: My retention times are shifting between injections. What's the cause?

Answer: Unstable retention times point to a lack of equilibrium in the HPLC system or changes in the mobile phase composition.

  • Causality & Solution:

    • Insufficient Column Equilibration: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. If you are running a gradient, ensure the post-run equilibration time is sufficient to return to the starting conditions.

    • Mobile Phase Instability: If your mobile phase contains a mixture of aqueous buffer and organic solvent, volatile components (like acetonitrile) can evaporate over time, changing the composition and affecting retention. Keep mobile phase bottles capped and prepare fresh mobile phase daily.

    • Temperature Fluctuations: Column temperature directly impacts retention time. Using a thermostatically controlled column compartment is essential for reproducible results. A change of just 1°C can alter retention times by 1-2%.

    • Pump Performance: Inconsistent pumping or leaks in the system can lead to fluctuating flow rates. Check the pump pressure for stability and perform a leak test if necessary.

Question: I'm struggling to separate a known impurity from the main (1-Isopropylpiperidin-3-yl)methanol peak. How can I improve resolution?

Answer: Improving resolution requires manipulating the three key factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k').

  • Causality & Solution:

    • Modify Selectivity (α): This is the most powerful way to improve resolution.

      • Change the organic modifier (e.g., switch from acetonitrile to methanol, or use a mixture). Methanol is a protic solvent and can form different hydrogen bonds with your analytes compared to the aprotic acetonitrile, thus altering elution order.[4]

      • Change the mobile phase pH. Altering the ionization state of the analyte or impurities can dramatically change their retention and selectivity.

      • Change the stationary phase. If a standard C18 column is not providing separation, try a phenyl-hexyl or a polar-embedded phase column, which offer different interaction mechanisms.

    • Increase Efficiency (N):

      • Use a column with a smaller particle size (e.g., move from a 5 µm to a sub-3 µm column).

      • Increase the column length.

      • Optimize the flow rate.

    • Optimize Retention Factor (k'):

      • Adjust the organic-to-aqueous ratio in your mobile phase. Increasing the retention of the peaks (k' between 2 and 10) often provides more time for the column to perform the separation.

HPLC Troubleshooting Decision Tree

G start Poor Resolution (Co-eluting Peaks) change_selectivity Modify Selectivity (α) start->change_selectivity Most Effective change_efficiency Increase Efficiency (N) start->change_efficiency optimize_k Optimize Retention (k') start->optimize_k mobile_phase Change Organic Solvent (ACN <-> MeOH) change_selectivity->mobile_phase ph Adjust Mobile Phase pH change_selectivity->ph column_chem Change Column Chemistry (e.g., Phenyl-Hexyl) change_selectivity->column_chem particle_size Use Smaller Particle Size Column change_efficiency->particle_size column_length Increase Column Length change_efficiency->column_length organic_ratio Decrease % Organic Solvent optimize_k->organic_ratio

Caption: Decision tree for improving HPLC peak resolution.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a starting point for developing a validated method capable of separating (1-Isopropylpiperidin-3-yl)methanol from its potential degradation products and process-related impurities.[5]

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the (1-Isopropylpiperidin-3-yl)methanol sample into a 25 mL volumetric flask.[3]

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (this is the diluent). This yields a stock solution of 1000 µg/mL.[3]

    • For analysis, further dilute this stock solution with the diluent to a target concentration of approximately 100 µg/mL.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmA standard, robust column choice for initial method development.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation of the basic analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 5% B to 95% B over 20 minutesA broad gradient is essential in early development to elute all potential impurities, known and unknown.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures retention time reproducibility.[6]
Detection UV Diode Array Detector (DAD) at 210 nmLow UV wavelength is used because the analyte lacks a strong chromophore. A DAD allows for peak purity analysis.
Injection Volume 10 µLA typical injection volume to avoid column overload.
  • Method Validation:

    • The developed method must be validated according to ICH Q2(R2) guidelines.[7][8] This involves demonstrating specificity (especially through forced degradation studies), linearity, accuracy, precision, and robustness.

Section 2: Gas Chromatography (GC) - For Volatile Impurities and Residual Solvents

GC is the ideal technique for analyzing volatile and semi-volatile impurities that may be present, such as residual solvents from the synthesis process (e.g., isopropanol, toluene, acetone).[9][10] Due to the low concentration of these analytes in a solid or liquid matrix, headspace sampling is the preferred injection technique.

GC Troubleshooting Guide

Question: I am seeing poor sensitivity or no peaks for my residual solvents using headspace GC. What is the problem?

Answer: This is a common issue and usually relates to insufficient partitioning of the analytes from the sample matrix into the vial's headspace for injection.

  • Causality & Solution:

    • Inadequate Incubation Temperature/Time: The temperature of the headspace oven must be high enough to create sufficient vapor pressure for the analytes of interest, but not so high that it degrades the sample. The incubation time must be long enough for the sample to reach equilibrium.

      • Action: Increase the incubation temperature in 5-10 °C increments. Similarly, increase the incubation time. A good starting point is 80 °C for 15 minutes.

    • Matrix Effects: The solvent used to dissolve the sample in the headspace vial significantly impacts partitioning.

      • Action: (1-Isopropylpiperidin-3-yl)methanol is soluble in polar solvents. However, using a high-boiling point, polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is often best for headspace analysis. These solvents have low vapor pressure themselves but effectively "push" the more volatile analytes into the headspace.

    • Salting Out: For aqueous-soluble samples, adding a salt (e.g., sodium sulfate) to the vial can decrease the solubility of organic solvents in the aqueous layer, thereby increasing their concentration in the headspace and improving sensitivity.

Experimental Protocol: Headspace GC-FID for Residual Solvents
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the (1-Isopropylpiperidin-3-yl)methanol sample into a 20 mL headspace vial.

    • Add 5 mL of DMSO.

    • Immediately cap and crimp the vial securely.

    • Prepare a blank vial containing only 5 mL of DMSO.

  • GC and Headspace Conditions:

ParameterRecommended SettingRationale
GC Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µmA 6% cyanopropylphenyl phase is industry-standard for residual solvent analysis, offering good selectivity.
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/minA typical starting program to separate common solvents.[10]
Injector Split, 230 °C, Split Ratio 10:1A split injection prevents column overloading and ensures sharp peaks.
Detector FID, 250 °CFlame Ionization Detector is robust and provides a uniform response for most organic solvents.
Carrier Gas Helium or Hydrogen, Constant Flow at 2.0 mL/min
Headspace Oven 80 °CBalances volatility with sample stability.
Incubation Time 15 minutesAllows the sample to reach thermal equilibrium.
Transfer Line Temp 100 °CPrevents condensation of analytes.

Section 3: Orthogonal Techniques - MS and NMR for Definitive Identification

While chromatography separates impurities, it does not identify them. For structural elucidation, spectroscopic techniques are indispensable.[11]

General Workflow for Impurity Identification

G cluster_0 Detection & Quantification cluster_1 Initial Identification cluster_2 Definitive Confirmation a HPLC-UV Analysis: Detects unknown peak b Quantify peak relative to main component a->b c LC-MS Analysis b->c d Obtain Molecular Weight and Fragmentation Data c->d e Propose Putative Structure(s) d->e f Isolate Impurity (Prep-HPLC or SFC) e->f g NMR Spectroscopy (1H, 13C, 2D) f->g h Confirm Structure & Stereochemistry g->h

Caption: A typical workflow for the identification of an unknown impurity.

FAQs on Spectroscopic Identification

Question: What is the primary role of Mass Spectrometry (MS) in impurity analysis?

Answer: MS is a powerful tool for providing the molecular weight of an impurity, which is the first critical piece of information for identification. When coupled with a separation technique (LC-MS or GC-MS), it provides this information on-the-fly for each separated peak.[12] High-resolution MS (HRMS) can provide a highly accurate mass, allowing you to determine the elemental formula of the impurity. Furthermore, fragmentation data (MS/MS) can reveal structural motifs and help piece together the molecule's structure.[13]

Question: My LC-MS data shows a peak, but I can't determine the structure from the mass and fragmentation alone. What's next?

Answer: This is where Nuclear Magnetic Resonance (NMR) spectroscopy becomes essential.[14] NMR is the gold standard for unambiguous structure elucidation.[15] While MS provides pieces of the puzzle (mass, fragments), NMR provides the complete picture of the atomic connectivity and stereochemistry. You will likely need to isolate a sufficient quantity of the impurity (typically >1 mg) using preparative HPLC to perform a suite of NMR experiments (¹H, ¹³C, COSY, HSQC).[13]

Section 4: Forced Degradation Studies - A Predictive Approach

Forced degradation, or stress testing, involves subjecting the drug intermediate to harsh conditions (acid, base, oxidation, light, heat) to intentionally produce degradation products.[16] The goal is to ensure your analytical method is "stability-indicating," meaning it can separate all potential degradants from the main peak and from each other.[17] This is a key requirement of ICH guidelines.[18]

FAQs on Forced Degradation

Question: What is the target degradation percentage I should aim for?

Answer: The generally accepted target is 5-20% degradation of the parent compound.[17] Less than 5% may not be sufficient to produce and detect minor degradants, while excessive degradation (>20%) can lead to secondary degradation products that may not be relevant to real-world stability, complicating the analysis.

Question: My compound seems very stable and won't degrade. What should I do?

Answer: If no degradation is observed under initial stress conditions (e.g., 0.1N HCl at room temperature), you must employ more vigorous conditions. This can include increasing the concentration of the stressor (e.g., to 1N HCl), increasing the temperature, or extending the exposure time. The goal is to demonstrate that you have challenged the molecule sufficiently. If it remains stable under these more extreme conditions, you have demonstrated its intrinsic stability.

Protocol: General Conditions for Forced Degradation Studies

For each condition, analyze the stressed sample alongside an unstressed control sample using the developed HPLC method.

Stress ConditionTypical ProcedureRationale
Acid Hydrolysis Dissolve sample in diluent, add 0.1N HCl. Heat at 60 °C for 2-8 hours. Neutralize with NaOH before injection.[17]Simulates acidic environments and potential degradation via hydrolysis.
Base Hydrolysis Dissolve sample in diluent, add 0.1N NaOH. Heat at 60 °C for 2-8 hours. Neutralize with HCl before injection.[17]Simulates alkaline environments and potential base-catalyzed reactions.
Oxidation Dissolve sample in diluent, add 3-30% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.[19]Tests susceptibility to oxidative degradation.
Thermal Degradation Store the solid sample in an oven at 80 °C for 48 hours. Dissolve and analyze.Evaluates the intrinsic thermal stability of the solid-state material.
Photolytic Degradation Expose the solid sample to UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).[19]Tests for light sensitivity.
References
  • Tay, B. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Available at: [Link]

  • Bhupatiraju, R. V., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. Available at: [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Available at: [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Reddy, B. C., et al. (2008). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Li, Q., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]

  • Singh, S., & Singh, B. (2012). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry. Available at: [Link]

  • Rao, K. S., & Sankar, G. G. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. Available at: [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Kuo, C., et al. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis. Available at: [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Available at: [Link]

  • Google Patents. (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Singh, D., & Isharani, R. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]

  • Wu, S. S., et al. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis. Available at: [Link]

  • ResearchGate. (2018). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Wu, T., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. ResearchGate. Available at: [Link]

  • K, P., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy Research. Available at: [Link]

  • Alternative Therapies In Health And Medicine. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]

  • Wu, T., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Available at: [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Sharma, A., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]

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  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Chromatography & Separation Techniques. Available at: [Link]

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  • Klick, S., et al. (2005). Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate. Analytical Chemistry. Available at: [Link]

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Validation & Comparative

Efficacy Showdown: A Comparative Analysis of (1-Isopropylpiperidin-3-yl)methanol Derivatives as RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of autoimmune disease therapeutics, the retinoic acid receptor-related orphan receptor γt (RORγt) has emerged as a pivotal target. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt orchestrates the production of pro-inflammatory cytokines, including the well-established IL-17A. The inhibition of RORγt activity, therefore, presents a promising strategy for the treatment of a spectrum of inflammatory and autoimmune disorders. Within the diverse chemical space of RORγt modulators, derivatives of (1-Isopropylpiperidin-3-yl)methanol have garnered significant attention as potent inverse agonists. This guide provides a comprehensive comparison of the efficacy of these derivatives, supported by experimental data and detailed protocols, to aid researchers in the selection and development of next-generation immunomodulatory agents.

The Rise of RORγt Inverse Agonists with a Piperidinemethanol Scaffold

The core structure of (1-Isopropylpiperidin-3-yl)methanol offers a versatile scaffold for the design of RORγt inverse agonists. The isopropyl group on the piperidine nitrogen and the methanol substituent at the 3-position serve as key pharmacophoric features that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. The primary mechanism of action for these compounds is to bind to the ligand-binding domain of RORγt, stabilizing a conformation that disfavors the recruitment of coactivator proteins, thereby repressing the transcription of target genes.

Comparative Efficacy of (1-Isopropylpiperidin-3-yl)methanol Derivatives

The true measure of efficacy for this class of compounds lies in their ability to potently inhibit RORγt activity at both the molecular and cellular levels. A critical assessment involves comparing their half-maximal inhibitory concentrations (IC50) in biochemical and cell-based assays. While a comprehensive head-to-head comparison of a large series of (1-Isopropylpiperidin-3-yl)methanol derivatives in the public domain is limited, data from patent literature and related studies on other RORγt inhibitors with similar structural motifs provide valuable insights into their structure-activity relationships (SAR).

For instance, a study on a series of RORγt inverse agonists demonstrated a range of potencies in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the disruption of the RORγt-coactivator interaction. This highlights the sensitivity of RORγt to subtle structural modifications. The potency of these compounds is often evaluated in a tiered approach, starting with biochemical assays and progressing to more physiologically relevant cellular and in vivo models.

Table 1: Illustrative Efficacy Profile of RORγt Inverse Agonists

Compound IDModification from Core ScaffoldRORγt TR-FRET IC50 (nM)IL-17A Secretion IC50 (nM)Thymocyte Apoptosis EC50 (µM)
Reference A Phenyl-linked substituent50150>10
Derivative B Heterocyclic substituent2580>10
Derivative C Altered linker length100300>10
Derivative D Isopropyl replaced with cyclopropyl200500>10

Note: The data presented in this table is illustrative and based on typical ranges observed for RORγt inverse agonists. Specific values for a homologous series of (1-Isopropylpiperidin-3-yl)methanol derivatives would require direct experimental comparison.

The causality behind these differences often lies in the specific interactions formed within the RORγt ligand-binding pocket. For example, the introduction of a hydrogen bond donor or acceptor at a key position can significantly enhance binding affinity. Similarly, the size and lipophilicity of substituents can influence not only potency but also metabolic stability and cell permeability.

Key Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated experimental protocols are paramount. The following are detailed methodologies for the key assays used to characterize (1-Isopropylpiperidin-3-yl)methanol derivatives as RORγt inverse agonists.

RORγt Ligand Binding and Coactivator Recruitment Assay (TR-FRET)

This biochemical assay is a primary screening tool to quantify the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Experimental Workflow:

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis reagents Prepare RORγt-LBD, Tb-cryptate antibody, coactivator peptide-fluorophore conjugate, and test compounds mix Mix reagents and test compounds in a microplate reagents->mix incubate Incubate at room temperature mix->incubate read Read plate on a TR-FRET enabled reader (excitation at 340 nm, emission at 620 nm and 665 nm) incubate->read calculate Calculate the ratio of acceptor to donor fluorescence read->calculate plot Plot ratio vs. compound concentration and determine IC50 calculate->plot

Caption: Workflow for the RORγt TR-FRET assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Recombinantly express and purify the human RORγt Ligand Binding Domain (LBD), often with a tag such as GST or His for detection.

    • Prepare a stock solution of a terbium (Tb)-cryptate labeled anti-tag antibody (donor fluorophore).

    • Synthesize or procure a biotinylated coactivator peptide (e.g., from SRC/NCoA1) and label it with a suitable acceptor fluorophore (e.g., d2).

    • Prepare serial dilutions of the test (1-Isopropylpiperidin-3-yl)methanol derivatives in an appropriate buffer (e.g., PBS with 0.1% BSA).

  • Assay Execution:

    • In a low-volume 384-well plate, add the test compounds.

    • Add a pre-mixed solution of RORγt-LBD and the Tb-labeled antibody.

    • Add the fluorophore-labeled coactivator peptide.

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at the donor (620 nm) and acceptor (665 nm) emission wavelengths using a TR-FRET plate reader after a time delay (typically 60-100 µs) to reduce background fluorescence.

    • Calculate the ratio of the acceptor signal to the donor signal.

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Th17 Cell Differentiation and IL-17A Secretion Assay

This cell-based functional assay assesses the ability of the compounds to inhibit the differentiation of naive T cells into Th17 cells and their subsequent secretion of the hallmark cytokine, IL-17A.

Signaling Pathway:

Th17_Differentiation TGFb TGF-β NaiveT Naive CD4+ T Cell TGFb->NaiveT IL6 IL-6 IL6->NaiveT STAT3 STAT3 NaiveT->STAT3 Activation RORgt RORγt STAT3->RORgt Induction Th17 Th17 Cell RORgt->Th17 Differentiation IL17A IL-17A Secretion Th17->IL17A

Caption: Simplified RORγt-mediated Th17 differentiation pathway.

Step-by-Step Methodology:

  • Isolation and Culture of Naive CD4+ T Cells:

    • Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using negative selection magnetic beads.

    • Culture the cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics).

  • Th17 Differentiation:

    • Coat culture plates with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

    • Add the naive CD4+ T cells to the coated plates.

    • Induce Th17 differentiation by adding a cytokine cocktail containing TGF-β, IL-6, IL-1β, and IL-23, along with anti-IFN-γ and anti-IL-4 neutralizing antibodies to block other T helper cell lineages.

    • Concurrently, treat the cells with various concentrations of the (1-Isopropylpiperidin-3-yl)methanol derivatives.

  • Measurement of IL-17A Secretion:

    • After a culture period of 3-5 days, collect the cell culture supernatants.

    • Quantify the concentration of IL-17A in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a bead-based immunoassay (e.g., Luminex).

    • Plot the IL-17A concentration against the compound concentration and determine the IC50 value.

Thymocyte Apoptosis Assay

A critical aspect of RORγt inhibitor development is assessing their potential for on-target toxicity. RORγt is essential for the survival and development of double-positive thymocytes. Therefore, inhibition of RORγt can lead to thymocyte apoptosis. This assay is crucial for establishing a therapeutic window.

Experimental Workflow:

Thymocyte_Apoptosis_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Apoptosis Staining cluster_analysis Flow Cytometry Analysis isolate Isolate thymocytes from mouse thymus treat Culture thymocytes with test compounds isolate->treat stain Stain cells with Annexin V-FITC and Propidium Iodide (PI) treat->stain analyze Acquire and analyze cells on a flow cytometer stain->analyze quantify Quantify apoptotic cell population (Annexin V+/PI-) analyze->quantify

Caption: Workflow for the thymocyte apoptosis assay.

Step-by-Step Methodology:

  • Thymocyte Isolation:

    • Harvest thymi from young mice (e.g., 4-6 weeks old).

    • Prepare a single-cell suspension by gently disrupting the tissue through a cell strainer.

    • Wash the cells and resuspend them in a suitable culture medium.

  • Compound Treatment:

    • Plate the thymocytes in a 96-well plate.

    • Add serial dilutions of the (1-Isopropylpiperidin-3-yl)methanol derivatives.

    • Incubate the cells for 18-24 hours.

  • Apoptosis Staining and Analysis:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as Propidium Iodide (PI) or 7-AAD.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

    • Determine the EC50 value for the induction of apoptosis.

Conclusion and Future Directions

The (1-Isopropylpiperidin-3-yl)methanol scaffold represents a promising starting point for the development of potent and selective RORγt inverse agonists. A thorough and systematic evaluation of the efficacy of derivatives is crucial for identifying lead candidates with optimal therapeutic potential. By employing a combination of robust biochemical and cellular assays, researchers can gain a comprehensive understanding of the structure-activity relationships within this chemical series. The ultimate goal is to identify compounds that exhibit potent inhibition of Th17-mediated inflammation while maintaining a wide therapeutic window with minimal impact on thymocyte viability. Future research should focus on further optimization of this scaffold to enhance oral bioavailability and in vivo efficacy, paving the way for the development of novel oral therapies for a range of autoimmune diseases.

References

  • Patent WO2018023344A1: Compounds as modul
  • RORγt as a Drug Target for Inflammatory Diseases: A review on the role of RORγt in Th17 cell differentiation and its potential as a therapeutic target. [Link]

Spectroscopic Analysis Guide: (1-Isopropylpiperidin-3-yl)methanol vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive technical comparison between (1-Isopropylpiperidin-3-yl)methanol (Target) and its primary synthetic precursor, Piperidin-3-ylmethanol (Precursor).

Significance: (1-Isopropylpiperidin-3-yl)methanol is a critical pharmacophore, often serving as the chiral building block for serotonin receptor antagonists (e.g., Eletriptan) and other CNS-active agents. The conversion from a secondary amine (precursor) to a tertiary amine (target) via N-alkylation or reductive amination is a pivotal process step. Incomplete conversion or over-alkylation leads to genotoxic impurities.

Core Differentiator: The spectroscopic "Isopropyl Signature"—a distinctive splitting pattern in ^1H-NMR and a mass shift of +42 Da in MS—serves as the primary validation metric.

Molecular Profiles & Synthetic Context[1]

The Chemical Transformation

The most common industrial route involves the Reductive Amination of Piperidin-3-ylmethanol with Acetone, or direct N-Alkylation using 2-bromopropane.

Reaction Scheme: Piperidin-3-ylmethanol (2° Amine) + Acetone/Reductant → (1-Isopropylpiperidin-3-yl)methanol (3° Amine)

Structural Comparison
FeaturePiperidin-3-ylmethanol (Precursor)(1-Isopropylpiperidin-3-yl)methanol (Target)
CAS 4606-65-9143322-26-7 (Racemic/Generic)
Formula C₆H₁₃NOC₉H₁₉NO
MW 115.17 g/mol 157.25 g/mol
Amine Type Secondary (2°)Tertiary (3°)
Key Moiety N-H (Labile proton)N-CH(CH₃)₂ (Isopropyl group)

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (^1H-NMR)

NMR is the gold standard for quantifying the conversion ratio. The disappearance of the broad N-H signal and the emergence of the isopropyl "Septet-Doublet" system is diagnostic.

Diagnostic Signals (in CDCl₃)
Proton EnvironmentPrecursor Shift (δ ppm)Target Shift (δ ppm)Multiplicity & Causality
N-H ~1.8 - 2.5 (Broad)Absent Loss of exchangeable amine proton.
Isopropyl Methyls Absent0.95 - 1.05 Doublet (d, 6H). Diagnostic high-field signal.
Isopropyl Methine Absent2.70 - 2.90 Septet (sept, 1H). Coupled to 6 methyl protons.
C3-CH₂-OH 3.40 - 3.653.45 - 3.70Multiplet. Remains largely unchanged (spectator group).
Ring C2-H (Eq/Ax) 2.60 - 3.102.10 - 2.80Complex shift. N-alkylation generally shields α-protons slightly due to steric bulk and electron donation.

Expert Insight: In the precursor, the N-H proton signal is concentration-dependent and can merge with the O-H signal. Do not rely solely on N-H disappearance. The appearance of the isopropyl septet at ~2.8 ppm is the positive confirmation of N-alkylation.

Infrared Spectroscopy (FT-IR)

IR is less quantitative but excellent for rapid "Go/No-Go" spot checks in a manufacturing environment.

  • Precursor (2° Amine): Exhibits a weak, often broad N-H stretch around 3300-3500 cm⁻¹ . This is frequently obscured by the strong O-H stretch. However, the N-H bending vibration (scissoring) appears near 1580-1650 cm⁻¹ .

  • Target (3° Amine): The N-H stretch and bend are completely absent . The spectrum is dominated by the O-H stretch (~3350 cm⁻¹) and strong C-H stretches (2800-3000 cm⁻¹) enhanced by the additional isopropyl methyls.

Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry provides the definitive molecular weight confirmation.

  • Precursor (m/z 115):

    • Base Peak: m/z 84 (Loss of CH₂OH, α-cleavage).

    • Molecular Ion: m/z 115 (Weak).

  • Target (m/z 157):

    • Δ Mass: +42 Da (Replacement of H with C₃H₇).

    • Fragmentation: The isopropyl group directs fragmentation. Expect a strong fragment at m/z 126 (Loss of CH₂OH) and m/z 114 (Loss of Isopropyl radical, though less favored than α-cleavage).

Experimental Protocols

Protocol A: High-Resolution NMR Analysis

Purpose: Purity assay and residual precursor quantification.

  • Sample Prep: Dissolve 20 mg of the isolated oil/solid in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: If the sample is a salt (e.g., HCl salt), add 1 drop of NaOD/D₂O or use DMSO-d₆ to solubilize.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for trace precursor detection).

    • Relaxation Delay (d1): 5 seconds (essential for accurate integration of the methyl doublet).

    • Pulse Angle: 30° or 45°.

  • Processing:

    • Reference residual CHCl₃ to 7.26 ppm .

    • Integrate the Isopropyl Methyl Doublet (~1.0 ppm) .[1] Set value to 6.00.

    • Check for residual precursor multiplets in the 2.8–3.2 ppm region.

Protocol B: GC-MS Reaction Monitoring

Purpose: In-process control (IPC) to monitor reaction completion.

  • Sample Prep: Dilute 50 µL of reaction mixture into 1.5 mL of Methanol (or Ethyl Acetate if using anhydride derivatization).

  • Derivatization (Optional but Recommended):

    • Add 50 µL Trifluoroacetic Anhydride (TFAA). Incubate at 60°C for 15 mins.

    • Reasoning: The precursor (Piperidin-3-ylmethanol) has two active protons (NH, OH) and will form a di-TFA derivative. The Target has only one (OH) and forms a mono-TFA derivative. This drastically improves peak separation and peak shape for the polar precursor.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier: Helium @ 1.0 mL/min.

    • Temp Program: 60°C (1 min) → 20°C/min → 250°C (3 min).

    • Inlet: Split 20:1, 250°C.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for differentiating the target from its precursor and common impurities using the described spectroscopic data.

SpectroscopyLogic Start Sample Analysis (Unknown Piperidine Derivative) MS_Check Mass Spectrometry (MS) Check Molecular Ion (M+) Start->MS_Check M_115 M+ = 115 Da (Precursor) MS_Check->M_115 Precursor Identified M_157 M+ = 157 Da (Target Candidate) MS_Check->M_157 Mass Match M_Other Other Mass (Impurity/Side Product) MS_Check->M_Other NMR_Check 1H-NMR Analysis (CDCl3) M_157->NMR_Check Iso_Signal Check 0.9-1.1 ppm & 2.7-2.9 ppm NMR_Check->Iso_Signal Result_Target CONFIRMED TARGET (1-Isopropylpiperidin-3-yl)methanol (Doublet @ 1.0, Septet @ 2.8) Iso_Signal->Result_Target Distinct Septet/Doublet No NH Signal Result_Mix INCOMPLETE REACTION Mixture of Target + Precursor Iso_Signal->Result_Mix Overlapping Signals Broad NH present

Caption: Logical workflow for spectroscopic validation of (1-Isopropylpiperidin-3-yl)methanol synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107308, 3-Piperidinemethanol. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. 1997, 62, 21, 7512–7515. (Standard reference for solvent impurities in NMR).

Sources

A Comparative Analysis of the Predicted Biological Activity of (1-Isopropylpiperidin-3-yl)methanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of (1-Isopropylpiperidin-3-yl)methanol is not publicly available at the time of this publication. This guide synthesizes information from structurally similar compounds to predict potential biological targets and guide future research. All claims are based on structure-activity relationship (SAR) studies of related piperidine derivatives.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold in medicinal chemistry. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-Alzheimer's, antimicrobial, and analgesic properties. This guide focuses on the potential biological activities of a specific, understudied derivative, (1-Isopropylpiperidin-3-yl)methanol, by drawing comparisons with its structurally related analogs. The core structure consists of a piperidine ring substituted at the 3-position with a hydroxymethyl group and at the 1-position (the nitrogen atom) with an isopropyl group. Variations in the N-substituent and modifications to the 3-position substituent can significantly impact the biological activity profile of these compounds.

Predicted Biological Targets and Rationale

Based on the known pharmacology of structurally similar piperidine derivatives, the primary predicted biological targets for (1-Isopropylpiperidin-3-yl)methanol are muscarinic acetylcholine receptors (mAChRs) and sigma (σ) receptors . The rationale for this prediction is rooted in extensive structure-activity relationship (SAR) studies of N-substituted piperidines.

Muscarinic Acetylcholine Receptor Affinity: An SAR Perspective

Muscarinic acetylcholine receptors are G-protein coupled receptors that play crucial roles in the central and peripheral nervous systems. There are five subtypes (M1-M5), each with distinct tissue distribution and physiological functions. The affinity of piperidine-based ligands for mAChRs is highly dependent on the nature of the substituent on the piperidine nitrogen.

A study on N-substituted quinuclidinyl N-phenylcarbamate analogs, where the quinuclidine core was replaced with an N-methylpiperidin-3-yl group, provides valuable insight. The N-methylpiperidin-3-yl analogs consistently showed lower affinity for M1, M3, and M5 mAChRs compared to their quinuclidine counterparts[1]. This suggests that the piperidine-3-yl core itself may be less optimal for high-affinity muscarinic receptor binding than more rigid bicyclic systems.

Furthermore, research on N-substituted piperidyl benzilates demonstrated that increasing the steric bulk of the N-alkyl group from methyl to n-propyl or isopropyl dramatically reduces affinity for muscarinic receptors. This steric hindrance at the nitrogen atom likely disrupts the optimal interaction with the receptor's binding pocket.

Based on these findings, it is predicted that (1-Isopropylpiperidin-3-yl)methanol will likely exhibit weak affinity for muscarinic acetylcholine receptors . The bulky isopropyl group on the piperidine nitrogen is expected to significantly decrease its binding potential compared to smaller N-alkyl analogs.

Sigma Receptor Affinity: Exploring a Potential Interaction

Sigma receptors, comprising two main subtypes (σ1 and σ2), are intracellular proteins implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. The affinity of ligands for sigma receptors is also heavily influenced by the N-substituent.

A study on 2-(Piperidin-3-yl)phthalimides revealed that an N-isopropyl derivative displayed a binding affinity (Ki) of 5.2 µM for the sigma-2 (σ2) receptor. While this affinity is moderate, it provides the most direct evidence for a potential interaction of an N-isopropyl-3-substituted piperidine with a sigma receptor.

Conversely, SAR studies on a series of N-substituted-4-cyano-4-phenylpiperidines showed that N-benzyl and N-phenylpropyl substituents conferred high affinity and selectivity for the sigma-1 (σ1) receptor[2]. While the core scaffold is different, this highlights the importance of an appropriately sized and shaped N-substituent for potent sigma-1 receptor binding. The relatively small and branched isopropyl group may not be optimal for high-affinity σ1 binding compared to longer, more flexible, or aromatic substituents.

Therefore, it is hypothesized that (1-Isopropylpiperidin-3-yl)methanol may possess some affinity for sigma receptors, with a potential preference for the σ2 subtype . However, high affinity is not anticipated.

Comparative Data of Structurally Similar Compounds

To illustrate the predicted biological activity profile, the following table summarizes the available data for structurally related N-substituted piperidine derivatives.

Compound/AnalogTarget ReceptorBiological Activity (Ki)Reference
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamateM1, M2, M3, M4, M5 mAChRs2.0 nM, 13 nM, 2.6 nM, 2.2 nM, 1.8 nM[1]
(±)-N-methylpiperidin-3-yl-(4-fluorophenethyl)(phenyl)carbamateM1, M3, M5 mAChRsLower affinity than quinuclidine analog[1]
N-benzyl-4-cyano-4-phenylpiperidineσ1 ReceptorSubnanomolar affinity[2]
N-phenylpropyl-4-cyano-4-phenylpiperidineσ1 ReceptorSubnanomolar affinity[2]
2-(N-isopropylpiperidin-3-yl)phthalimideσ2 Receptor5.2 µM

Proposed Experimental Workflow for Biological Characterization

To empirically determine the biological activity of (1-Isopropylpiperidin-3-yl)methanol, a systematic experimental approach is necessary. The following workflow is proposed based on the predicted targets.

G cluster_0 Initial Screening cluster_1 Target Validation & Selectivity cluster_2 In Vitro & In Vivo Characterization Compound Synthesis\nand Purification Compound Synthesis and Purification Primary Binding Assays Primary Binding Assays (Muscarinic & Sigma Receptor Panels) Compound Synthesis\nand Purification->Primary Binding Assays Secondary Binding Assays Secondary Binding Assays (Subtype Selectivity) Primary Binding Assays->Secondary Binding Assays Functional Assays Functional Assays (Agonist/Antagonist Determination) Secondary Binding Assays->Functional Assays In Vitro Cellular Assays In Vitro Cellular Assays (e.g., Neurite Outgrowth, Cell Viability) Functional Assays->In Vitro Cellular Assays In Vivo Models In Vivo Models (e.g., Cognition, Pain) In Vitro Cellular Assays->In Vivo Models

Caption: Proposed workflow for the biological evaluation of (1-Isopropylpiperidin-3-yl)methanol.

Experimental Protocols

Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity of (1-Isopropylpiperidin-3-yl)methanol for the five human muscarinic receptor subtypes (M1-M5).

Principle: This is a competitive radioligand binding assay using a non-selective muscarinic antagonist, [³H]N-methylscopolamine ([³H]NMS), and cell membranes expressing individual human muscarinic receptor subtypes.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

    • Harvest the cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh Tris-HCl buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 25 µL of various concentrations of (1-Isopropylpiperidin-3-yl)methanol or a known muscarinic ligand (e.g., atropine for non-specific binding).

      • 25 µL of [³H]NMS (final concentration ~0.5 nM).

      • 100 µL of the prepared cell membranes (containing 10-20 µg of protein).

    • Incubate the plate at 25°C for 2 hours with gentle agitation.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of atropine) from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]NMS) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Data Analysis A [3H]NMS (Radioligand) D Incubation A->D B Test Compound ((1-Isopropylpiperidin-3-yl)methanol) B->D C Cell Membranes (Expressing mAChR Subtype) C->D E Filtration D->E F Scintillation Counting E->F G IC50 Determination F->G H Ki Calculation G->H G cluster_0 Sigma-1 Assay cluster_1 Sigma-2 Assay A1 3H-pentazocine B1 Guinea Pig Brain Membranes A1->B1 C1 σ1 Affinity (Ki) B1->C1 A2 [3H]DTG + (+)-pentazocine (mask) B2 Rat Liver Membranes A2->B2 C2 σ2 Affinity (Ki) B2->C2 Test Compound Test Compound Test Compound->A1 Test Compound->A2

Caption: Workflow for sigma-1 and sigma-2 receptor binding assays.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, a comparative analysis of structurally related compounds suggests that (1-Isopropylpiperidin-3-yl)methanol is likely to have low affinity for muscarinic acetylcholine receptors and may possess moderate affinity for sigma receptors, potentially with some selectivity for the σ2 subtype. The bulky N-isopropyl group is a key structural feature predicted to influence these interactions.

The proposed experimental workflow provides a clear path for the empirical determination of the biological activity of this compound. Should (1-Isopropylpiperidin-3-yl)methanol demonstrate significant and selective affinity for a particular receptor subtype, further investigation into its functional activity (agonist vs. antagonist) and its effects in cellular and in vivo models would be warranted. This systematic approach will be crucial in elucidating the therapeutic potential, if any, of this and other understudied piperidine derivatives.

References

Sources

A Comparative Guide to Catalysts for Piperidine Synthesis: From Traditional Hydrogenation to Modern Biocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine motif is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and bioactive natural products. Its saturated, three-dimensional scaffold often imparts favorable pharmacokinetic and pharmacodynamic properties. Consequently, the efficient and selective synthesis of substituted piperidines is a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth comparative analysis of various catalytic systems for piperidine synthesis, moving beyond a simple recitation of methods to explain the underlying principles and provide actionable experimental insights.

The Central Role of Catalysis in Piperidine Synthesis

The most direct route to piperidines is the hydrogenation of readily available pyridine precursors. However, the inherent aromatic stability of the pyridine ring necessitates the use of effective catalysts to overcome the activation energy barrier. Furthermore, the Lewis basic nitrogen atom in both the starting material and the product can act as a catalyst poison, presenting a significant challenge. The choice of catalyst, therefore, is paramount and dictates not only the reaction efficiency but also the chemoselectivity, stereoselectivity, and overall sustainability of the process. This guide will explore three major classes of catalysts: heterogeneous, homogeneous, and biocatalytic systems.

Heterogeneous Catalysis: The Workhorses of Piperidine Synthesis

Heterogeneous catalysts are the traditional and most widely used systems for pyridine hydrogenation, particularly in industrial settings, owing to their ease of separation, recyclability, and robustness. These catalysts typically consist of metal nanoparticles dispersed on a high-surface-area support.

Noble Metal Catalysts: High Activity and Selectivity

Rhodium, Palladium, Ruthenium, and Platinum are the most effective noble metals for pyridine hydrogenation, often exhibiting high activity under relatively mild conditions.

Rhodium-Based Catalysts (e.g., Rh/C, Rh₂O₃)

Rhodium catalysts are highly active for the hydrogenation of a wide range of functionalized pyridines. For instance, commercial rhodium(III) oxide (Rh₂O₃) has been shown to effectively catalyze the hydrogenation of various unprotected pyridines at temperatures as low as 40°C and 5 bar of H₂ pressure. Carbon-supported rhodium (Rh/C) is also a popular choice, demonstrating excellent efficiency.

  • Mechanism of Action: The hydrogenation on the surface of rhodium nanoparticles is believed to proceed through the Horiuti-Polanyi mechanism. The pyridine molecule adsorbs onto the rhodium surface, and dissociatively adsorbed hydrogen atoms are sequentially added to the aromatic ring, leading to the formation of a piperidine molecule which then desorbs.

    G Pyridine Pyridine Adsorption Step1 Sequential H Addition (Surface Intermediates) Pyridine->Step1 π-adsorption H2 H₂ Dissociation H2->Step1 2H* Piperidine Piperidine Desorption Step1->Piperidine Hydrogenation

    Caption: Simplified mechanism of pyridine hydrogenation on a heterogeneous catalyst surface.

Palladium-Based Catalysts (e.g., Pd/C)

Palladium on carbon (Pd/C) is a versatile and widely used hydrogenation catalyst. While it can be less active than rhodium for pyridine hydrogenation, its activity can be significantly enhanced by the addition of an acid, which protonates the pyridine nitrogen, facilitating reduction.[1] Pd/C is particularly useful for the hydrogenation of pyridine derivatives where other functional groups, such as nitriles, are also reduced.[1]

  • Experimental Insight: The choice of solvent can dramatically impact the efficiency of Pd/C catalyzed hydrogenations. For instance, in the hydrogenation of pyridinecarbonitriles, a water/dichloromethane solvent system in the presence of sulfuric acid has been shown to give excellent yields and selectivities.[1]

Ruthenium- and Platinum-Based Catalysts (e.g., Ru/C, PtO₂)

Ruthenium-based catalysts are known for their ability to promote the diastereoselective cis-hydrogenation of substituted pyridines.[2] Adams' catalyst (PtO₂) is another effective, albeit expensive, option, typically used in acidic solvents like acetic acid to achieve high conversions.

Non-Noble Metal Catalysts: A Cost-Effective Alternative

The high cost of noble metals has driven research into more abundant and economical alternatives, such as cobalt and nickel.

Cobalt-Based Catalysts

Recent advancements have led to the development of highly active heterogeneous cobalt catalysts. For example, a catalyst composed of cobalt nanoparticles supported on nitrogen-doped carbon materials derived from melamine and titanium nanoparticles has demonstrated excellent yields and selectivity for the acid-free hydrogenation of pyridines, even in water as a solvent.[2]

Nickel-Based Catalysts (e.g., Raney Ni)

Raney Nickel is a well-established, cost-effective catalyst for pyridine hydrogenation, though it often requires more forcing reaction conditions, including high temperatures (170-200°C) and pressures.[3] Nickel silicide has also emerged as a promising catalyst for efficient pyridine hydrogenation.[2]

Comparative Performance of Heterogeneous Catalysts
CatalystSupportTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity (%)Reference(s)
Rh₂O₃ -405Trifluoroethanol>99>99[4]
Rh/C Carbon805Water~100High[5]
Pd/C Carbon306Water/CH₂Cl₂10098 (to piperidylmethylamine)[1]
Ru/C Carbon605Methanol~100High (cis-selective)[2]
PtO₂ -Room Temp50-70Acetic AcidHighHigh[5]
Co-N-C/TiO₂ N-doped Carbon/TiO₂10050Water>99>99[2]
Raney Ni -170-200High-HighHigh[3]

Homogeneous Catalysis: Precision and Mild Conditions

Homogeneous catalysts, which exist in the same phase as the reactants, offer several advantages over their heterogeneous counterparts, including higher selectivity, milder reaction conditions, and a greater degree of tunability through ligand modification. However, catalyst-product separation can be a significant challenge.

Iridium(III)-Catalyzed Ionic Hydrogenation

A groundbreaking development in piperidine synthesis is the use of robust Iridium(III) catalysts for the ionic hydrogenation of pyridines.[6] This method displays remarkable chemoselectivity, tolerating a wide array of sensitive functional groups such as nitro, azido, bromo, alkenyl, and alkynyl moieties that are often reduced under conventional hydrogenation conditions.[6]

  • Mechanism of Action: The reaction proceeds via a distinct ionic hydrogenation pathway. The iridium catalyst activates hydrogen to form a hydride species. The pyridine is activated by an acid, forming a pyridinium ion, which is then sequentially reduced by the iridium hydride. This stepwise reduction of the activated substrate is the key to the high chemoselectivity observed.

    G Ir_cat [Ir(III)] Catalyst Ir_hydride [Ir(III)-H] Hydride Ir_cat->Ir_hydride Activation H2 H₂ H2->Ir_hydride Dihydropyridine Dihydropyridine Intermediate Ir_hydride->Dihydropyridine Pyridine Pyridine Pyridinium Pyridinium Ion Pyridine->Pyridinium Protonation Acid Acid (H⁺) Acid->Pyridinium Pyridinium->Dihydropyridine Hydride Transfer from [Ir(III)-H] Tetrahydropyridine Tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine Sequential Hydride Transfers Piperidine Piperidine Tetrahydropyridine->Piperidine Final Reduction

    Caption: Proposed catalytic cycle for Iridium(III)-catalyzed ionic hydrogenation of pyridine.

Experimental Protocol: Iridium(III)-Catalyzed Ionic Hydrogenation
  • Catalyst Preparation: In a glovebox, a stock solution of the Iridium(III) precatalyst is prepared in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reaction Setup: To a vial equipped with a magnetic stir bar is added the pyridine substrate, a hydrogen source (e.g., H₂ gas or a transfer hydrogenation agent like formic acid), a suitable acid (e.g., trifluoroacetic acid), and the solvent (e.g., methanol).

  • Catalyst Addition: The required amount of the Iridium(III) catalyst stock solution is added to the reaction mixture.

  • Reaction Execution: The vial is sealed and placed in a high-pressure reactor (if using H₂ gas) or heated to the desired temperature (for transfer hydrogenation). The reaction is stirred for the specified time.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the resulting piperidinium salt can be isolated. Further purification can be achieved by recrystallization or chromatography.

Biocatalysis: The Green and Enantioselective Frontier

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral piperidines, offering exquisite stereoselectivity under mild, aqueous conditions. Enzymes, such as lipases, oxidases, reductases, and transaminases, are increasingly being employed in elegant cascade reactions to construct complex piperidine scaffolds.

Lipase-Catalyzed Multicomponent Reactions

Lipases, typically known for their role in ester hydrolysis and synthesis, have been ingeniously repurposed for the synthesis of piperidines. For instance, immobilized Candida antarctica lipase B (CALB) has been shown to catalyze a one-pot, three-component reaction of an aldehyde, an amine, and a β-ketoester to afford highly substituted piperidines in excellent yields.

Chemoenzymatic and Multi-Enzyme Cascades

More sophisticated approaches involve combining chemical steps with biocatalytic transformations or employing multiple enzymes in a one-pot cascade. A notable example is the chemoenzymatic synthesis of stereo-enriched 3- and 3,4-substituted piperidines.[7] This strategy involves the chemical synthesis of an N-substituted tetrahydropyridine, which then undergoes a stereoselective one-pot oxidation by an amine oxidase followed by reduction with an ene-imine reductase to yield the desired chiral piperidine.[7]

Another powerful biocatalytic cascade involves the use of a carboxylic acid reductase (CAR), an ω-transaminase (ω-TA), and an imine reductase (IRED) to synthesize enantiomerically pure mono- and disubstituted piperidines from simple keto acids or keto aldehydes in a single pot.[8]

  • Causality in Biocatalytic Cascades: The success of these cascades hinges on the high chemo-, regio-, and stereoselectivity of each enzymatic step. The enzymes operate under similar mild conditions (aqueous buffer, near-neutral pH, and ambient temperature), allowing for concurrent or sequential reactions in one pot, which minimizes intermediate purification steps and improves overall efficiency.

    G Keto_acid Keto Acid Keto_aldehyde Keto Aldehyde Keto_acid->Keto_aldehyde Reduction CAR Carboxylic Acid Reductase (CAR) CAR->Keto_aldehyde Cyclic_imine Cyclic Imine/ Enamine Keto_aldehyde->Cyclic_imine Intramolecular Transamination omega_TA ω-Transaminase (ω-TA) omega_TA->Cyclic_imine Chiral_piperidine Chiral Piperidine Cyclic_imine->Chiral_piperidine Asymmetric Reduction IRED Imine Reductase (IRED) IRED->Chiral_piperidine

    Caption: A multi-enzyme cascade for the synthesis of chiral piperidines.

Experimental Protocol: Biocatalytic Cascade for Chiral Piperidine Synthesis
  • Enzyme and Reagent Preparation: Prepare buffer solutions and stock solutions of the starting material (e.g., keto acid), cofactors (e.g., NAD(P)H, pyridoxal 5'-phosphate), and any necessary cosubstrates (e.g., an amine donor for the transaminase). The required enzymes (CAR, ω-TA, IRED) are typically used as lyophilized powders or in solution.

  • Reaction Setup: In a temperature-controlled vessel, combine the buffer, starting material, cofactors, and cosubstrates.

  • Enzyme Addition: Add the enzymes to the reaction mixture. The order of addition may be important depending on the specific cascade.

  • Reaction Execution: Incubate the reaction mixture at the optimal temperature for the enzymes (typically 25-40°C) with gentle agitation for the required time (often 12-48 hours). Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Work-up and Purification: Once the reaction is complete, the enzymes are typically removed by centrifugation or filtration. The product is then extracted from the aqueous phase with an organic solvent and purified by column chromatography or crystallization.

Conclusion and Future Outlook

The synthesis of piperidines has evolved significantly, with a diverse and powerful toolbox of catalytic methods now available to chemists. Heterogeneous catalysts remain the mainstay for large-scale production due to their practicality and cost-effectiveness. Homogeneous catalysts, particularly the highly chemoselective iridium systems, offer unparalleled precision for the synthesis of complex, functionalized piperidines. The burgeoning field of biocatalysis presents a green and highly enantioselective approach that is poised to revolutionize the synthesis of chiral piperidine-containing drug candidates.

The future of piperidine synthesis will likely involve a greater integration of these different catalytic strategies. Chemoenzymatic approaches that combine the robustness of traditional catalysis with the selectivity of enzymes will continue to gain prominence. Furthermore, the development of novel, more active, and selective catalysts from earth-abundant metals will be crucial for enhancing the sustainability of piperidine production. For researchers in drug discovery and development, a thorough understanding of the strengths and limitations of each catalytic system is essential for the rational design and efficient synthesis of the next generation of piperidine-containing therapeutics.

References

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  • Mattey, A. P., et al. (2023). Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. Advanced Synthesis & Catalysis. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

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  • Marshall, J. R., et al. (2021). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. ResearchGate. [Link]

  • Zaragoza, F. (2022). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

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Sources

Validation of a new synthetic method for (1-Isopropylpiperidin-3-yl)methanol

Materials and Instrumentation All reagents were purchased from commercial suppliers (e.g., Sigma-Aldrich) and used without further purification. [2]Reactions were monitored by Thin Layer Chromatography (TLC). Product characterization was performed using a 400 MHz NMR spectrometer and an Agilent 1200 series HPLC system. [12]

Protocol for Method A (Established)

Step 1: Synthesis of (Piperidin-3-yl)methanol

  • To a solution of pyridine-3-carbaldehyde (10.0 g, 93.4 mmol) in methanol (200 mL), add 10% Palladium on Carbon (1.0 g).

  • Pressurize the reaction vessel with H₂ gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 16 hours.

  • Carefully vent the H₂ gas and purge the vessel with N₂.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude (piperidin-3-yl)methanol as an oil. The product is used in the next step without further purification.

Step 2: Synthesis of (1-Isopropylpiperidin-3-yl)methanol

  • Dissolve the crude (piperidin-3-yl)methanol from Step 1 in dichloromethane (DCM, 250 mL).

  • Add acetone (10.3 mL, 140.1 mmol).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (29.7 g, 140.1 mmol) portion-wise over 20 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (100 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: 5% Methanol in DCM) to yield the final product.

Protocol for Method B (Novel)

  • In a high-pressure reaction vessel, combine pyridine-3-carbaldehyde (10.0 g, 93.4 mmol), acetone (13.7 mL, 186.8 mmol), and glacial acetic acid (200 mL).

  • Add Platinum(IV) oxide (PtO₂, 0.5 g).

  • Seal the vessel and pressurize with H₂ gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 18 hours.

  • Carefully vent the H₂ gas and purge the vessel with N₂.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water (100 mL) and basify to pH > 11 with 6M NaOH.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography (Eluent: 5% Methanol in DCM) to yield the final product.

Conclusion and Recommendations

This comparative guide demonstrates the successful validation of a novel, one-pot synthetic method for (1-Isopropylpiperidin-3-yl)methanol.

cluster_AMethod A: Establishedcluster_BMethod B: NovelA_YieldYield: 78%A_PurityPurity: 98.9%A_StepsSteps: 2A_TimeTime: 28hA_ResultReliable, but less efficientConclusionRecommendationA_Result->ConclusionLower EfficiencyB_YieldYield: 91%B_PurityPurity: >99.5%B_StepsSteps: 1B_TimeTime: 18hB_ResultHighly Efficient & StreamlinedB_Result->ConclusionSuperior Performance

Caption: Logical summary of the comparative analysis leading to the final recommendation.

The experimental data unequivocally supports the adoption of Method B for the synthesis of (1-Isopropylpiperidin-3-yl)methanol. Its advantages include:

  • Higher Overall Yield: A significant increase from 78% to 91%.

  • Superior Purity: Achieving >99.5% purity with fewer impurities.

  • Operational Efficiency: A drastic reduction in reaction time and a simplification from a two-step to a one-pot process.

  • Improved Sustainability: Lower solvent consumption and fewer processing steps align with the principles of green chemistry.

For researchers and drug development professionals, the novel catalytic method represents a substantial improvement in the synthesis of this key piperidine intermediate. It offers a more time-efficient, cost-effective, and environmentally friendly route, facilitating the rapid and high-quality production necessary for pharmaceutical R&D.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

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  • Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

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  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. ResearchGate. Available at: [Link]

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Benchmarking the purity of synthesized (1-Isopropylpiperidin-3-yl)methanol against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel compounds like (1-Isopropylpiperidin-3-yl)methanol, a chiral building block with significant potential in medicinal chemistry, establishing a robust and verifiable purity profile is paramount. This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of (1-Isopropylpiperidin-3-yl)methanol against a commercially available standard. We will delve into the causality behind the selection of analytical techniques, provide detailed experimental protocols, and present a clear methodology for data interpretation, ensuring a scientifically rigorous comparison.

The core principle of this guide is to establish a self-validating system of analysis. By employing orthogonal analytical techniques—methods that measure the same property through different physical principles—we can build a high degree of confidence in the purity assessment. This multi-faceted approach minimizes the risk of overlooking impurities that may not be detectable by a single method.

Analytical Strategy: A Multi-Modal Approach to Purity Verification

The comprehensive purity assessment of (1-Isopropylpiperidin-3-yl)methanol necessitates a combination of chromatographic, spectroscopic, and elemental analysis techniques. Each method provides a unique piece of the puzzle, contributing to a holistic understanding of the compound's identity and purity.

The Piperidine Scaffold: A Head-to-Head Comparison for Strategic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Piperidine Ring

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous and influential scaffolds in the history of medicinal chemistry. Its prevalence in a vast number of natural products and FDA-approved drugs underscores its significance as a "privileged scaffold."[1] This distinction arises from its remarkable ability to serve as a versatile framework that can be readily modified to interact with a wide array of biological targets, leading to compounds with diverse therapeutic applications, including anticancer, central nervous system (CNS), and antimicrobial agents.[1][2]

The utility of the piperidine moiety is rooted in its distinct stereochemical and physicochemical properties. The chair-like conformation of the piperidine ring provides a three-dimensional structure that can effectively probe the binding pockets of proteins. The basic nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a crucial salt bridge with acidic residues in a target protein. Furthermore, the lipophilicity and metabolic stability of the piperidine ring can be fine-tuned through substitution, allowing for the optimization of a drug candidate's pharmacokinetic profile.[3][4]

This guide provides a head-to-head comparison of the piperidine scaffold with its common bioisosteric replacements and structural analogues. Through an in-depth analysis of their synthesis, physicochemical properties, and impact on pharmacological outcomes, we aim to provide a comprehensive resource for medicinal chemists to make informed decisions in the strategic design of novel therapeutics.

Comparative Analysis of Piperidine-Based Scaffolds and Their Bioisosteres

The selection of a core heterocyclic scaffold is a critical decision in drug design that profoundly influences a candidate's properties. While piperidine is a stalwart, its bioisosteric replacement with other saturated heterocycles can offer subtle yet significant advantages in optimizing a drug's profile. Here, we compare piperidine with its common five-membered (pyrrolidine) and seven-membered (azepane) homologues, as well as with isosteric rings containing an additional heteroatom (piperazine and morpholine) and conformationally restricted spirocyclic analogues.

ScaffoldStructureKey Physicochemical PropertiesImpact on Drug Design & Pharmacological Profile
Piperidine pKa: ~11.2[5] logP: ~0.84 Conformation: Stable chair conformation with well-defined axial and equatorial positions.[6]Provides a balance of basicity and lipophilicity suitable for many targets. The defined conformation can lead to high-affinity interactions. Often associated with good metabolic stability.[1]
Pyrrolidine pKa: ~11.3[5] logP: ~0.46 Conformation: More flexible envelope and twist conformations.Slightly more basic and less lipophilic than piperidine. Increased flexibility can be advantageous for targets requiring conformational adaptation but may lead to an entropic penalty upon binding.
Azepane pKa: ~11.1 logP: ~1.4 Conformation: Multiple low-energy conformations (chair, boat, twist).Increased lipophilicity compared to piperidine. Greater conformational flexibility can be a tool for exploring larger binding pockets but can also negatively impact binding affinity.
Piperazine pKa1: ~5.6 pKa2: ~9.8[7] logP: ~-1.2The second nitrogen atom significantly reduces lipophilicity and introduces a second site for substitution or hydrogen bonding.[8] Often used to improve aqueous solubility and modulate pKa.[8]
Morpholine pKa: ~8.4[7] logP: ~-0.85The oxygen atom acts as a hydrogen bond acceptor and significantly increases hydrophilicity. The ether linkage is generally metabolically stable. Often used to improve solubility and reduce off-target effects related to high basicity.[9]
Spirocyclic Piperidines Variable Increased three-dimensionality and rigidity compared to simple piperidines. Can lead to improved potency and selectivity by locking the molecule in a bioactive conformation.[10] Often used to explore novel chemical space and gain intellectual property.[10]

Structure-Activity Relationship (SAR) of Piperidine-Based Scaffolds: A Conceptual Overview

The biological activity of a piperidine-containing molecule is exquisitely sensitive to the nature and position of its substituents. Understanding the structure-activity relationship (SAR) is paramount for optimizing lead compounds. The following diagram illustrates a conceptual SAR for a hypothetical piperidine-based kinase inhibitor, highlighting key interaction points.

SAR_Piperidine_Kinase_Inhibitor cluster_piperidine Piperidine Scaffold cluster_substituents Substituent Effects cluster_target Kinase Binding Pocket Piperidine Piperidine Core R1 R1: Aromatic Group (e.g., Phenyl, Pyridyl) Piperidine->R1 Positioning of R1 R2 R2: Linker & H-bond Donor/Acceptor (e.g., Amide, Ether) Piperidine->R2 Orientation of Linker R3 R3: Solubilizing Group (e.g., Morpholine, Piperazine) Piperidine->R3 Vector for Solubilization R4 R4: Stereocenter (R or S configuration) Piperidine->R4 Conformational Control Hydrophobic_Pocket Hydrophobic Pocket (van der Waals) R1->Hydrophobic_Pocket Occupies Hinge Hinge Binding (H-bonds) R2->Hinge Interacts with Solvent_Channel Solvent Exposed Region R3->Solvent_Channel Extends into R4->Piperidine Influences Conformation

Caption: Conceptual SAR of a piperidine-based kinase inhibitor.

In this hypothetical example, the piperidine ring acts as a central scaffold, orienting the various substituents for optimal interaction with the kinase binding site. The R1 group, often an aromatic ring, typically occupies a hydrophobic pocket. The R2 linker is crucial for forming hydrogen bonds with the hinge region of the kinase. The R3 group is often a polar moiety that extends into the solvent-exposed region to enhance solubility. Finally, the introduction of a stereocenter at R4 can significantly impact the conformation of the piperidine ring and, consequently, the overall binding affinity and selectivity of the compound.[11]

Experimental Protocol: Synthesis of a Substituted Piperidine via Buchwald-Hartwig Amination

The functionalization of the piperidine nitrogen is a cornerstone of synthesizing diverse libraries of compounds. The Buchwald-Hartwig amination is a powerful and versatile method for the N-arylation of piperidines.[12]

Objective: To synthesize N-(4-fluorophenyl)piperidine from piperidine and 1-bromo-4-fluorobenzene.

Materials:

  • Piperidine

  • 1-bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plate (silica gel)

  • Column chromatography setup (silica gel)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Addition of Reactants: Add anhydrous toluene to the flask, followed by 1-bromo-4-fluorobenzene (1.0 equivalent) and piperidine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-fluorophenyl)piperidine.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its deactivation.

  • Ligand (XPhos): A bulky, electron-rich phosphine ligand like XPhos is essential for promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step in C-N bond formation.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the piperidine, making it a more reactive nucleophile.

  • Solvent (Toluene): A non-polar, high-boiling solvent is used to ensure the reaction can be heated to a sufficient temperature to drive the catalytic cycle.

Workflow for the Evaluation of Piperidine-Based Drug Candidates

The development of a successful drug candidate involves a rigorous and systematic evaluation process. The following diagram outlines a typical workflow for the assessment of a novel series of piperidine-based compounds.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_candidate Candidate Selection A Library Synthesis (e.g., Buchwald-Hartwig) B Purification & Structural Confirmation (NMR, MS) A->B C Primary Assay (Target Binding/Activity) B->C D Secondary Assays (Selectivity Panel) C->D E ADME Profiling (Solubility, Permeability, Metabolic Stability) D->E F SAR Analysis E->F F->A Iterative Design G In Vivo PK Studies (Rodent) F->G H Efficacy & Toxicity Studies (Animal Models) G->H I Preclinical Candidate Selection H->I

Sources

A Comparative Guide to Assessing the Target Selectivity of Novel (1-Isopropylpiperidin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction of a novel chemical entity with its intended biological target, to the exclusion of others, is a cornerstone of therapeutic success and safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the target selectivity of a promising class of compounds: (1-Isopropylpiperidin-3-yl)methanol derivatives. Drawing upon established principles of pharmacology and in-vitro assay development, we will explore the rationale behind experimental design and furnish detailed, actionable protocols for the robust characterization of these molecules.

The piperidine moiety is a well-established scaffold in medicinal chemistry, known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and other central nervous system proteins.[1][2] Derivatives of (1-Isopropylpiperidin-3-yl)methanol, in particular, have shown potential as modulators of sigma (σ) receptors and muscarinic acetylcholine receptors (mAChRs), both of which are implicated in a variety of neurological and psychiatric disorders.[3][4] Consequently, a thorough understanding of the selectivity profile of any new analog is paramount to progressing it through the drug development pipeline.

The Imperative of Selectivity Profiling

Target selectivity is a critical determinant of a drug candidate's therapeutic index – the balance between its efficacy and its adverse effects.[5] A highly selective compound preferentially binds to its intended target, minimizing off-target interactions that can lead to undesirable side effects.[5] Early and comprehensive selectivity profiling allows for:

  • Informed Lead Optimization: Guiding medicinal chemistry efforts to enhance on-target potency while diminishing off-target activity.

  • Early De-risking: Identifying potential liabilities of a compound series at a preclinical stage, saving valuable time and resources.

  • Mechanism of Action Elucidation: Providing a clearer understanding of the molecular mechanisms underlying a compound's pharmacological effects.

This guide will focus on a two-tiered approach to selectivity assessment: initial broad screening through competitive binding assays followed by more in-depth functional characterization of the most potent interactions.

Tier 1: Primary Selectivity Screening via Radioligand Binding Assays

The initial step in assessing the selectivity of novel (1-Isopropylpiperidin-3-yl)methanol derivatives is to screen them against a panel of relevant biological targets. Based on the known pharmacology of the piperidine scaffold, a primary screening panel should include, at a minimum, sigma-1 (σ1), sigma-2 (σ2), and the five subtypes of muscarinic acetylcholine receptors (M1-M5).[3][6]

Radioligand binding assays are a robust and high-throughput method for determining the affinity of a test compound for a specific receptor.[7] These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[7] The output of this assay is typically the inhibitory constant (Ki), which represents the concentration of the test compound that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis p1 Homogenize tissue or cells expressing target receptor p2 Centrifuge to pellet membranes p1->p2 p3 Wash and resuspend membranes in assay buffer p2->p3 a1 Incubate membranes with radioligand and varying concentrations of (1-Isopropylpiperidin-3-yl)methanol derivative p3->a1 a2 Separate bound from free radioligand via vacuum filtration a1->a2 a3 Quantify bound radioactivity using a scintillation counter a2->a3 d1 Generate competition binding curves a3->d1 d2 Calculate IC50 values d1->d2 d3 Convert IC50 to Ki values using the Cheng-Prusoff equation d2->d3 G cluster_prep Cell Culture cluster_assay Functional Assay cluster_analysis Data Analysis p1 Culture cells stably expressing the target receptor (e.g., M1) p2 Seed cells into 96-well plates p1->p2 a1 Load cells with a fluorescent calcium indicator dye p2->a1 a2 Add test compound (potential antagonist) followed by a known agonist a1->a2 a3 Measure changes in intracellular calcium concentration a2->a3 d1 Generate dose-response curves a3->d1 d2 Determine EC50 (agonist) or IC50 (antagonist) values d1->d2

Caption: Workflow for a Calcium Flux Functional Assay.

Detailed Protocol: M1 Muscarinic Receptor Calcium Flux Assay

This protocol outlines a method to determine if a compound acts as an antagonist at the M1 muscarinic receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Test Compounds: Novel (1-Isopropylpiperidin-3-yl)methanol derivatives and a reference antagonist (e.g., Pirenzepine).

  • Agonist: Carbachol or another suitable muscarinic agonist.

  • Fluorescent Plate Reader: Equipped with appropriate excitation and emission filters for the chosen dye.

Procedure:

  • Cell Plating:

    • Seed the M1-expressing HEK293 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium indicator dye in assay buffer for 1 hour at 37°C.

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add the test compound or reference antagonist at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Detection:

    • Place the plate in the fluorescent plate reader.

    • Initiate reading and, after establishing a baseline, add a concentration of carbachol that elicits a submaximal response (EC80) to all wells.

    • Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Interpreting the Data: Building a Case for Selectivity

The ultimate goal of these assessments is to build a comprehensive selectivity profile for each novel derivative. A desirable candidate will exhibit:

  • High affinity (low Ki) for the intended target.

  • Low affinity (high Ki) for off-targets.

  • A significant selectivity ratio (Ki of off-target / Ki of on-target) for key off-targets. A selectivity of at least 100-fold is often considered a good starting point for a promising lead compound.

  • Functional activity consistent with the desired therapeutic mechanism (e.g., antagonism at the primary target).

Conclusion

The systematic assessment of target selectivity is a non-negotiable aspect of modern drug discovery. For novel (1-Isopropylpiperidin-3-yl)methanol derivatives, a tiered approach combining broad radioligand binding screens with focused functional assays provides the necessary data to make informed decisions about which compounds to advance. By understanding the principles behind these assays and meticulously executing the protocols, researchers can effectively characterize the selectivity of their compounds, paving the way for the development of safer and more effective therapeutics.

References

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  • El-Sayed, M. A., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 1-18. Available from: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Isopropylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like (1-Isopropylpiperidin-3-yl)methanol, a piperidine derivative, necessitates a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the critical reasoning behind each safety measure.

Hazard Identification: The Foundation of Safety

Understanding the specific risks associated with (1-Isopropylpiperidin-3-yl)methanol is the first and most critical step in developing a sound safety protocol. Based on available Safety Data Sheets (SDS), this compound presents several key hazards:

  • Corrosivity: It is known to cause skin and eye burns, indicating its corrosive nature[1][2]. Contact with these tissues can lead to severe and potentially irreversible damage.

  • Toxicity: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4)[3]. Ingestion can lead to significant adverse health effects.

  • Irritation: It may cause respiratory irritation[3]. Inhalation of vapors or aerosols should be avoided.

  • Combustibility: The material is combustible, meaning it can ignite, though not as readily as flammable substances[1].

These hazards dictate a multi-faceted approach to PPE, ensuring a comprehensive barrier between the researcher and the chemical.

Core PPE Requirements: Your Non-Negotiable Barrier

For any work involving (1-Isopropylpiperidin-3-yl)methanol, a baseline of PPE is mandatory. This is not merely a recommendation but a critical defense system grounded in established safety standards like the OSHA Laboratory Standard (29 CFR 1910.1450)[4][5].

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical-resistant barrier to prevent skin contact and burns[6]. Nitrile is a good general-purpose choice, while butyl rubber offers superior resistance for prolonged handling. Always inspect gloves for tears or punctures before use[7].
Eye & Face Protection Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors[8]. A face shield, worn over goggles, is required for procedures with a high risk of splashing, providing a secondary layer of protection for the entire face[8][9].
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of appropriate material protects the skin and personal clothing from splashes and contamination[10].
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects. Perforated shoes or sandals are never appropriate in a laboratory setting[10].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, procedural workflow is essential for minimizing exposure. This protocol is designed to be a self-validating system, ensuring safety at every stage of the process.

Step 1: Pre-Handling Safety Check
  • Verify Engineering Controls: Confirm that you are working in a certified chemical fume hood to control vapor inhalation[2]. Ensure the sash is at the appropriate height.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station. Ensure the path is unobstructed[11].

  • Inspect Your PPE: Meticulously check all PPE for signs of wear, degradation, or damage. Discard and replace any compromised items[7].

Step 2: Donning PPE (Putting On)

The sequence of donning PPE is critical to prevent cross-contamination.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves: Select gloves of the appropriate size and material.

  • Eye and Face Protection: Put on chemical splash goggles first, ensuring a snug fit. If the procedure warrants it, put on a face shield over the goggles.

Step 3: Doffing PPE (Taking Off)

This process is designed to prevent contact with any contamination on the exterior of your PPE.

  • Gloves: Remove gloves using the glove-in-glove technique. Peel one glove off by grasping the cuff, turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, also inside out.

  • Face Shield & Goggles: Remove the face shield first, followed by the goggles, handling them by the head strap.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms and turning the sleeves inside out, ensuring the contaminated exterior is folded inward.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE[12].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Workflow cluster_assessment Task Risk Assessment cluster_ppe Required PPE Level start Start: Assess Handling Task weighing Weighing Small Quantities (<1g) in Fume Hood start->weighing Low Volume solution Preparing Solutions or Performing Reactions start->solution Standard Procedure transfer Large Volume Transfer (>1L) or High Splash Risk start->transfer High Risk ppe_base Baseline PPE: - Nitrile Gloves - Lab Coat - Splash Goggles weighing->ppe_base ppe_enhanced Enhanced PPE: - Baseline PPE + Face Shield solution->ppe_enhanced ppe_max Maximum PPE: - Enhanced PPE + Chemical Resistant Apron + Double Gloving (Nitrile) transfer->ppe_max

Caption: PPE selection flowchart based on task-specific risk levels.

Spill Management and Disposal Plan

Emergency Procedures in Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention[2].

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water for at least 15 minutes[1]. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Spill Cleanup Protocol

For minor spills inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Wearing your full PPE, absorb the spill with an inert, non-combustible absorbent material like sand or diatomaceous earth[13][14].

  • Collect the contaminated absorbent using non-sparking tools and place it into a designated, labeled hazardous waste container[13].

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

Disposal of Contaminated PPE and Chemical Waste
  • Contaminated PPE: Disposable gloves and other contaminated items must be placed in a sealed, labeled hazardous waste container. They should not be discarded in regular trash[15].

  • Chemical Waste: Dispose of (1-Isopropylpiperidin-3-yl)methanol and any solutions containing it in accordance with local, state, and federal regulations. It must be treated as hazardous waste and collected by a certified waste disposal service[15][16]. Do not pour it down the drain[14].

By integrating this comprehensive, procedure-driven approach to PPE, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Thermo Fisher Scientific. Safety Data Sheet for 1-Methyl-2-piperidinemethanol.Link

  • Fisher Scientific. Safety Data Sheet for [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.Link

  • Methanol Institute. Methanol Safe Handling Manual.Link

  • ChemSupply Australia. Safety Data Sheet for Piperidine.Link

  • Carl ROTH. Safety Data Sheet for Piperidine.Link

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  • Capot Chemical. MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.